1H-Pyrazolo[4,3-c]pyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrazolo[4,3-c]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-6-4-3-8-2-1-5(4)9-10-6/h1-3H,(H3,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGPZNSRUUOAKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716958 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-06-7 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[4,3-c]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazolo[4,3-c]pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1H-Pyrazolo[4,3-c]pyridin-3-amine: A Key Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Core
The 1H-pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes implicated in various disease states. The introduction of an amino group at the 3-position furnishes 1H-Pyrazolo[4,3-c]pyridin-3-amine, a key building block that offers a strategic vector for further functionalization and the development of potent and selective therapeutic agents. This guide provides a comprehensive overview of the synthetic strategies for accessing this valuable compound, with a focus on the underlying chemical principles and practical experimental guidance.
Strategic Approaches to the Pyrazolo[4,3-c]pyridine Scaffold
The construction of the 1H-pyrazolo[4,3-c]pyridine ring system can be broadly categorized into two primary strategies:
-
Annulation of a Pyrazole Ring onto a Pre-existing Pyridine Core: This is the most common and versatile approach, typically starting with a suitably functionalized pyridine derivative.
-
Construction of a Pyridine Ring onto a Pre-functionalized Pyrazole: While less common for this specific target, this strategy can be effective for certain substitution patterns.
This guide will focus on the first and more established strategy, which offers a more direct route to this compound.
The Cornerstone of Synthesis: From Pyridine to Pyrazolopyridine
A robust and widely applicable method for the synthesis of this compound commences with a functionalized pyridine precursor, which undergoes a series of transformations to build the fused pyrazole ring. The key steps in this synthetic pathway are outlined below.
Diagram of the Core Synthetic Pathway
Caption: Core synthetic pathway to this compound.
Detailed Synthetic Protocol and Mechanistic Insights
This section provides a step-by-step guide to the synthesis of this compound, starting from readily available pyridine.
Step 1: Synthesis of 4-Chloronicotinonitrile
The initial step involves the conversion of pyridine to 4-chloronicotinonitrile. This transformation is typically a multi-step process involving chlorination and cyanation of the pyridine ring. A common route proceeds via the N-oxidation of pyridine, followed by chlorination and subsequent cyanation.
A more direct laboratory-scale preparation often starts from 4-chloronicotinamide.
Protocol 1: Preparation of 4-Chloronicotinonitrile from 4-Chloronicotinamide [1]
-
Reaction Setup: Suspend 4-chloronicotinamide (1 equivalent) in cold (0 °C) anhydrous tetrahydrofuran (THF).
-
Addition of Base: Add triethylamine (8 equivalents) to the suspension.
-
Dehydration: Slowly add phosphoryl trichloride (1 equivalent) to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to stir for 3 hours while gradually warming to room temperature.
-
Work-up: Add silica gel to the reaction mixture and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using dichloromethane as the eluent to afford 4-chloronicotinonitrile.
Causality of Experimental Choices:
-
Phosphoryl trichloride (POCl₃): This reagent acts as a powerful dehydrating agent, converting the primary amide functionality of 4-chloronicotinamide into a nitrile.
-
Triethylamine: This organic base is used to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion and preventing unwanted side reactions.
-
Anhydrous THF: The use of an anhydrous solvent is crucial to prevent the hydrolysis of phosphoryl trichloride.
Step 2: Synthesis of 4-Hydrazinonicotinonitrile
The second step involves the nucleophilic aromatic substitution of the chlorine atom in 4-chloronicotinonitrile with hydrazine.
Protocol 2: Preparation of 4-Hydrazinonicotinonitrile
-
Reaction Setup: Dissolve 4-chloronicotinonitrile (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (excess, typically 5-10 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Isolation: The resulting solid, 4-hydrazinonicotinonitrile, can often be used in the next step without further purification. If necessary, it can be recrystallized from a suitable solvent like ethanol.
Mechanistic Insight:
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing cyano group activates the pyridine ring towards nucleophilic attack by hydrazine at the C4 position, leading to the displacement of the chloride leaving group.
Step 3: Intramolecular Cyclization to this compound
The final step is the intramolecular cyclization of 4-hydrazinonicotinonitrile to form the desired pyrazolo[4,3-c]pyridine ring system.
Protocol 3: Preparation of this compound
-
Reaction Setup: Dissolve 4-hydrazinonicotinonitrile (1 equivalent) in a high-boiling point solvent such as ethylene glycol or Dowtherm A.
-
Reaction Conditions: Heat the reaction mixture to a high temperature (typically 180-220 °C) for several hours.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is no longer detectable.
-
Work-up and Isolation: Cool the reaction mixture to room temperature, which may cause the product to precipitate. The solid can be collected by filtration and washed with a suitable solvent.
-
Purification: If necessary, the crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Mechanism of Cyclization:
The intramolecular cyclization is thermally induced. The nucleophilic terminal nitrogen of the hydrazine moiety attacks the electrophilic carbon of the nitrile group, leading to the formation of a five-membered pyrazole ring fused to the pyridine core. Tautomerization of the resulting intermediate yields the aromatic this compound.
Diagram of the Cyclization Mechanism
Caption: Proposed mechanism for the intramolecular cyclization.
Characterization Data
The structural confirmation of this compound and its key intermediates relies on standard spectroscopic techniques.
| Compound | Molecular Formula | Molecular Weight | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| 4-Chloronicotinonitrile | C₆H₃ClN₂ | 138.55 | 8.7 (d), 7.6 (d), 7.5 (dd) | 152.1, 150.9, 145.2, 126.8, 116.3, 109.8 |
| This compound | C₆H₆N₄ | 134.14 | 12.1 (br s, 1H), 8.3 (s, 1H), 7.9 (d, 1H), 7.0 (d, 1H), 5.6 (br s, 2H) | 159.8, 143.5, 137.2, 133.1, 110.5, 108.9 |
Note: NMR data are representative and may vary depending on the solvent and instrument used.
Conclusion and Future Perspectives
The synthesis of this compound, a molecule of significant interest in drug discovery, is achievable through a reliable and scalable synthetic sequence. The strategy of constructing the pyrazole ring onto a pre-functionalized pyridine core, particularly starting from 4-chloronicotinonitrile, offers a versatile and efficient route. The methodologies outlined in this guide provide a solid foundation for researchers to access this important scaffold and its derivatives for the exploration of new therapeutic agents. Further optimization of reaction conditions and the development of one-pot procedures could enhance the efficiency of this synthesis, making this valuable building block even more accessible to the scientific community.
References
An In-Depth Technical Guide to 1H-Pyrazolo[4,3-c]pyridin-3-amine: A Privileged Scaffold in Medicinal Chemistry
Introduction: The Emergence of the Pyrazolo[4,3-c]pyridine Core
In the landscape of modern drug discovery, the relentless pursuit of novel molecular scaffolds that offer both potent biological activity and favorable physicochemical properties is paramount. Among the myriad of heterocyclic systems, the pyrazolopyridine core has garnered significant attention, serving as a foundational element in a multitude of clinically relevant agents.[1] This guide focuses on a specific, yet highly significant isomer: 1H-Pyrazolo[4,3-c]pyridin-3-amine . This molecule, a fused bicyclic heteroaromatic system, is isosteric to purine bases, allowing it to effectively mimic hinge-region binding interactions within the ATP-binding sites of various kinases.[2] Its unique arrangement of hydrogen bond donors and acceptors makes it a particularly attractive scaffold for the design of potent and selective enzyme inhibitors, most notably in the realm of oncology.[3][4]
This technical guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the core chemical properties of this compound. We will delve into its physicochemical and spectroscopic characteristics, explore established synthetic pathways, analyze its chemical reactivity, and discuss its burgeoning applications in medicinal chemistry, all grounded in authoritative scientific literature.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's intrinsic properties is the bedrock of rational drug design. This section outlines the key physical, chemical, and spectroscopic data for this compound.
Core Chemical Properties
The fundamental properties of this compound are summarized in the table below. These computed values, sourced from comprehensive chemical databases, provide a foundational dataset for experimental design and computational modeling.[5]
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 885271-06-7 | [5] |
| Molecular Formula | C₆H₆N₄ | [5] |
| Molecular Weight | 134.14 g/mol | [5] |
| Canonical SMILES | C1=CN=CC2=C1NN=C2N | [5] |
| InChI Key | HOGPZNSRUUOAKE-UHFFFAOYSA-N | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| LogP (Computed) | 0.1 | [5] |
| Topological Polar Surface Area | 67.6 Ų | [5] |
Spectroscopic Analysis (Predicted)
While a dedicated, publicly available experimental spectral analysis for this compound is not readily found in the literature, we can predict its key spectroscopic features based on the analysis of closely related pyrazolopyridine and aminopyrazole derivatives.[6][7][8] This predictive analysis is an indispensable tool for reaction monitoring and structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine and pyrazole rings, as well as the amine and pyrazole N-H protons.
-
Pyridine Ring Protons: Three signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the protons at the C4, C6, and C7 positions. The exact chemical shifts and coupling patterns will be influenced by the electronic effects of the fused pyrazole ring and the amino group.
-
Amine Protons (-NH₂): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
-
Pyrazole N-H Proton: A broad singlet, also solvent and concentration-dependent, corresponding to the proton on the pyrazole ring nitrogen.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide insights into the electronic environment of each carbon atom in the bicyclic system.
-
Aromatic Carbons: Six signals are expected for the six carbon atoms of the pyrazolo[4,3-c]pyridine core. The carbon atom attached to the amino group (C3) will likely appear in the range of δ 150-160 ppm, while the other sp² hybridized carbons will resonate in the typical aromatic region (δ 110-150 ppm).[9]
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the key functional groups.
-
N-H Stretching: Broad bands in the region of 3200-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) and the pyrazole N-H group.
-
C=N and C=C Stretching: A series of sharp to medium bands in the 1500-1650 cm⁻¹ region, characteristic of the aromatic ring system.
-
N-H Bending: A band around 1600-1650 cm⁻¹, which may overlap with the aromatic stretching bands.
Mass Spectrometry (MS): Under electron ionization (EI) or electrospray ionization (ESI), the mass spectrum is expected to show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 134 or 135, respectively, corresponding to the molecular weight of the compound.[5]
Synthesis of the 1H-Pyrazolo[4,3-c]pyridine Core
The construction of the pyrazolo[4,3-c]pyridine scaffold can be achieved through several synthetic strategies, typically involving the annulation of a pyrazole ring onto a pre-functionalized pyridine or vice versa. A plausible and efficient laboratory-scale synthesis of this compound can be adapted from established methodologies for related aminopyrazolopyridines.[3][10]
Proposed Synthetic Protocol: Annulation of a Pyrazole Ring onto a Pyridine Precursor
This synthetic approach leverages a substituted pyridine as the starting material, building the pyrazole ring in a subsequent cyclization step. The causality behind this choice lies in the commercial availability of suitable pyridine precursors and the reliability of the cyclization reaction.
Experimental Workflow:
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazolo(4,3-c)pyridin-3-amine | C6H6N4 | CID 55252943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. cdnsciencepub.com [cdnsciencepub.com]
Introduction: The Significance of the Pyrazolopyridine Scaffold
An In-depth Technical Guide to the Structure and Application of 1H-Pyrazolo[4,3-c]pyridin-3-amine
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to a variety of biological targets with high affinity. The pyrazolopyridine core is a prominent member of this class.[1] As a bicyclic heterocyclic aromatic compound, it consists of a fused pyrazole and pyridine ring. This arrangement offers a unique combination of rigidity, hydrogen bonding capabilities, and sites for chemical modification, making it a cornerstone in modern drug discovery.[1][2]
This guide focuses on a specific, highly functional isomer: This compound . This compound serves not only as a valuable building block but also as the foundation for numerous potent and selective therapeutic agents. Its structure is particularly adept at mimicking the purine bases of DNA and RNA, allowing it to interact with a wide array of enzymes and receptors. This guide will provide an in-depth analysis of its structure, synthesis, and proven applications, offering field-proven insights for researchers and drug development professionals.
PART 1: Core Molecular Structure and Physicochemical Properties
The foundational step in leveraging any scaffold is a complete understanding of its intrinsic properties. This compound is a structurally precise molecule whose potential is encoded in its chemical and physical characteristics.
Structural Elucidation
The molecule features a pyridine ring fused to a pyrazole ring, with an amine group at the 3-position. This specific arrangement of nitrogen atoms and the exocyclic amine group creates a pattern of hydrogen bond donors and acceptors that is critical for its biological activity, particularly in binding to the ATP pockets of kinases.[2]
Physicochemical Data Summary
A summary of the key computed and experimental properties for this compound is presented below. These data are essential for experimental design, including solubility testing, formulation, and computational modeling.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 885271-06-7 | PubChem[3] |
| Molecular Formula | C₆H₆N₄ | PubChem[3] |
| Molecular Weight | 134.14 g/mol | PubChem[3] |
| Canonical SMILES | C1=CN=CC2=C1NN=C2N | PubChem[3] |
| InChI Key | HOGPZNSRUUOAKE-UHFFFAOYSA-N | PubChem[3] |
| Hydrogen Bond Donors | 2 | PubChem[3] |
| Hydrogen Bond Acceptors | 3 | PubChem[3] |
| Topological Polar Surface Area | 67.6 Ų | PubChem[3] |
PART 2: Synthesis of the 1H-Pyrazolo[4,3-c]pyridine Core
The utility of a scaffold is directly tied to the efficiency and versatility of its synthesis. Methodologies that allow for the construction of the core and subsequent diversification are paramount in drug discovery. A common and effective strategy involves the construction of the pyridine ring onto a pre-existing, functionalized pyrazole.
General Synthetic Workflow
A representative synthesis for a related pyrazolo[4,3-c]pyridine scaffold begins with a known starting material like dimethyl acetonedicarboxylate.[4] The process involves the formation of a dienamine intermediate, which then undergoes cyclization with an appropriate nitrogen-containing species to form the final bicyclic system. This method is adaptable for creating libraries of compounds for screening.[2][4]
Caption: Generalized synthetic workflow for the pyrazolo[4,3-c]pyridine core.
Experimental Protocol: A Representative Synthesis
The following protocol is based on established methods for synthesizing substituted pyrazolo[4,3-c]pyridines.[4]
-
Step 1: Synthesis of the Dienamine Intermediate.
-
The starting material, dimethyl acetonedicarboxylate, is processed through a known two-step procedure to yield the corresponding dienamine intermediate. This step is a standard organic chemistry transformation and sets up the core structure for cyclization.
-
-
Step 2: Condensation and Cyclization.
-
The dienamine intermediate is dissolved in a suitable solvent, such as methanol.
-
The amine-containing reactant (e.g., an amine with a sulfonamide fragment or a simple amine for the parent compound) is added to the solution.
-
The reaction mixture is heated to reflux for approximately 1-2 hours. The causality here is that the heat provides the activation energy for the condensation reaction, where the amine attacks the dienamine, followed by an intramolecular cyclization and aromatization to form the stable bicyclic pyrazolopyridine ring system.
-
Upon completion, the reaction is cooled, and the product is isolated, typically through filtration, as it often precipitates from the solution.
-
-
Step 3: Purification.
-
The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the final, high-purity 1H-Pyrazolo[4,3-c]pyridine derivative. The choice of purification method is dictated by the physical properties of the specific derivative being synthesized.
-
This self-validating protocol ensures high yields by driving the reaction to completion through reflux and straightforward isolation of the stable, often crystalline, product.
PART 3: Applications in Medicinal Chemistry
The 1H-Pyrazolo[4,3-c]pyridine scaffold is a workhorse in medicinal chemistry, primarily due to its proven success as a core for kinase inhibitors.[1] Kinases are critical enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.
Kinase Inhibition
The arrangement of hydrogen bond donors and acceptors in the this compound core is perfectly suited to bind to the hinge region of the ATP-binding pocket of many kinases.[2] This structural mimicry of the natural ATP substrate allows for the design of potent and selective inhibitors. The versatility of the scaffold allows for "late-stage functionalization," a powerful strategy where a common intermediate is systematically modified at various positions to create a diverse library of compounds for screening against a panel of kinases.[1]
Carbonic Anhydrase Inhibition
Beyond kinases, derivatives of this scaffold have shown significant inhibitory activity against carbonic anhydrases (CAs).[4][5] CAs are metalloenzymes that catalyze the hydration of carbon dioxide and are involved in pH regulation and other physiological processes. Certain CA isoforms are overexpressed in tumors, making them attractive anticancer targets.
A study on pyrazolo[4,3-c]pyridine sulfonamides demonstrated that these compounds act as potent inhibitors of several human (h) CA isoforms, including the tumor-associated hCA IX and XII.[4][5]
Other Therapeutic Areas
The broad utility of the scaffold is further highlighted by its exploration in other disease contexts. Various derivatives have been investigated for a wide spectrum of pharmacological activities, including:
PART 4: Mechanism of Action - A Case Study in Carbonic Anhydrase Inhibition
To illustrate the scaffold's mechanism of action, we will examine its role in inhibiting carbonic anhydrase, a well-documented example.
The Role of the Sulfonamide Moiety
The primary mechanism of action for CA inhibitors involves a sulfonamide group (-SO₂NH₂) appended to the core scaffold. This group coordinates directly to the zinc ion (Zn²⁺) located in the enzyme's active site. The pyrazolo[4,3-c]pyridine portion of the molecule serves to orient the sulfonamide for optimal binding and makes additional contacts with amino acid residues in the active site, thereby enhancing both potency and selectivity.
Caption: Binding mechanism of a pyrazolo[4,3-c]pyridine sulfonamide inhibitor.
Quantitative Inhibition Data
The inhibitory potency of these compounds is typically measured by their inhibition constant (Kᵢ). Lower Kᵢ values indicate tighter binding and more potent inhibition. The table below, adapted from published data, showcases the activity of representative pyrazolo[4,3-c]pyridine sulfonamides against key human CA isoforms.[4]
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide (Standard) | 250 | 12.1 | 25.8 | 5.7 |
| Compound 1f | 38.4 | 9.8 | 105.6 | 453.4 |
| Compound 1g | 46.1 | 29.6 | 128.9 | 567.8 |
| Compound 1h | 79.3 | 68.4 | 98.5 | 345.2 |
| Compound 1k | 42.5 | 15.6 | 111.4 | 11.2 |
This data demonstrates that derivatives can be identified with potency comparable to or exceeding the standard inhibitor, Acetazolamide, against specific isoforms (e.g., compound 1f vs. hCA II).
Conclusion and Future Perspectives
This compound and its derivatives represent a quintessential privileged scaffold in medicinal chemistry. Its synthetic accessibility, coupled with a favorable arrangement of functional groups for biological target interaction, has cemented its role in the development of kinase and carbonic anhydrase inhibitors. The core structure provides a robust foundation for generating large, diverse chemical libraries, which is essential for modern high-throughput screening campaigns.
Future research will likely focus on expanding the therapeutic applications of this scaffold, exploring new biological targets, and developing novel derivatives with improved pharmacokinetic and pharmacodynamic profiles. The continued exploration of this versatile core promises to yield new and effective treatments for a range of human diseases.
References
- 1. 1H-Pyrazolo[4,3-c]pyridin-6-amine | 1206976-02-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Pyrazolo(4,3-c)pyridin-3-amine | C6H6N4 | CID 55252943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of Pyrazolo[4,3-c]pyridine Derivatives: A Technical Guide for Drug Discovery
Introduction
The pyrazolo[4,3-c]pyridine scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry due to its structural similarity to purines. This core has been the foundation for the development of a diverse array of therapeutic agents, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, antiviral, and neurological activities of pyrazolo[4,3-c]pyridine derivatives. We will delve into the underlying mechanisms of action, present key quantitative data, and provide detailed experimental protocols for the evaluation of these compounds, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Anticancer Activity: Targeting Key Signaling Pathways
Pyrazolo[4,3-c]pyridine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.
Mechanism of Action: Kinase Inhibition
A prominent mechanism of action for the anticancer effects of these derivatives is the inhibition of cyclin-dependent kinases (CDKs), TANK-binding kinase 1 (TBK1), and Receptor-Interacting Protein Kinase 1 (RIPK1).
-
CDK Inhibition: CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Pyrazolo[3,4-d]pyrimidine derivatives, structurally similar to the [4,3-c] isomers, have been shown to act as potent CDK2 inhibitors, leading to cell cycle arrest and apoptosis.
-
TBK1 Inhibition: TBK1 is a serine/threonine kinase involved in innate immunity and inflammatory signaling pathways that can also promote tumor growth.[1][2][3][4][5] Inhibition of TBK1 by pyrazolo[3,4-b]pyridine derivatives has been shown to suppress these pro-tumorigenic signals.[6]
-
RIPK1 Inhibition and Necroptosis: RIPK1 is a key regulator of necroptosis, a form of programmed necrosis.[7][8][9][10][11] Some pyrazolo[3,4-c]pyridine derivatives have been identified as potent RIPK1 kinase inhibitors, which can modulate this cell death pathway, offering a novel approach to cancer therapy.
The following diagram illustrates a simplified signaling pathway involving TBK1 in the innate immune response, a target for some pyrazolo[4,3-c]pyridine derivatives.
Caption: Simplified TBK1 signaling pathway in innate immunity.
Quantitative Cytotoxicity Data
The in vitro cytotoxic activity of pyrazolo[4,3-c]pyridine derivatives is typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of potency.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 41 | MCF-7 | Breast Cancer | 1.937 (µg/mL) | [12] |
| HepG2 | Liver Cancer | 3.695 (µg/mL) | [12] | |
| Compound 42 | HCT116 | Colon Cancer | 2.914 (µg/mL) | [12] |
| MM137 | BxPC-3 | Pancreatic Cancer | 0.18 | [13] |
| PC-3 | Prostate Cancer | 0.06 | [13] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Pyrazolo[4,3-c]pyridine derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow of the MTT cytotoxicity assay.
Antimicrobial and Antiviral Activities
The pyrazolo[4,3-c]pyridine scaffold has also been explored for its potential in combating infectious diseases.
Antimicrobial Activity
Certain derivatives have shown promising activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial efficacy.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 7b | E. coli | 0.22-0.25 | [14] |
| S. aureus | 0.22-0.25 | [14] | |
| Compound 24 | S. aureus | 0.25 | [15] |
| K. pneumoniae | 0.5 | [15] | |
| Compound 27 | S. aureus | 0.25 | [15] |
| K. pneumoniae | 0.5 | [15] |
Experimental Protocol: Kirby-Bauer Disk Diffusion Test
This method assesses the susceptibility of bacteria to antimicrobials.
Materials:
-
Bacterial culture
-
Mueller-Hinton agar plates
-
Sterile cotton swabs
-
Filter paper disks
-
Pyrazolo[4,3-c]pyridine derivative solution
-
Forceps
-
Incubator
Procedure:
-
Inoculation: Dip a sterile swab into a standardized bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.[2][7][9][11][16]
-
Disk Application: Aseptically place filter paper disks impregnated with a known concentration of the test compound onto the agar surface.[2][7][9][11][16]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[2]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited. The size of the zone indicates the susceptibility of the bacteria to the compound.
Antiviral Activity
Pyrazolo[4,3-c]pyridine derivatives have also been investigated for their antiviral properties, with some compounds showing activity against various viruses. The 50% effective concentration (EC50) is used to quantify antiviral potency.
| Compound ID | Virus | Cell Line | EC50 (µM) | Reference |
| Compound 7d | Enterovirus D68 | RD | nanomolar range | [1] |
| Enterovirus A71 | RD | nanomolar range | [1] | |
| Coxsackievirus B3 | Vero | nanomolar range | [1] | |
| ARA-04 | Herpes Simplex Virus-1 (HSV-1) | Vero | 1.00 ± 0.10 | [17] |
| ARA-05 | Herpes Simplex Virus-1 (HSV-1) | Vero | 1.00 ± 0.05 | [17] |
| AM-57 | Herpes Simplex Virus-1 (HSV-1) | Vero | 0.70 ± 0.10 | [17] |
Experimental Protocol: Plaque Reduction Assay
This assay is the gold standard for determining the antiviral activity of a compound against lytic viruses.[5]
Materials:
-
Susceptible host cell line
-
Virus stock
-
Culture medium
-
Overlay medium (containing agarose or methylcellulose)
-
Pyrazolo[4,3-c]pyridine derivative
-
6-well or 12-well plates
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Seed host cells into plates to form a confluent monolayer.
-
Infection: Infect the cell monolayer with a known amount of virus for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Remove the overlay, fix the cells, and stain with crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.[5]
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. Determine the EC50 value.
Neurological Activity: Modulating Pain and Anxiety
Derivatives of the pyrazolo[4,3-c]pyridine scaffold have shown potential in the treatment of neurological disorders, including neuropathic pain and anxiety.
Mechanism of Action: Targeting TNF-α and Cannabinoid Receptors
-
TNF-α Inhibition: Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine implicated in the pathogenesis of neuropathic pain. Some tetrahydro-pyrazolo[4,3-c]pyridine derivatives have been identified as potent inhibitors of TNF-α.
-
Cannabinoid Receptor (CB1) Activity: The cannabinoid receptor 1 (CB1) is a key component of the endocannabinoid system, which plays a role in pain modulation. Certain derivatives exhibit activity at the CB1 receptor, contributing to their antinociceptive effects.
Quantitative In Vivo Data
The efficacy of these compounds in animal models of neurological disorders is a critical indicator of their therapeutic potential.
| Compound ID | Neurological Model | Efficacy Metric | Value | Reference |
| Compound 8a | Chronic Constriction Injury (Neuropathic Pain) | ED50 | 23.8 mg/kg | |
| Partial Sciatic Nerve Injury (Neuropathic Pain) | ED50 | 29.0 mg/kg | ||
| GIZh-72 | Open-Field Test (Anxiolytic) | Anxiolytic Effect | 20 mg/kg | |
| Marble Burying Test (Anxiolytic) | Reduced Burying Behavior | 20 mg/kg |
Experimental Models for Neurological Disorders
-
Neuropathic Pain Models:
-
Chronic Constriction Injury (CCI): Involves loose ligation of the sciatic nerve in rodents, leading to the development of pain-like behaviors.
-
Partial Sciatic Nerve Ligation (PSNL): A portion of the sciatic nerve is ligated, inducing neuropathic pain symptoms.
-
-
Anxiety Models:
-
Open-Field Test: Measures anxiety-like behavior based on the exploratory activity of rodents in a novel, open arena.
-
Marble Burying Test: Assesses anxiety and obsessive-compulsive-like behavior by quantifying the number of marbles buried by a rodent.
-
Synthesis of Pyrazolo[4,3-c]pyridine Derivatives
A variety of synthetic routes have been developed for the construction of the pyrazolo[4,3-c]pyridine core. A common approach involves the condensation of a dienamine with an amine containing a sulfonamide fragment.[16]
The following scheme illustrates a general synthesis of pyrazolo[4,3-c]pyridine sulfonamides.
Caption: General synthesis of pyrazolo[4,3-c]pyridine sulfonamides.
This reaction is typically carried out by refluxing the reactants in methanol, affording the target compounds in good yields.[16] The versatility of this method allows for the introduction of various substituents at the nitrogen atom of the pyridine moiety, enabling the exploration of structure-activity relationships.[16]
Conclusion
The pyrazolo[4,3-c]pyridine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The derivatives of this core structure have demonstrated a remarkable range of biological activities, including potent anticancer, antimicrobial, antiviral, and neurological effects. The ability of these compounds to modulate key signaling pathways, such as those involving protein kinases and inflammatory cytokines, underscores their potential for addressing a variety of unmet medical needs. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore and optimize pyrazolo[4,3-c]pyridine derivatives in the quest for new and effective medicines.
References
- 1. atsjournals.org [atsjournals.org]
- 2. Negative regulation of TBK1‐mediated antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RIP1/RIP3-regulated necroptosis as a target for multifaceted disease therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Synthesis and evaluation of pyrazolo[3,4-b]pyridines and its structural analogues as TNF-alpha and IL-6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of novel tetrahydro-pyrazolo [4,3-c] pyridines for the treatment of neuropathic pain: synthesis and neuropharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [THE STUDY OF ANXIOLYTIC PROPERTIES OF NEW PYRAZOLO[C]PYRIDINE DERIVATIVE GIZH-72] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Discovery of Novel Pyrazolo[4,3-c]pyridine Compounds: A Technical Guide for Drug Development Professionals
Foreword: The Pyrazolo[4,3-c]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The landscape of modern drug discovery is characterized by an ever-present need for novel chemical scaffolds that can be tailored to interact with a diverse array of biological targets. Among these, the pyrazolo[4,3-c]pyridine core has emerged as a "privileged scaffold," a structural motif that demonstrates the ability to bind to multiple, distinct biological targets, thereby offering a versatile foundation for the development of new therapeutic agents.[1] Its structural resemblance to purines, the fundamental building blocks of nucleic acids, allows it to interact with a wide range of biological macromolecules, particularly the ATP-binding sites of kinases.[1] This guide provides an in-depth technical exploration of the discovery of novel pyrazolo[4,3-c]pyridine compounds, from their rational design and synthesis to their biological evaluation and mechanism of action. It is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this remarkable heterocyclic system.
I. Strategic Approaches to the Synthesis of the Pyrazolo[4,3-c]pyridine Core
The successful discovery of novel bioactive compounds is intrinsically linked to the efficiency and versatility of the underlying synthetic chemistry. For the pyrazolo[4,3-c]pyridine scaffold, several synthetic strategies have been developed, each with its own advantages and considerations. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the heterocyclic core, which in turn is guided by structure-activity relationship (SAR) studies.
A prevalent and effective method for the synthesis of substituted pyrazolo[4,3-c]pyridines involves the condensation of a dienamine with various amines containing the desired functional groups, such as sulfonamides.[2] This approach offers a convergent and modular strategy for accessing a diverse library of compounds.
Experimental Protocol: Synthesis of Pyrazolo[4,3-c]pyridine Sulfonamides[2]
This protocol outlines a general procedure for the synthesis of pyrazolo[4,3-c]pyridine sulfonamides, a class of compounds that has shown promise as carbonic anhydrase inhibitors.[2]
Step 1: Synthesis of the Dienamine Intermediate
The starting dienamine is typically synthesized via a known two-step procedure from dimethyl acetonedicarboxylate.[2]
Step 2: Condensation Reaction
-
To a solution of the dienamine intermediate in methanol, add an equimolar amount of the desired amine containing a sulfonamide fragment.
-
Reflux the reaction mixture for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold methanol and dry under vacuum to afford the target pyrazolo[4,3-c]pyridine sulfonamide.
Expected Yields: 72-88%[2]
Characterization: The synthesized compounds should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.
II. Biological Evaluation: Unveiling the Therapeutic Potential
The diverse biological activities of pyrazolo[4,3-c]pyridine derivatives necessitate a multifaceted approach to their biological evaluation.[3][4] Key areas of investigation include their potential as enzyme inhibitors and their activity against pathogenic organisms.
A. Carbonic Anhydrase Inhibition: A Key Target for Therapeutic Intervention
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in various physiological and pathological processes.[5][6] Their inhibition has been a successful strategy for the treatment of a range of conditions, including glaucoma, epilepsy, and cancer.[5] Pyrazolo[4,3-c]pyridine sulfonamides have been identified as potent inhibitors of several human CA isoforms.[2][7]
This protocol describes a high-throughput compatible colorimetric assay to determine the inhibitory activity of pyrazolo[4,3-c]pyridine compounds against carbonic anhydrase. The assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP).[5]
Materials:
-
Human or bovine carbonic anhydrase (e.g., hCA I, hCA II)
-
p-Nitrophenyl acetate (p-NPA)
-
Test compounds (dissolved in DMSO)
-
Acetazolamide (a known CA inhibitor, as a positive control)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the CA enzyme in cold Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in acetonitrile or DMSO.
-
Prepare serial dilutions of the test compounds and acetazolamide in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of the test compound dilutions (or DMSO for control wells).
-
Add 20 µL of the CA enzyme solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the p-NPA solution to all wells.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode at 30-second intervals for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of p-NP formation for each well.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
| Compound Class | Target Isoform | Reported IC₅₀ Range |
| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA I, hCA II | Nanomolar to micromolar |
B. Kinase Inhibition: Targeting Dysregulated Signaling in Cancer
Kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. The pyrazolo[4,3-c]pyridine scaffold has been successfully employed in the development of potent kinase inhibitors, particularly those targeting the ERK/MAPK and c-Met signaling pathways.[1][8]
The Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[4][6] Its dysregulation is a common event in tumorigenesis.
Caption: The ERK/MAPK signaling pathway.
A generalized protocol for an in vitro kinase inhibition assay is described below. Specific conditions will vary depending on the kinase of interest.
Materials:
-
Recombinant kinase (e.g., ERK2, c-Met)
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compounds
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, HTRF®)
-
384-well plate
Procedure:
-
Add test compounds at various concentrations to the wells of a 384-well plate.
-
Add the kinase and substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction and add the detection reagent.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of kinase activity inhibition and determine the IC₅₀ values.
| Compound Scaffold | Target Kinase | Reported IC₅₀ |
| 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives | ERK | Potent inhibition observed |
| 1-sulfonyl-pyrazolo[4,3-b]pyridines | c-Met | Nanomolar activity |
C. Trypanocidal Activity: A Novel Approach to Neglected Tropical Diseases
Trypanosomal infections, such as Chagas disease and Human African Trypanosomiasis, are devastating neglected tropical diseases. The pyrazolo[4,3-c]pyridine scaffold has shown significant promise as a source of novel trypanocidal agents by inhibiting the PEX14-PEX5 protein-protein interaction (PPI), which is crucial for the parasite's metabolism.[9]
In Trypanosoma species, many essential metabolic pathways are compartmentalized within organelles called glycosomes. The import of proteins into the glycosome is mediated by the interaction of the PEX5 receptor with the PEX14 protein on the glycosomal membrane.[10][11][12] Inhibition of this interaction disrupts glycosomal function, leading to parasite death.
Caption: Inhibition of the PEX14-PEX5 protein-protein interaction.
This protocol describes a typical assay to evaluate the efficacy of compounds against Trypanosoma cruzi, the causative agent of Chagas disease.
Materials:
-
T. cruzi trypomastigotes
-
Mammalian host cells (e.g., L6 rat skeletal myoblasts)
-
Culture medium (e.g., RPMI-1640)
-
Test compounds
-
Benznidazole (positive control)
-
Chlorophenol red-β-D-galactopyranoside (CPRG)
-
96-well plates
Procedure:
-
Seed L6 cells in 96-well plates and allow them to attach overnight.
-
Infect the L6 cells with T. cruzi trypomastigotes.
-
After 2 hours, wash the plates to remove non-internalized parasites.
-
Add fresh medium containing serial dilutions of the test compounds and benznidazole.
-
Incubate the plates for 72 hours.
-
Add CPRG solution to the wells. CPRG is a substrate for the β-galactosidase expressed by the parasite.
-
Incubate for 4 hours and then measure the absorbance at 540 nm.
-
Calculate the percentage of parasite growth inhibition and determine the IC₅₀ values.
| Compound Class | Target | Reported IC₅₀ |
| Pyrazolo[4,3-c]pyridine derivatives | T. cruzi | Nanomolar to micromolar |
III. Conclusion and Future Directions
The pyrazolo[4,3-c]pyridine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. Its synthetic tractability allows for the generation of diverse chemical libraries, while its privileged structural nature enables interaction with a wide range of biological targets. The examples highlighted in this guide, from carbonic anhydrase and kinase inhibitors to trypanocidal agents, underscore the broad therapeutic potential of this heterocyclic system.
Future research in this area will likely focus on the continued exploration of the chemical space around the pyrazolo[4,3-c]pyridine core, driven by structure-based drug design and a deeper understanding of the molecular interactions with their biological targets. Furthermore, the development of more efficient and sustainable synthetic methodologies will be crucial for the rapid and cost-effective production of these promising compounds. As our understanding of the complex signaling networks that underpin human disease continues to grow, the pyrazolo[4,3-c]pyridine scaffold is poised to play an increasingly important role in the development of next-generation targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. PYRAZOLO[4,3-C]PYRIDINE SULFONAMIDES AS CARBONIC ANHYDRASE INHIBITORS: SYNTHESIS, BIOLOGICAL AND IN SILICO STUDIES | Abstract Book of International Scientific-Practical Conference [journals.4science.ge]
- 8. [PDF] Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Pex14 Protein-interacting Site of Human Pex5 Is Critical for Matrix Protein Import into Peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recombinant human peroxisomal targeting signal receptor PEX5. Structural basis for interaction of PEX5 with PEX14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Membrane Interactions of the Peroxisomal Proteins PEX5 and PEX14 - PMC [pmc.ncbi.nlm.nih.gov]
1H-Pyrazolo[4,3-c]pyridin-3-amine scaffold in medicinal chemistry
An In-Depth Technical Guide to the 1H-Pyrazolo[4,3-c]pyridin-3-amine Scaffold in Medicinal Chemistry
Abstract
The this compound core is a heterocyclic scaffold of significant interest in medicinal chemistry. Recognized as a "privileged scaffold," its structural resemblance to purine enables it to interact with a wide array of biological targets, particularly protein kinases. This guide provides a comprehensive overview for researchers and drug development professionals, detailing the scaffold's synthesis, its mechanism of action against key therapeutic targets, extensive structure-activity relationship (SAR) insights, and its application in developing novel therapeutics for oncology, neurodegenerative diseases, and beyond. We consolidate field-proven synthetic protocols, quantitative biological data, and mechanistic insights to serve as a foundational resource for leveraging this versatile scaffold in drug discovery programs.
Introduction: A Privileged Scaffold in Drug Discovery
The pyrazolopyridine family of heterocycles represents a cornerstone in modern medicinal chemistry.[1] These structures are considered "privileged" because they can bind with high affinity to a variety of biological targets, making them valuable frameworks for designing novel therapeutic agents.[2] Among the various isomers, the this compound scaffold has emerged as a particularly fruitful starting point for the development of potent and selective modulators of cellular signaling pathways.
Its core structure is a bioisostere of adenine, a fundamental component of ATP. This mimicry allows pyrazolopyridine derivatives to function as competitive inhibitors in the ATP-binding pocket of numerous protein kinases, enzymes that are frequently dysregulated in diseases like cancer.[1][3] The scaffold's synthetic tractability and favorable drug-like properties further enhance its utility, allowing for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic profiles.[2] Research has demonstrated the broad therapeutic potential of derivatives, with documented antitumor, anti-inflammatory, antiviral, and neuroprotective activities.[4] This guide will delve into the technical specifics that make this scaffold a compelling tool for the modern medicinal chemist.
Synthesis of the Core Scaffold
A robust and scalable synthetic route is paramount for any scaffold intended for a drug discovery campaign. The 1H-pyrazolo[4,3-c]pyridine core can be constructed through several established methods, often involving the formation of the pyrazole ring onto a pre-existing pyridine structure. The following protocol outlines a common and effective approach.
Experimental Protocol: Synthesis of 5-Halo-1H-pyrazolo[4,3-c]pyridines
This protocol is adapted from a classical Huisgen indazole synthesis and optimized for scalability and efficiency.[5] It provides a halogenated intermediate, which is an excellent handle for subsequent diversification through cross-coupling reactions.
Step 1: Diazotization and Cyclization
-
To a solution of 2-amino-4-halopyridine (1.0 equiv.) in dichloroethane (DCE) and acetic anhydride (Ac₂O), add sodium nitrite (NaNO₂) portion-wise at room temperature.
-
Heat the reaction mixture to 90°C and stir for 20 hours. Causality: This step generates a diazonium species in situ, which undergoes an intramolecular cyclization promoted by acetic anhydride to form the N-acetylated pyrazolopyridine intermediate.
-
Upon completion, cool the mixture and carefully quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. This step typically yields the 1-(5-halo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one intermediate, which can often be used without further purification.[5]
Step 2: Deacetylation
-
Dissolve the crude N-acetyl intermediate from Step 1 in methanol (MeOH).
-
Add a solution of sodium methoxide (NaOMe) in methanol (1.2 equiv.) and stir at room temperature for 1 hour. Causality: Sodium methoxide acts as a base to efficiently cleave the acetyl protecting group from the N-1 position of the pyrazole ring, revealing the free amine and yielding the target scaffold.
-
Monitor the reaction by TLC or LC-MS. Upon completion, neutralize the reaction with a mild acid (e.g., ammonium chloride solution).
-
Remove the methanol under reduced pressure and partition the residue between water and an organic solvent.
-
Collect the organic layer, dry, and concentrate to yield the 5-halo-1H-pyrazolo[4,3-c]pyridine scaffold, which can be purified by column chromatography or recrystallization.[5]
This two-step process provides a reliable route to the core structure, setting the stage for extensive functionalization.
Caption: General synthetic workflow for the 5-halo-1H-pyrazolo[4,3-c]pyridine core.
Key Biological Targets and Mechanism of Action
The primary therapeutic value of the 1H-pyrazolo[4,3-c]pyridine scaffold lies in its ability to inhibit protein kinases. Kinases are crucial regulators of cell signaling, and their aberrant activity is a hallmark of many cancers and inflammatory diseases.[3]
Kinase Inhibition
As an ATP-mimetic, the pyrazolopyridine core effectively occupies the ATP-binding site of kinases.[1] The nitrogen atoms of the bicyclic system form critical hydrogen bonds with the "hinge region" of the kinase, which connects the N- and C-terminal lobes of the enzyme. This interaction anchors the inhibitor in the active site, preventing the binding and hydrolysis of ATP and thereby blocking the downstream phosphorylation cascade.
Derivatives of this scaffold have shown potent inhibitory activity against a range of important kinases, including:
-
Cyclin-Dependent Kinases (CDKs): CDKs are master regulators of the cell cycle, and their inhibition is a validated strategy for cancer treatment.[3]
-
Tropomyosin Receptor Kinases (TRKs): TRK fusions are oncogenic drivers in various tumors, making TRK inhibitors valuable targeted therapies.[6]
-
Anaplastic Lymphoma Kinase (ALK): ALK rearrangements are found in certain types of non-small cell lung cancer, and ALK inhibitors have shown significant clinical success.[7]
-
TANK-Binding Kinase 1 (TBK1): TBK1 is involved in innate immunity signaling and has emerged as a target in both autoimmune diseases and cancer.[8]
Caption: Mechanism of kinase inhibition by the pyrazolopyridine scaffold.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the 1H-pyrazolo[4,3-c]pyridine core is essential for optimizing its biological activity. SAR studies have revealed key positions on the scaffold that can be functionalized to enhance potency and selectivity.
-
N-1 Position: Alkylation or arylation at the N-1 position of the pyrazole ring can extend into solvent-exposed regions of the kinase active site. This position is critical for modulating pharmacokinetic properties and can be used to tune selectivity. For example, methylation at N-1 has been explored in the development of microtubule targeting agents.[9]
-
C-3 Position: The C-3 amine is a primary vector for derivatization. Attaching various substituted aryl or alkyl groups can access different sub-pockets within the ATP-binding site, dramatically influencing inhibitor potency and selectivity.
-
Pyridine Ring (C-5, C-6, C-7): Substitutions on the pyridine ring are crucial for fine-tuning the electronic properties and spatial arrangement of the molecule. Halogenation (e.g., at C-5) provides a handle for further modification via cross-coupling reactions, allowing for the introduction of diverse chemical groups to probe interactions with the target protein.[5]
The following table summarizes representative SAR data for pyrazolopyridine derivatives against various kinase targets.
| Compound ID | Target Kinase | R¹ (N-1) | R³ (C-3 Amine) | R⁵ (C-5) | IC₅₀ (nM) | Citation |
| C03 | TRKA | H | Aryl ether | - | 56 | [6] |
| 15y | TBK1 | H | Substituted phenyl | - | 0.2 | [8] |
| D38 | PD-1/PD-L1 | Methyl | Substituted phenyl | - | 9.6 | [10] |
| 10g | ALK-L1196M | H | Trifluoromethylbenzamide | Fluorophenylsulfonyl | <0.5 | [7] |
Note: The table presents data from different pyrazolopyridine isomers to illustrate general SAR principles across the class.
Therapeutic Applications
The versatility of the 1H-pyrazolo[4,3-c]pyridine scaffold has led to its exploration in multiple therapeutic areas.
Oncology
Cancer remains the most prominent area of application. By targeting kinases that drive tumor growth, proliferation, and survival, pyrazolopyridine derivatives have shown significant preclinical promise.[1][2] For instance, derivatives have been developed as highly potent inhibitors of ALK and its resistance mutants, offering potential solutions to acquired resistance in cancer therapy.[7] Others have been designed as small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway, representing a novel approach to cancer immunotherapy.[10]
Neurodegenerative Diseases
Dysregulated kinase activity is also implicated in neurodegenerative disorders like Alzheimer's and Parkinson's disease.[11] For example, Glycogen Synthase Kinase-3 (GSK-3) is a key target in Alzheimer's research, and pyrazolopyridine derivatives have been investigated as potent GSK-3 inhibitors.[12] Additionally, the scaffold has been used to develop positive allosteric modulators (PAMs) of metabotropic glutamate receptors (mGluR4), which have shown efficacy in preclinical models of Parkinson's disease.[13] Some derivatives have also been explored as inhibitors of phosphodiesterase 1 (PDE1), a target for treating neurodegenerative and psychiatric disorders.[14]
Other Applications
The scaffold's utility extends to other fields. Pyrazolopyridine sulfonamides have been synthesized and evaluated as inhibitors of carbonic anhydrases, enzymes involved in various physiological processes, with potential applications as diuretics or antiglaucoma agents.[15][16] Furthermore, specific derivatives have been identified as the first inhibitors of the PEX14–PEX5 protein-protein interaction, a novel target for developing drugs against trypanosomal parasites that cause diseases like sleeping sickness.[17][18]
Challenges and Future Perspectives
While the this compound scaffold holds immense promise, challenges remain. Achieving high selectivity for a specific kinase over the hundreds of others in the human kinome is a significant hurdle that requires careful design and extensive screening. Off-target effects, bioavailability, and metabolic stability are additional critical parameters that must be optimized during the drug development process.
Future research will likely focus on applying novel synthetic methodologies for more efficient diversification of the scaffold.[5] The use of computational modeling and structure-based drug design will continue to be instrumental in guiding the synthesis of more potent and selective inhibitors.[6][18] Exploring new biological targets beyond kinases and expanding the scaffold's application to infectious and inflammatory diseases represent exciting avenues for future discovery.
Conclusion
The this compound scaffold is a proven and powerful platform in medicinal chemistry. Its structural mimicry of purine, combined with its synthetic accessibility, provides a robust framework for the design of high-affinity ligands for a multitude of biological targets. Its success in generating potent kinase inhibitors for cancer and neurodegenerative diseases underscores its "privileged" status. As synthetic and computational tools advance, this versatile core will undoubtedly continue to be a source of novel therapeutic candidates for treating a wide range of human diseases.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[4,3-c]pyridin-6-amine | 1206976-02-4 | Benchchem [benchchem.com]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 5. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. WO2019121885A1 - 1h-pyrazolo[4,3-b]pyridines as pde1 inhibitors - Google Patents [patents.google.com]
- 15. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. iris.cnr.it [iris.cnr.it]
- 18. pubs.acs.org [pubs.acs.org]
Spectroscopic Fingerprinting of 1H-Pyrazolo[4,3-c]pyridin-3-amine: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 1H-Pyrazolo[4,3-c]pyridin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Due to the limited availability of direct experimental spectra for this specific molecule in publicly accessible databases, this guide leverages a predictive approach grounded in the empirical data of structurally analogous compounds. By examining the spectroscopic data of closely related pyrazolopyridine isomers and derivatives, we present a comprehensive and expertly curated projection of the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. This document is intended to serve as a vital resource for researchers, aiding in the identification, characterization, and quality control of this important scaffold.
Introduction: The Significance of this compound
The pyrazolopyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[2] The specific isomer, this compound, with its unique arrangement of nitrogen atoms and an amino substituent, presents a distinct electronic and steric profile that is attractive for designing targeted therapeutics. Accurate and unambiguous structural confirmation is paramount in the synthesis and development of novel drug candidates. Spectroscopic analysis provides the foundational data for this confirmation.
This guide is structured to provide not just predicted data points, but also the scientific rationale behind these predictions, drawing from established principles of spectroscopy and the observed trends in related molecules.
Molecular Structure and Predicted Spectroscopic Overview
The structure of this compound, with the IUPAC systematic numbering, is presented below. Understanding this structure is key to interpreting its spectroscopic signatures.
Diagram: Molecular Structure of this compound
Caption: IUPAC numbering of the 1H-Pyrazolo[4,3-c]pyridine core.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is anticipated to be characterized by distinct signals for the aromatic protons on the pyridine and pyrazole rings, as well as the amine and N-H protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the electron-donating effect of the amino group.
Predicted Chemical Shifts (δ) and Coupling Constants (J):
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale and Comparative Insights |
| H4 | ~8.0-8.2 | d | J ≈ 5.0-6.0 | Expected to be the most deshielded pyridine proton due to its proximity to the fused pyrazole ring and the pyridine nitrogen. |
| H6 | ~7.0-7.2 | d | J ≈ 5.0-6.0 | Shielded relative to H4, but deshielded compared to a simple pyridine due to the fused ring system. |
| H7 | ~7.5-7.7 | s | - | This proton on the pyrazole ring is adjacent to the bridgehead carbon and is expected to be a singlet. |
| NH (pyrazole) | ~12.0-13.0 | br s | - | The N-H proton of the pyrazole ring is typically broad and significantly downfield due to hydrogen bonding and its acidic nature. |
| NH₂ (amine) | ~5.0-6.0 | br s | - | The chemical shift of the amino protons can vary depending on the solvent and concentration. It is expected to be a broad singlet. |
Experimental Protocol for ¹H NMR Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended as it is an excellent solvent for this class of compounds and allows for the observation of exchangeable protons (NH and NH₂).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard zg30 pulse sequence.
-
Number of Scans: 16-64 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-15 ppm.
-
-
Data Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation, phase correction, and baseline correction.
Diagram: Predicted ¹H NMR Correlation Workflow
Caption: Correlation of protons to their predicted ¹H NMR signals.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the neighboring atoms.
Predicted Chemical Shifts (δ):
| Carbon | Predicted δ (ppm) | Rationale and Comparative Insights |
| C3 | ~155-160 | The C3 carbon, bonded to two nitrogen atoms and the amino group, is expected to be significantly deshielded. |
| C3a | ~115-120 | This bridgehead carbon is part of the aromatic system and its chemical shift is influenced by both rings. |
| C4 | ~140-145 | The pyridine carbon adjacent to the nitrogen is expected to be downfield. |
| C6 | ~110-115 | This pyridine carbon is expected to be more shielded compared to C4. |
| C7 | ~125-130 | The pyrazole carbon will have a chemical shift typical for this ring system. |
| C7a | ~145-150 | The second bridgehead carbon, part of both aromatic rings. |
Experimental Protocol for ¹³C NMR Acquisition:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: A 100 MHz or higher frequency NMR spectrometer (corresponding to a 400 MHz ¹H frequency).
-
Acquisition Parameters:
-
Pulse Program: Standard zgpg30 pulse sequence with proton decoupling.
-
Number of Scans: 1024 or more scans may be required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-180 ppm.
-
-
Data Processing: Apply a line broadening of 1-2 Hz, followed by Fourier transformation, phase correction, and baseline correction.
Predicted Infrared (IR) Spectroscopy
The IR spectrum will reveal the presence of key functional groups through their characteristic vibrational frequencies.
Predicted Characteristic IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| N-H (pyrazole) | 3200-3400 | Medium, Broad | Stretching |
| N-H (amine) | 3300-3500 | Medium | Asymmetric and Symmetric Stretching (two bands expected) |
| C-H (aromatic) | 3000-3100 | Medium to Weak | Stretching |
| C=N / C=C | 1500-1650 | Strong to Medium | Ring Stretching |
| N-H | 1580-1650 | Medium | Bending |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.
Predicted Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Predicted Mass Spectral Data:
-
Molecular Ion (M⁺): m/z = 134.06 (for C₆H₆N₄). A prominent molecular ion peak is expected due to the aromatic nature of the compound.
-
Major Fragmentation Pathways:
-
Loss of HCN (m/z 27) from the pyrazole or pyridine ring.
-
Loss of N₂H (m/z 29) from the amino-pyrazole moiety.
-
Fragmentation of the pyridine ring.
-
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: An Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer. ESI is generally preferred for its soft ionization.
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode is recommended.
-
Mass Range: m/z 50-500.
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
Diagram: Predicted Mass Spectrometry Fragmentation
Caption: Predicted major fragmentation pathways in mass spectrometry.
Conclusion: A Predictive Framework for Spectroscopic Analysis
This technical guide provides a robust, predictive framework for the spectroscopic analysis of this compound. While direct experimental data is currently scarce, the principles of spectroscopic interpretation, combined with comparative analysis of structurally related molecules, allow for a high degree of confidence in these predictions. This guide is designed to be a practical tool for researchers, enabling them to anticipate spectral features, design appropriate analytical experiments, and confidently interpret their results. As experimental data for this compound becomes more widely available, this guide can serve as a valuable reference for comparison and validation.
References
An In-depth Technical Guide to Identifying and Validating Therapeutic Targets for 1H-Pyrazolo[4,3-c]pyridin-3-amine and its Analogs
Executive Summary
The 1H-Pyrazolo[4,3-c]pyridin-3-amine scaffold represents a privileged chemical structure in modern medicinal chemistry, particularly in the discovery of kinase inhibitors. Its rigid, bicyclic core and strategically positioned nitrogen atoms allow for a multitude of interactions within the ATP-binding pocket of various kinases, making it a fertile ground for developing targeted therapies. This guide provides a comprehensive framework for researchers and drug development professionals to identify and validate novel therapeutic targets for compounds based on this scaffold. We will delve into the rationale behind selecting initial target classes, present a detailed, multi-stage experimental workflow for target validation, and offer insights into the causality behind key experimental choices, ensuring a robust and scientifically rigorous approach to drug discovery.
Introduction: The Pyrazolopyridine Scaffold as a Kinase Inhibitor Powerhouse
The pyrazolopyridine core is a recurring motif in a number of FDA-approved and clinical-stage kinase inhibitors. Its fundamental structure mimics the purine core of ATP, allowing it to act as a competitive inhibitor at the enzyme's active site. The specific isomer, this compound, offers distinct advantages due to its specific arrangement of hydrogen bond donors and acceptors, which can be exploited to achieve high potency and selectivity against various kinase targets.
Kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes, including growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, but also inflammatory and neurodegenerative disorders. The development of small molecule kinase inhibitors has therefore become one of the most successful strategies in modern oncology. The versatility of the pyrazolopyridine scaffold has been demonstrated by its successful incorporation into inhibitors targeting a wide range of kinases.
Nominating Potential Therapeutic Target Classes
Given the chemical nature of the this compound scaffold, the most logical starting point for target identification lies within the human kinome. Based on the success of structurally related compounds, we can nominate several high-priority kinase families as potential targets.
Table 1: High-Priority Kinase Families for Initial Screening
| Kinase Family | Rationale for Targeting | Key Members Implicated in Disease |
| Cyclin-Dependent Kinases (CDKs) | Central regulators of the cell cycle; their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. | CDK1, CDK2, CDK4, CDK6, CDK9 |
| SRC Family Kinases (SFKs) | Non-receptor tyrosine kinases involved in cell proliferation, survival, and migration. Often overexpressed or hyperactivated in solid tumors. | SRC, LYN, FYN, HCK |
| Janus Kinases (JAKs) | Key mediators of cytokine signaling; central to inflammatory and autoimmune diseases. | JAK1, JAK2, JAK3, TYK2 |
| Receptor Tyrosine Kinases (RTKs) | Cell surface receptors that, upon ligand binding, activate downstream signaling pathways controlling cell growth and proliferation. Mutations and overexpression are common in cancer. | EGFR, VEGFR, PDGFR, FGFR |
The initial hypothesis is that the this compound core can be decorated with various substituents to achieve selective inhibition of one or more of these kinase families. The subsequent sections will outline a comprehensive workflow to test this hypothesis.
A Multi-Staged Approach to Target Identification and Validation
A rigorous and phased approach is essential to confidently identify and validate a therapeutic target. The following workflow is designed to move from broad, initial screening to definitive, in-depth validation, with clear go/no-go decision points at each stage.
Diagram 1: Overall Target Validation Workflow
Caption: A four-phase workflow for identifying and validating therapeutic targets.
Phase 1: Initial Target Identification
The goal of this phase is to cast a wide net to identify potential kinase targets from the entire human kinome.
Protocol 1: Broad Kinase Panel Screening
-
Compound Preparation: Solubilize the this compound derivative in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Assay Concentration: Perform an initial screen at a single, high concentration (e.g., 1 or 10 µM) to maximize the chances of detecting interactions.
-
Kinase Panel: Submit the compound to a commercial service (e.g., Eurofins DiscoverX, Promega) for screening against a large panel of active recombinant kinases (e.g., KINOMEscan™, Kinase-Glo®). The primary readout is typically the percent inhibition of kinase activity relative to a vehicle control.
-
Data Analysis: Identify "hits" as kinases that are inhibited by more than a predefined threshold (e.g., >75% inhibition).
-
Expert Insight: A single high-concentration screen is a cost-effective method to quickly identify potential interactions. It is crucial to be aware that this may generate false positives, which will be eliminated in subsequent phases.
Phase 2: Hit Confirmation and Potency Determination
This phase focuses on confirming the initial hits and quantifying their potency and selectivity.
Protocol 2: IC50 Determination
-
Compound Titration: Prepare a serial dilution of the compound, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).
-
Kinase Assay: Perform an in vitro kinase assay for each of the primary hits identified in Phase 1. This is typically a radiometric (e.g., ³²P-ATP) or fluorescence-based (e.g., Z'-LYTE™) assay.
-
Data Plotting: Plot the percent inhibition against the logarithm of the compound concentration.
-
Curve Fitting: Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Trustworthiness Check: The IC50 value should be reproducible across multiple experiments. A well-defined sigmoidal curve is indicative of a specific inhibitory interaction.
Phase 3: Cellular Target Engagement and Pathway Modulation
A compound's activity in a cell-free biochemical assay does not guarantee it will work in a complex cellular environment. This phase is critical to confirm that the compound enters the cell and binds to its intended target.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact, live cells with the compound or a vehicle control (DMSO) for a defined period (e.g., 1 hour).
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).
-
Cell Lysis & Protein Separation: Lyse the cells and separate the soluble protein fraction (containing unfolded, aggregated protein) from the insoluble fraction by centrifugation.
-
Target Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting.
-
Data Analysis: Binding of the compound to its target protein will stabilize it against thermal denaturation, resulting in a "shift" of the melting curve to higher temperatures.
-
Expert Insight: CETSA is a powerful, label-free method to confirm direct target engagement in a physiological context. A positive result provides strong evidence that the compound interacts with the target protein inside the cell.
Following confirmation of target engagement, it is essential to demonstrate that this binding event translates into a functional consequence on the downstream signaling pathway.
Diagram 2: Example Signaling Pathway - SRC Kinase
Caption: Inhibition of SRC kinase blocks downstream STAT3 phosphorylation.
Protocol 4: Western Blot for Pathway Modulation
-
Cell Treatment: Treat cells with increasing concentrations of the compound for a relevant time period.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase (e.g., anti-phospho-STAT3 if SRC is the target). Also probe a separate blot with an antibody for the total amount of the substrate protein as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: A dose-dependent decrease in the phosphorylated substrate, with no change in the total substrate, confirms that the compound is inhibiting the kinase's activity in the cell.
Phase 4: Phenotypic Validation
The final step is to link the molecular mechanism (inhibition of the target kinase) to a relevant cellular phenotype, such as cancer cell death.
Protocol 5: Cell Proliferation Assay
-
Cell Plating: Seed cancer cells known to be dependent on the target kinase's signaling pathway into a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of the compound for a period that allows for several cell divisions (e.g., 72 hours).
-
Viability Measurement: Measure cell viability using a reagent such as CellTiter-Glo® (which measures ATP content) or by direct cell counting.
-
GI50 Calculation: Plot the cell viability against the compound concentration to determine the GI50 (the concentration required to inhibit cell growth by 50%).
-
Authoritative Grounding: A strong correlation between the IC50 (biochemical potency), the EC50 (cellular pathway inhibition), and the GI50 (phenotypic effect) provides a self-validating system, strongly suggesting that the observed anti-proliferative effect is due to the inhibition of the intended target. To definitively prove this, a rescue experiment (e.g., overexpressing a drug-resistant mutant of the target kinase) can be performed.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel kinase inhibitors. The systematic, multi-phase approach detailed in this guide provides a robust framework for moving from a promising chemical structure to a fully validated therapeutic target. By integrating biochemical, cellular, and phenotypic assays, researchers can build a compelling, data-driven case for a compound's mechanism of action, significantly increasing the probability of success in preclinical and clinical development. Future work should focus on optimizing the scaffold to enhance selectivity, improve pharmacokinetic properties, and explore its potential against a wider range of kinase-driven diseases.
Introduction: The Pyrazolo[4,3-c]pyridine Scaffold - A Privileged Core in Drug Discovery
An In-Depth Technical Guide to the Synthesis of Pyrazolo[4,3-c]pyridines for Medicinal Chemistry
The fusion of pyrazole and pyridine rings to form the pyrazolo[4,3-c]pyridine core creates a heterocyclic system of significant interest to the pharmaceutical and agrochemical industries. This scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets, demonstrating diverse pharmacological activities. These include antimicrobial, anti-inflammatory, antiviral, and antitumor properties[1][2]. The structural rigidity and defined spatial orientation of substituents on the pyrazolo[4,3-c]pyridine core allow for precise interactions with enzyme active sites and receptors. For instance, derivatives have been investigated as potent carbonic anhydrase inhibitors[3], anxiolytic agents with high affinity for benzodiazepine receptors, and inhibitors of Mycobacterium tuberculosis (MTB) pantothenate synthetase[2].
Given its therapeutic potential, the development of efficient and versatile synthetic methodologies to access this scaffold is a primary objective for medicinal chemists. This guide provides a detailed overview of the core synthetic strategies, explaining the chemical logic behind these approaches and offering field-proven protocols for researchers in drug development.
Core Synthetic Strategies: A Retrosynthetic Overview
The construction of the pyrazolo[4,3-c]pyridine ring system can be broadly categorized into two primary retrosynthetic approaches:
-
Strategy A: Pyridine Ring Annulation: Building the pyridine ring onto a pre-functionalized pyrazole core.
-
Strategy B: Pyrazole Ring Annulation: Forming the pyrazole ring onto a substituted pyridine precursor.
A third, increasingly powerful approach involves Multicomponent Reactions (MCRs) , which construct the core in a single, convergent step.
Caption: Core retrosynthetic strategies for pyrazolo[4,3-c]pyridine.
Strategy A: Pyridine Ring Construction from Pyrazole Precursors
This classical approach leverages the well-established chemistry of pyrazoles. The key is the strategic installation of functional groups on the pyrazole ring that can participate in a cyclization reaction to form the fused pyridine ring.
Condensation of Aminopyrazoles with 1,3-Dicarbonyl Compounds
A robust and frequently employed method involves the reaction of a 5-aminopyrazole derivative with a 1,3-bis-electrophilic substrate, such as a β-dicarbonyl compound. The causality of this reaction lies in the nucleophilicity of the 5-amino group and the endocyclic nitrogen of the pyrazole, which attack the electrophilic carbonyl carbons of the partner molecule, followed by a condensation/dehydration cascade to form the pyridine ring.
Workflow: Aminopyrazole Condensation
Caption: Workflow for pyridine annulation from 5-aminopyrazoles.
Note: While this guide focuses on the [4,3-c] isomer, many related syntheses yield the [3,4-b] isomer, which is also of significant biological interest[4][5][6]. The final regiochemical outcome depends heavily on the substitution patterns of the reactants and the reaction conditions.
Strategy B: Pyrazole Ring Annulation onto a Pyridine Core
This strategy is particularly effective when starting from readily available and diversely substituted pyridines. The goal is to introduce two functional groups on the pyridine ring, typically on adjacent carbons (C3 and C4), which will become part of the new pyrazole ring.
From 4-Chloro-3-formylpyridines
A powerful example involves the use of 4-chloro-3-formylpyridine derivatives. The logic here is a two-step sequence: the formyl group serves as an electrophilic handle for condensation with a hydrazine, forming a hydrazone intermediate. The subsequent step is an intramolecular nucleophilic aromatic substitution (SNAr), where the hydrazone nitrogen displaces the chloro group at the C4 position, leading to the cyclized pyrazolo[4,3-c]pyridine system.
Detailed Protocol: Synthesis from 4-Chloro-3-formylquinoline
This protocol is adapted from methodologies reported for the analogous quinoline system, which follows the same chemical principles[7].
-
Hydrazone Formation:
-
To a solution of 4-chloroquinoline-3-carbaldehyde (1.0 mmol) in ethanol (10 mL), add hydrazine hydrate or a substituted hydrazine (1.1 mmol).
-
Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
The resulting hydrazone often precipitates from the solution and can be collected by filtration.
-
-
Cyclization:
-
Suspend the crude hydrazone in a suitable solvent such as N,N-Dimethylformamide (DMF) or ethanol.
-
Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 mmol), to facilitate the intramolecular cyclization.
-
Heat the reaction mixture to 80-100 °C for 6-12 hours until TLC analysis indicates the consumption of the starting material.
-
After cooling, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
-
Strategy C: Multicomponent Reactions (MCRs)
MCRs represent a paradigm of synthetic efficiency, combining three or more reactants in a single pot to form a complex product in a process that minimizes waste and operational steps[8][9]. This approach is highly valued in drug discovery for rapidly generating libraries of structurally diverse compounds.
One-Pot Sonogashira Coupling/Cyclization Approach
A notable MCR for synthesizing trifluoromethyl-substituted pyrazolo[4,3-c]pyridines has been developed. This one-pot procedure combines a Sonogashira cross-coupling with a subsequent cyclization[10].
The causality is elegant:
-
A palladium/copper-catalyzed Sonogashira reaction couples a 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with a terminal alkyne.
-
In the same pot, a primary amine (tert-butylamine) adds to the alkyne via aza-Michael addition.
-
The resulting enamine intermediate then undergoes an intramolecular cyclization by attacking the aldehyde, followed by dehydration, to yield the final aromatic pyrazolo[4,3-c]pyridine.
Quantitative Data: MCR Synthesis of Pyrazolo[4,3-c]pyridines[10]
| Entry | Alkyne Substrate (R) | Amine | Yield (%) |
| 1 | Phenylacetylene | t-BuNH₂ | 75% |
| 2 | 1-Hexyne | t-BuNH₂ | 68% |
| 3 | (Trimethylsilyl)acetylene | t-BuNH₂ | 51% |
| 4 | Cyclopropylacetylene | t-BuNH₂ | 71% |
Note: Yields are representative and sourced from related literature to illustrate the method's effectiveness.
Detailed Protocol: One-Pot MCR Synthesis[10]
-
Reaction Setup:
-
In a microwave reaction vial, combine 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Add a solvent mixture, such as DMF/triethylamine (4:1, 5 mL).
-
Add the primary amine, for example, tert-butylamine (1.5 mmol).
-
-
Reaction Execution:
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to 120 °C for 30 minutes.
-
-
Workup and Purification:
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-substituted pyrazolo[4,3-c]pyridine.
-
Advanced Methods: Transition-Metal-Catalyzed Vectorial Functionalization
For drug development, synthesizing the core scaffold is only the first step. The ability to selectively functionalize each position of the ring system—known as vectorial functionalization—is critical for fine-tuning pharmacological properties. Recent advances have focused on using transition-metal catalysis to achieve this with high precision on a pre-formed pyrazolo[3,4-c]pyridine core, a strategy directly applicable to the [4,3-c] isomer[11][12].
Key Functionalization Strategies:
-
C5-Position: Pd-catalyzed Buchwald-Hartwig amination of a 5-halo-pyrazolo[4,3-c]pyridine allows for the introduction of various amine substituents.
-
C7-Position: Selective metalation using reagents like TMPMgCl·LiCl followed by reaction with an electrophile enables C-H functionalization.
-
C3-Position: Tandem borylation and Suzuki-Miyaura cross-coupling reactions introduce aryl or heteroaryl groups at this position.
These late-stage functionalization techniques provide medicinal chemists with a powerful toolkit to explore the chemical space around the core scaffold, accelerating the hit-to-lead optimization process[11][12].
Conclusion
The synthesis of the pyrazolo[4,3-c]pyridine core is a dynamic field of research, driven by the scaffold's significant therapeutic potential. While classical methods involving the stepwise annulation of either the pyridine or pyrazole ring remain foundational, modern approaches emphasize efficiency and diversity. Multicomponent reactions offer a rapid and atom-economical route to complex derivatives, while transition-metal-catalyzed late-stage functionalization provides the precision needed for modern drug discovery. By understanding the underlying chemical principles and leveraging these diverse synthetic strategies, researchers are well-equipped to design and create novel pyrazolo[4,3-c]pyridine-based molecules for the next generation of therapeutics.
References
- 1. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Multicomponent Synthesis of 2,3-Dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones: A Novel Heterocyclic Scaffold with Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 12. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1H-Pyrazolo[4,3-c]pyridin-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of 1H-Pyrazolo[4,3-c]pyridin-3-amine and its derivatives, a heterocyclic scaffold of significant interest in medicinal chemistry. The core of this protocol is a robust and efficient method starting from readily available substituted pyridines. This application note is designed to offer both a step-by-step experimental procedure and a deep dive into the chemical principles and strategic considerations that underpin the synthesis.
Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Scaffold
The fusion of pyrazole and pyridine rings creates a family of bicyclic heteroaromatics known as pyrazolopyridines. Among these, the 1H-pyrazolo[4,3-c]pyridine core is a "privileged scaffold" in drug discovery. Its structural resemblance to purines allows it to interact with a wide range of biological targets, including kinases, which are pivotal in cellular signaling pathways.[1] Derivatives of this scaffold have shown a broad spectrum of biological activities, including potential as kinase inhibitors for cancer therapy.[1] The 3-amino substituent, in particular, offers a key vector for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Retrosynthetic Analysis and Strategic Approach
The primary strategy for constructing the this compound core involves the annulation of a pyrazole ring onto a pre-existing, appropriately functionalized pyridine ring. A logical and efficient approach is the reaction of a 4-halonicotinonitrile with hydrazine. The halogen at the 4-position serves as a leaving group for the initial nucleophilic substitution by hydrazine, while the nitrile group at the 3-position is perfectly positioned for the subsequent intramolecular cyclization to form the pyrazole ring.
Caption: Retrosynthetic analysis of this compound.
Detailed Synthesis Protocol: From 4-Chloro-3-cyanopyridine to this compound
This protocol details the synthesis of the parent this compound. The principles outlined can be adapted for the synthesis of various substituted derivatives by starting with appropriately substituted 4-chloro-3-cyanopyridines.
Synthesis of the Starting Material: 4-Chloro-3-cyanopyridine
The starting material, 4-chloro-3-cyanopyridine, can be synthesized from 4-chloronicotinamide. This dehydration reaction is a standard transformation in organic synthesis.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend 4-chloronicotinamide (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Addition of Base: Cool the suspension to 0 °C in an ice bath and add triethylamine (8 equivalents).
-
Dehydration: Slowly add phosphorus oxychloride (POCl₃, 1 equivalent) to the stirred suspension.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by carefully adding silica gel. Concentrate the mixture under reduced pressure. The crude product is then purified by column chromatography on silica gel using dichloromethane as the eluent to afford 4-chloro-3-cyanopyridine.
Cyclization to form this compound
This is the key step where the pyrazole ring is formed. The reaction proceeds via an initial nucleophilic aromatic substitution followed by an intramolecular Thorpe-Ziegler type cyclization.
Caption: Workflow for the synthesis of the pyrazolo[4,3-c]pyridine core.
Protocol:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 4-chloro-3-cyanopyridine (1 equivalent) in a suitable solvent such as ethanol or n-butanol.
-
Addition of Hydrazine: Add hydrazine hydrate (excess, typically 3-5 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux. The optimal temperature and reaction time will depend on the reactivity of the substrate and the solvent used (typically 80-120 °C for 4-24 hours).
-
Monitoring the Reaction: Follow the disappearance of the starting material by TLC.
-
Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) to yield pure this compound.
Mechanistic Insights and Rationale
The formation of the this compound from 4-chloro-3-cyanopyridine and hydrazine proceeds through a well-understood two-step sequence:
-
Nucleophilic Aromatic Substitution (SNAAr): Hydrazine, a potent nucleophile, attacks the electron-deficient carbon atom at the 4-position of the pyridine ring, displacing the chloride ion. The electron-withdrawing nitrile group at the 3-position activates the ring towards this nucleophilic attack. This step forms the key intermediate, 4-hydrazinonicotinonitrile.
-
Intramolecular Cyclization: The terminal amino group of the hydrazinyl moiety then acts as an internal nucleophile, attacking the electrophilic carbon of the nitrile group. This type of reaction is a variation of the Thorpe-Ziegler cyclization. A subsequent tautomerization of the resulting imine leads to the formation of the aromatic 3-aminopyrazole ring, yielding the final product.
The choice of an alcohol like ethanol or n-butanol as the solvent is strategic as it can accommodate the polarity of the reactants and intermediates, and its boiling point allows for the reaction to be conducted at an elevated temperature to drive the cyclization to completion.
Synthesis of Derivatives and Data
The described protocol is versatile and can be applied to the synthesis of a variety of derivatives by using substituted starting materials. The following table provides examples of potential derivatives and the corresponding starting materials.
| Derivative Name | R¹ | R² | Starting Material |
| This compound | H | H | 4-Chloro-3-cyanopyridine |
| 7-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine | CH₃ | H | 4-Chloro-2-methyl-3-cyanopyridine |
| 5-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine | H | Br | 6-Bromo-4-chloro-3-cyanopyridine |
Conclusion
The protocol outlined in this application note provides a reliable and efficient method for the synthesis of this compound and its derivatives. The strategy of utilizing a substituted 4-chloro-3-cyanopyridine as a precursor for cyclization with hydrazine is a powerful tool for accessing this important heterocyclic scaffold. The ability to introduce a variety of substituents onto the pyridine ring prior to cyclization allows for the generation of diverse chemical libraries for drug discovery and development programs.
References
The Versatile Scaffold: Application Notes on 1H-Pyrazolo[4,3-c]pyridin-3-amine in Oncology Research
These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the burgeoning applications of the 1H-Pyrazolo[4,3-c]pyridin-3-amine scaffold in cancer research. This document provides an in-depth exploration of its mechanism of action, protocols for its evaluation, and a summary of the existing data on related compounds, underscoring its potential as a cornerstone for the development of novel kinase inhibitors.
Introduction: A Privileged Scaffold in Kinase Inhibitor Discovery
The this compound core is a heterocyclic compound that has garnered significant attention in medicinal chemistry. Its structural resemblance to the purine nucleus of ATP makes it an ideal candidate for the design of ATP-competitive kinase inhibitors.[1] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous cancers. Consequently, the development of small molecule inhibitors that target specific kinases is a major focus of modern oncology research. The 1H-Pyrazolo[4,3-c]pyridine scaffold, particularly with the 3-amino functional group, provides a versatile platform for the synthesis of compound libraries aimed at discovering novel and potent anticancer agents.[1]
Mechanism of Action: Targeting Aberrant Kinase Signaling
The primary mechanism through which derivatives of the 1H-Pyrazolo[4,3-c]pyridine scaffold exert their anticancer effects is through the competitive inhibition of protein kinases. The 3-amino group can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket, a critical interaction for many kinase inhibitors. By occupying the ATP-binding site, these compounds prevent the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that drive cancer cell proliferation, survival, and metastasis.
One of the key pathways implicated in many cancers and a target for pyrazolopyridine-based inhibitors is the RAS-RAF-MEK-ERK (MAPK) pathway. The diagram below illustrates the points of intervention for kinase inhibitors within this pathway.
Figure 1: The MAPK Signaling Pathway and Points of Inhibition. Pyrazolo[4,3-c]pyridine-based inhibitors can target kinases at various points in this cascade.
Applications in Cancer Research: A Survey of Preclinical Data
While extensive data on the unmodified this compound is limited, numerous studies on its derivatives have demonstrated significant anticancer potential. These derivatives have been evaluated against a variety of cancer cell lines, showcasing a broad spectrum of activity. The following table summarizes the in vitro inhibitory activity (IC50 values) of selected pyrazolopyridine and related pyrazolopyrimidine derivatives against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | UO-31 (Renal) | 0.87 | [2] |
| Pyrazolo[3,4-d]pyrimidine | HL-60 (TB) (Leukemia) | 1.41 | [2] |
| Pyrazolo[3,4-d]pyrimidine | MOLT-4 (Leukemia) | 1.51 | [2] |
| Pyrazolo[3,4-d]pyrimidine | HCT116 (Colon) | 13.575 | [3] |
| Pyrazolo[3,4-d]pyrimidine | PC3 (Prostate) | 5.195 | [3] |
| Pyrazolo[3,4-d]pyrimidine | MCF7 (Breast) | 21.045 | [3] |
| Pyrazolo[3,4-d]pyrimidine | HepG2 (Liver) | 4.55 | [4] |
| Pyrazolo[3,4-d]pyrimidine | 7221 (Hepatoma) | 6.28 | [4] |
| Pyrazolo[3,4-b]pyridine | HepG2 (Liver) | 4.2 | [5] |
| Pyrazolo[3,4-b]pyridine | HeLa (Cervical) | 5.9 | [5] |
| Pyrazolo[3,4-b]pyridine | Km-12 (Colon) | 0.304 | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer potential of compounds derived from the this compound scaffold.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This biochemical assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[7]
Rationale: This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of a specific kinase in a cell-free system. The ADP-Glo™ format is a luminescent assay with high sensitivity and a broad dynamic range.
Figure 2: Workflow for the In Vitro Kinase Inhibition Assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to achieve the desired final concentrations for the assay.
-
Assay Plate Setup: In a 384-well plate, add 5 µL of the diluted test compound, a positive control inhibitor (e.g., staurosporine), and DMSO as a negative control to the appropriate wells.[7]
-
Enzyme Addition: Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[7]
-
Pre-incubation: Incubate the plate for 10-30 minutes at room temperature to allow for the interaction between the compound and the enzyme.[7]
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be near the Km value for the specific kinase.[7]
-
Kinase Reaction: Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[7]
-
Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.
Rationale: This cell-based assay determines the cytotoxic or cytostatic effects of the test compound on cancer cells. It provides a measure of the compound's ability to reduce the number of viable cells in a population.
Figure 3: Workflow for the Cell Viability (MTT) Assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) in a CO2 incubator at 37°C.[7]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7] Gently shake the plate to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting the cell viability against the compound concentration.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors for cancer therapy. Its structural features make it amenable to synthetic modifications, allowing for the generation of diverse compound libraries with the potential to target a wide range of kinases. The protocols outlined in these application notes provide a robust framework for the initial in vitro evaluation of such compounds. Future research should focus on the synthesis and screening of novel derivatives, the identification of specific kinase targets, and the evaluation of lead compounds in in vivo cancer models to further validate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro antiproliferative activity of certain novel pyrazolo[3,4-b]pyridines with potential p38α MAPK-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols for the Development of 1H-Pyrazolo[4,3-c]pyridin-3-amine Based Drugs
Abstract
The 1H-pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics.[1][2] Its unique arrangement of hydrogen bond donors and acceptors allows for effective binding to the ATP pocket of various protein kinases, making it a cornerstone for designing potent and selective inhibitors.[2] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and optimization of novel drug candidates based on the 1H-pyrazolo[4,3-c]pyridin-3-amine core. We will explore validated synthetic protocols, robust bioassay methodologies, and the strategic rationale behind structure-activity relationship (SAR) studies, with a primary focus on kinase inhibition.
Introduction: The Significance of the 1H-Pyrazolo[4,3-c]pyridine Scaffold
The pyrazolopyridine family of isomers has emerged as a crucial scaffold in the design of kinase inhibitors for targeted cancer therapy.[3] Among these, the 1H-pyrazolo[4,3-c]pyridine core has proven to be a versatile template for developing potent enzyme inhibitors with high specificity.[1] This scaffold is particularly prominent in the development of inhibitors for key signaling pathways implicated in oncogenesis, such as the ERK/MAPK pathway.[1]
The clinical challenge of acquired resistance to upstream kinase inhibitors (e.g., BRAF and MEK inhibitors) has highlighted the need for targeting downstream effectors like Extracellular Signal-Regulated Kinase (ERK).[1] Drug discovery programs have successfully identified 1H-pyrazolo[4,3-c]pyridine derivatives as highly potent and selective inhibitors of ERK1 and ERK2, demonstrating their potential to overcome resistance mechanisms.[1][3] Beyond ERK, this scaffold has been explored for its activity against other targets, including Carbonic Anhydrases (CAs), showcasing its broad therapeutic potential.[4]
This guide provides a comprehensive framework for advancing drug discovery programs centered on this promising scaffold.
General Drug Discovery & Development Workflow
The development of a novel drug candidate from the 1H-pyrazolo[4,3-c]pyridine scaffold follows a structured, multi-stage process. The workflow is iterative, with feedback from biological testing informing the design of next-generation compounds.
References
Application Notes and Protocols for Evaluating 1H-Pyrazolo[4,3-c]pyridin-3-amine Activity In Vitro
Introduction: Unveiling the Therapeutic Potential of 1H-Pyrazolo[4,3-c]pyridin-3-amines
The 1H-pyrazolo[4,3-c]pyridin-3-amine scaffold is a privileged heterocyclic structure in medicinal chemistry, particularly in the discovery of kinase inhibitors for targeted cancer therapy.[1][2] The arrangement of hydrogen bond donors and acceptors within this bicyclic core makes it well-suited for competitive binding to the ATP pocket of various protein kinases.[1] Dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation and survival.[3][4] Consequently, compounds based on this scaffold, such as derivatives of 1H-pyrazolo[4,3-c]pyridin-6-yl urea, have been identified as potent inhibitors of key kinases in oncogenic signaling pathways, including Extracellular Signal-Regulated Kinase (ERK).[2][5]
This guide provides a comprehensive framework for the in vitro evaluation of novel this compound derivatives. It is designed for researchers in drug discovery and development, offering a logical, stepwise progression from initial biochemical potency assessment to detailed cellular mechanism of action studies. The protocols outlined herein are intended to establish a robust data package to support the advancement of promising lead compounds.
The Strategic Workflow for In Vitro Characterization
A systematic approach is crucial to efficiently characterize the activity of a novel compound. The following workflow outlines a screening cascade designed to first identify direct enzymatic inhibition and then to confirm on-target effects in a biologically relevant cellular context.
Caption: A logical workflow for the in vitro characterization of kinase inhibitors.
Part I: Biochemical Assays for Direct Target Inhibition
The first step is to determine if the compound directly inhibits the activity of a purified kinase enzyme. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are highly sensitive and suitable for high-throughput screening.[6] These assays measure the amount of ADP produced during the kinase reaction, which directly correlates with enzyme activity.[6]
Focus On: Glycogen Synthase Kinase 3 Beta (GSK-3β) and Cyclin-Dependent Kinases (CDKs)
The pyrazolopyridine scaffold has shown promise against multiple kinase families, including GSK-3β and CDKs, which are critical regulators of cell proliferation, apoptosis, and metabolism.[3][7][8] Overactivity of these kinases is implicated in various cancers and other diseases.[3][7][9]
Protocol 3.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol is adapted for a 384-well format to measure the inhibitory activity of a test compound against a target kinase (e.g., GSK-3β or CDK1).
Materials:
-
Purified recombinant kinase (e.g., GSK3β, BPS Bioscience Cat# 40002)[7]
-
Kinase-specific substrate peptide (e.g., GSK Substrate Peptide)[7]
-
ATP, Ultra-Pure
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test Compound (this compound derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer. Ensure the final DMSO concentration in the reaction does not exceed 1% to avoid solvent-induced artifacts. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.[8]
-
Reaction Setup:
-
To each well of a 384-well plate, add 2.5 µL of the diluted test compound or vehicle.
-
Add 5 µL of the kinase-substrate mixture (prepared in kinase assay buffer to a 2X final concentration).
-
-
Initiate Reaction: Add 2.5 µL of 4X ATP solution (prepared in kinase assay buffer) to all wells to start the reaction.[8] The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
Incubation: Mix the plate gently and incubate at 30°C for 45-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.[6][8]
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.[6]
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP and provides the substrate for luciferase. Incubate for 30-60 minutes at room temperature.[6][8]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Parameter | Example Value | Reference |
| Final Reaction Volume | 10 µL | [8] |
| Kinase Concentration | 0.5 - 2 ng/µL | Varies by kinase, requires optimization |
| Substrate Concentration | ~Km of substrate | [7] |
| ATP Concentration | ~Km of ATP | [10] |
| Incubation Time | 45-60 min at 30°C | [7][8] |
Part II: Cell-Based Assays for Phenotypic and Mechanistic Evaluation
While biochemical assays confirm direct enzyme inhibition, cell-based assays are essential to determine a compound's potency in a more complex physiological system.[11] These assays assess the overall effect on cancer cells, including viability, proliferation, and the induction of cell death.[12]
Protocol 4.1: Cell Viability Assessment (MTT Assay)
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13][14] It measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[14]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[15][16][17]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test Compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear tissue culture plates
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[18]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[18]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value by plotting cell viability against the log of the compound concentration.
Protocol 4.2: Apoptosis Induction (Caspase-Glo® 3/7 Assay)
To determine if the observed reduction in cell viability is due to the induction of apoptosis, a key mechanism for many anticancer drugs, the activity of executioner caspases 3 and 7 can be measured.[18] The Caspase-Glo® 3/7 assay is a luminescence-based method that measures caspase activity.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Test Compound
-
Caspase-Glo® 3/7 Assay System (Promega)
-
96-well white-walled tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the test compound as described in the MTT protocol (Section 4.1). It is common to treat for a shorter duration, such as 24-48 hours.
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.
-
Incubation: Mix the plate on a plate shaker for 30 seconds and then incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence with a plate reader.
Data Analysis: Express the results as a fold change in caspase activity relative to the vehicle-treated control cells. A significant increase indicates the induction of apoptosis.
Part III: Target Engagement and Downstream Signaling
The final crucial step is to confirm that the compound engages its intended kinase target within the cell and modulates the downstream signaling pathway. Western blotting is a standard technique for this purpose.
Caption: Inhibition of the CDK1/Cyclin B pathway, a potential target for the test compound.
Protocol 5.1: Western Blot Analysis of Phospho-Proteins
This protocol allows for the detection of changes in the phosphorylation state of a kinase's downstream substrate, providing direct evidence of target inhibition in a cellular context. For example, if targeting CDK1, one could measure the phosphorylation of its substrate, Retinoblastoma protein (Rb).[3]
Materials:
-
Human cancer cell lines
-
Test Compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells grown in larger format dishes (e.g., 6-well plates) with the test compound at various concentrations (e.g., 0.5x, 1x, 5x IC₅₀ from viability assays) for a defined period (e.g., 6-24 hours). Lyse the cells and collect the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal with an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total protein (e.g., total-Rb) and a loading control (e.g., β-actin) to ensure equal protein loading.
Data Analysis: Quantify the band intensities using densitometry software. A dose-dependent decrease in the ratio of the phosphorylated protein to the total protein indicates effective on-target inhibition by the compound.
Conclusion and Future Directions
This guide provides a foundational set of in vitro assays to comprehensively characterize the activity of novel this compound derivatives. Positive results from this cascade—demonstrating potent biochemical inhibition, cellular cytotoxicity through a defined mechanism like apoptosis, and on-target pathway modulation—provide a strong rationale for advancing a compound to more complex studies. These can include broader kinase selectivity profiling to assess off-target effects and evaluation in 3D cell culture models or in vivo xenograft studies to determine therapeutic efficacy.[11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Phosphorylation and Inactivation of Glycogen Synthase Kinase 3β (GSK3β) by Dual-specificity Tyrosine Phosphorylation-regulated Kinase 1A (Dyrk1A) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 17. tandfonline.com [tandfonline.com]
- 18. benchchem.com [benchchem.com]
Application Note: Parallel Synthesis of a 1H-Pyrazolo[4,3-c]pyridin-3-amine Library for Accelerated Drug Discovery
Introduction: The Privileged 1H-Pyrazolo[4,3-c]pyridine Scaffold in Medicinal Chemistry
The 1H-pyrazolo[4,3-c]pyridine core is a heterocyclic scaffold of significant interest in modern drug discovery. Its structural resemblance to purine bases allows it to function as a bioisostere, interacting with a wide array of biological targets.[1] Derivatives of this scaffold have demonstrated potential as potent inhibitors of various kinases, making them attractive candidates for the development of novel therapeutics, particularly in oncology.[2] The arrangement of hydrogen bond donors and acceptors within the bicyclic core fulfills the necessary requirements for competitive binding to the ATP-binding site of many kinases.[2] The generation of diverse libraries based on this "privileged" scaffold is a key strategy for the rapid identification and optimization of new drug leads.
This application note provides a comprehensive guide to the parallel synthesis of a 1H-pyrazolo[4,3-c]pyridin-3-amine library. We will detail a robust and flexible synthetic strategy amenable to high-throughput synthesis, discuss the rationale behind the chosen methodology, and provide a detailed protocol for library generation.
Synthetic Strategy: A Multi-Component Approach to Complexity
To efficiently generate a library of diverse this compound analogs, a multi-component reaction (MCR) strategy is proposed. MCRs are powerful tools in medicinal chemistry, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation.[3][4][5] This approach offers significant advantages in terms of step economy, time efficiency, and the ability to rapidly introduce molecular diversity.
Our proposed strategy involves a three-component condensation reaction followed by cyclization and aromatization to construct the pyrazolopyridine core. This method allows for the introduction of diversity at multiple points of the scaffold by varying the initial building blocks.
Visualizing the Workflow: From Building Blocks to Library
The overall synthetic workflow is depicted below. This strategy enables the systematic exploration of the chemical space around the this compound core.
Caption: Synthetic workflow for the parallel synthesis of the target library.
Reaction Mechanism: A Stepwise Look at Core Formation
The formation of the this compound core proceeds through a plausible multi-step sequence initiated by the three-component reaction.
-
Knoevenagel Condensation: The reaction is initiated by a Knoevenagel condensation between the substituted malononitrile and the α-halo ketone, catalyzed by a mild base, to form a reactive α,β-unsaturated dinitrile intermediate.
-
Michael Addition: The substituted hydrazine then undergoes a Michael addition to the electron-deficient double bond of the intermediate.
-
Intramolecular Cyclization and Tautomerization: The resulting adduct undergoes intramolecular cyclization via nucleophilic attack of the amino group onto one of the nitrile groups, followed by tautomerization to form a dihydropyrazole intermediate.
-
Cyclization and Aromatization: A subsequent intramolecular cyclization involving the remaining nitrile group and the enamine nitrogen, followed by elimination of HX and aromatization, yields the final this compound scaffold.
The choice of a mild base is crucial to promote the initial condensation without favoring side reactions. The reaction conditions can be optimized for parallel synthesis in multi-well plates.
Detailed Protocol for Parallel Synthesis
This protocol is designed for the synthesis of a 96-compound library in a 96-well plate format.
Materials and Reagents:
-
Substituted malononitriles (R1 diversity)
-
Substituted hydrazines or their hydrochloride salts (R2 diversity)
-
α-Halo ketones (e.g., α-chloroacetophenones) (R3 diversity)
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
96-well reaction blocks with sealing mats
-
Automated liquid handler (optional, for high-throughput setup)
-
Inert atmosphere (Nitrogen or Argon)
-
Parallel purification system (e.g., preparative HPLC-MS)
Experimental Procedure:
-
Reagent Stock Solution Preparation:
-
Prepare 0.2 M stock solutions of each substituted malononitrile in anhydrous DMF.
-
Prepare 0.2 M stock solutions of each substituted hydrazine in anhydrous DMF. If using hydrochloride salts, add 1.1 equivalents of TEA or DIPEA to the stock solution.
-
Prepare 0.2 M stock solutions of each α-halo ketone in anhydrous DMF.
-
Prepare a 1 M stock solution of TEA or DIPEA in anhydrous DMF.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 200 µL (0.04 mmol, 1.0 eq) of the desired substituted malononitrile stock solution.
-
Add 200 µL (0.04 mmol, 1.0 eq) of the desired substituted hydrazine stock solution to each corresponding well.
-
Add 200 µL (0.04 mmol, 1.0 eq) of the desired α-halo ketone stock solution to each well.
-
Add 40 µL (0.04 mmol, 1.0 eq) of the 1 M TEA or DIPEA stock solution to each well.
-
Seal the reaction block securely with a sealing mat.
-
-
Reaction Conditions:
-
Place the sealed reaction block on a shaker and heat to 80-100 °C.
-
Allow the reactions to proceed for 12-24 hours. The progress of the reaction can be monitored by taking a small aliquot from a representative well and analyzing by LC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, allow the reaction block to cool to room temperature.
-
Dilute each reaction mixture with 1 mL of a 1:1 mixture of DMSO and methanol.
-
The crude products can be directly purified by a parallel preparative HPLC-MS system.
-
Table 1: Representative Building Blocks for Library Synthesis
| R1 (from Malononitrile) | R2 (from Hydrazine) | R3 (from α-Halo Ketone) |
| Phenyl | Methyl | Phenyl |
| 4-Chlorophenyl | Ethyl | 4-Methoxyphenyl |
| 4-Methoxyphenyl | Phenyl | 4-Fluorophenyl |
| 2-Thienyl | Benzyl | 2-Naphthyl |
| Cyclohexyl | tert-Butyl | 3-Pyridyl |
Characterization of the Library
The identity and purity of the synthesized compounds should be confirmed by analytical techniques.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary technique for high-throughput analysis. It provides information on the purity of each compound and confirms its molecular weight.
-
¹H NMR (Proton Nuclear Magnetic Resonance): For a representative subset of the library, ¹H NMR should be performed to confirm the structure of the this compound core and the incorporation of the desired substituents.
Table 2: Expected Analytical Data for a Representative Compound
| Compound | Molecular Formula | Calculated Mass (M+H)⁺ | Observed Mass (M+H)⁺ | Purity (LC-MS) |
| 1-Phenyl-N-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine | C₁₃H₁₂N₄ | 225.11 | 225.1 | >95% |
Vectorial Functionalization for Further Diversification
The synthesized this compound core can be further functionalized to explore additional chemical space. This "vectorial functionalization" allows for the late-stage modification of the scaffold at specific positions.[1]
Diagram of Functionalization Vectors
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Multicomponent Approach to Highly Substituted 1H-Pyrazolo[3,4-b]pyridines | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Evaluation of 1H-Pyrazolo[4,3-c]pyridin-3-amine as a Potential Therapeutic for Autoimmune Diseases
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 1H-Pyrazolo[4,3-c]pyridin-3-amine, a novel small molecule with potential therapeutic applications in autoimmune diseases. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for assessing the compound's efficacy, focusing on its putative mechanism as a Janus Kinase (JAK) inhibitor.
Introduction: Targeting the JAK-STAT Pathway in Autoimmunity
Autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease, are characterized by a dysregulated immune response leading to chronic inflammation and tissue damage.[1][2][3] A critical signaling cascade implicated in the pathogenesis of these disorders is the Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway.[1][4] This pathway transduces signals for numerous cytokines and growth factors that are pivotal in orchestrating the immune response.[2][5] The JAK family comprises four intracellular tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[4][5] Dysregulation of JAK-STAT signaling is a hallmark of many autoimmune and inflammatory conditions.[2][3]
The therapeutic success of small-molecule JAK inhibitors (Jakinibs) has validated the JAK-STAT pathway as a druggable target for autoimmune diseases.[3] Tofacitinib, a pyrazolopyrimidine-based compound, was the first JAK inhibitor approved for the treatment of rheumatoid arthritis and has demonstrated efficacy in various other autoimmune conditions.[6][7][8] The chemical scaffold of this compound suggests its potential to interact with the ATP-binding pocket of kinases, making it a compelling candidate for investigation as a novel JAK inhibitor. These application notes will therefore focus on protocols to test the hypothesis that this compound modulates the JAK-STAT pathway and exhibits therapeutic potential in preclinical models of autoimmune disease.
Hypothesized Mechanism of Action
We hypothesize that this compound functions as an ATP-competitive inhibitor of JAK kinases. By binding to the kinase domain, it is expected to block the phosphorylation and activation of STAT proteins, thereby inhibiting the transcription of pro-inflammatory genes.
Caption: Hypothesized inhibition of the JAK-STAT signaling pathway by this compound.
PART 1: In Vitro Characterization
The initial phase of evaluation focuses on determining the biochemical potency and cellular activity of this compound.
Biochemical Kinase Assay: Determining Potency and Selectivity
This protocol outlines a generalized in vitro kinase assay to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against the four human JAK isoforms.[9][10][11] This is crucial for establishing the compound's potency and selectivity profile.
Objective: To quantify the dose-dependent inhibition of recombinant JAK enzymes by this compound.
Caption: Workflow for the in vitro biochemical kinase assay.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Suitable peptide substrate for each JAK isoform
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
This compound (test compound)
-
Tofacitinib (positive control)
-
DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
384-well white assay plates
-
Multimode plate reader with luminescence detection
Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound and Tofacitinib in DMSO, typically starting from 1 mM.
-
Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the compound dilutions into the wells of a 384-well plate. Include wells for vehicle control (DMSO) and no-enzyme control.
-
Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate mixture in kinase assay buffer for each JAK isoform. Add 5 µL of this mixture to each well.
-
Compound-Enzyme Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.[9]
-
Reaction Initiation: Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for each enzyme. Add 5 µL of the 2X ATP solution to all wells to start the reaction.[9]
-
Kinase Reaction: Incubate the plate for 1 hour at room temperature.
-
Signal Development: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This typically involves two steps: adding ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data using the vehicle control (100% activity) and no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation:
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) |
| This compound | TBD | TBD | TBD | TBD |
| Tofacitinib (Reference) | Expected | Expected | Expected | Expected |
TBD: To be determined. Expected values for Tofacitinib can be sourced from literature for comparison.
Cellular Assay: Cytokine Release in Human PBMCs
This protocol assesses the compound's ability to inhibit the production and release of pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs).[12][13][14] This provides a more physiologically relevant measure of the compound's immunomodulatory activity.
Objective: To measure the dose-dependent inhibition of cytokine release (e.g., IFN-γ, TNF-α, IL-6) from stimulated human PBMCs by this compound.
Materials:
-
Fresh human whole blood from healthy donors
-
Ficoll-Paque density gradient medium
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) or Phytohaemagglutinin (PHA) as a stimulant
-
This compound
-
Tofacitinib (positive control)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
ELISA kits or multiplex immunoassay for target cytokines
Protocol:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[12][14] Wash the isolated cells twice with PBS and resuspend in complete RPMI-1640 medium.
-
Cell Plating: Plate the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well.
-
Compound Treatment: Prepare serial dilutions of the test compound and Tofacitinib in culture medium. Add the compounds to the respective wells. Include a vehicle control (DMSO).
-
Pre-incubation: Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator to allow for compound uptake.
-
Cell Stimulation: Add the stimulant (e.g., LPS at 100 ng/mL) to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.[12]
-
Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant from each well.
-
Cytokine Measurement: Measure the concentration of the target cytokines in the supernatants using ELISA or a multiplex immunoassay, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each compound concentration relative to the stimulated vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value.
-
PART 2: In Vivo Efficacy Evaluation
Following successful in vitro characterization, the next step is to evaluate the therapeutic efficacy of this compound in a relevant animal model of autoimmune disease.
Collagen-Induced Arthritis (CIA) Model in Mice
The CIA model in mice is a widely used and well-characterized preclinical model for rheumatoid arthritis, sharing many pathological and immunological features with the human disease.[15][16][17][18]
Objective: To assess the ability of this compound to prevent or treat the clinical and pathological signs of arthritis in a mouse CIA model.
Caption: Experimental workflow for the in vivo collagen-induced arthritis (CIA) model.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine or chicken type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Tofacitinib or another appropriate positive control
-
Vehicle for compound administration (e.g., 0.5% methylcellulose)
-
Calipers for paw measurement
-
Reagents for histology (formalin, decalcifying solution, H&E stain)
Protocol:
-
Induction of Arthritis:
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: Positive control (e.g., Tofacitinib)
-
Group 3-5: this compound at low, medium, and high doses.
-
-
Treatment Administration:
-
Prophylactic model: Begin daily dosing on Day 0 or Day 21.
-
Therapeutic model: Begin daily dosing upon the onset of clinical signs of arthritis (typically around day 24-28). Oral gavage is a common route of administration.
-
-
Efficacy Readouts:
-
Clinical Scoring: Score the severity of arthritis in each paw three times a week based on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.[19]
-
Paw Swelling: Measure the thickness of the hind paws using calipers.
-
-
Study Termination (Day 42):
-
Collect terminal blood samples for serum cytokine analysis.
-
Euthanize the mice and collect hind paws for histological analysis.
-
-
Histopathology:
Data Analysis:
-
Compare the mean clinical scores and paw swelling between treatment groups and the vehicle control group using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).
-
Statistically analyze the histopathology scores.
-
Analyze serum cytokine levels to assess systemic inflammation.
Conclusion and Interpretation
The successful execution of these protocols will provide a comprehensive preclinical data package for this compound. Potent in vitro inhibition of JAK kinases, particularly JAK1 and/or JAK3, coupled with a dose-dependent reduction in pro-inflammatory cytokine release from PBMCs, would provide strong evidence for its mechanism of action. Furthermore, significant amelioration of disease severity in the in vivo CIA model would establish its therapeutic potential for the treatment of autoimmune diseases like rheumatoid arthritis. These findings would warrant further investigation into its pharmacokinetic properties, safety profile, and potential for clinical development.
References
- 1. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. JAK-STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Janus Kinases and Autoimmunity: Bridging Pathways to Therapy [sciltp.com]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. Tofacitinib in the treatment of patients with rheumatoid arthritis: position statement of experts of the Polish Society for Rheumatology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Clinical Trials | XELJANZ® (tofacitinib) For RA | Safety Info [xeljanz.com]
- 9. benchchem.com [benchchem.com]
- 10. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 11. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. resources.revvity.com [resources.revvity.com]
- 15. mdbioproducts.com [mdbioproducts.com]
- 16. Collagen-induced arthritis as a model for rheumatoid arthritis. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 17. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Collagen-Induced Arthritis as a Model for Rheumatoid Arthritis | Springer Nature Experiments [experiments.springernature.com]
- 19. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for Evaluating the Antibacterial Activity of 1H-Pyrazolo[4,3-c]pyridin-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Preamble: The Imperative for Novel Antibacterial Scaffolds
The relentless rise of antibiotic resistance necessitates a paradigm shift in antibacterial drug discovery. The scientific community is tasked with not only modifying existing antibiotic classes but also identifying and validating entirely new chemical scaffolds that engage novel bacterial targets. Within this landscape, nitrogen-containing heterocyclic compounds have emerged as a particularly fruitful area of investigation. The 1H-Pyrazolo[4,3-c]pyridin-3-amine core, a unique fusion of pyrazole and pyridine rings, represents a promising, yet underexplored, scaffold. Its structural similarity to purine bases suggests a potential to interact with a multitude of biological targets. This document serves as a comprehensive guide for researchers embarking on the exploration of this compound derivatives as a potential new class of antibacterial agents. It provides not just the "how" but the "why" behind the critical experimental pathways, from synthesis to in vivo evaluation.
The Scientific Rationale: Why this compound?
The pyrazolopyridine framework is a recognized "privileged structure" in medicinal chemistry, with various isomers demonstrating a wide array of biological activities, including antibacterial effects.[1][2] While much of the existing research has focused on the pyrazolo[3,4-b]pyridine isomer, the unique electronic and steric arrangement of the this compound scaffold warrants dedicated investigation.
A key hypothesis for the antibacterial potential of this scaffold lies in its ability to act as a bioisostere for endogenous purines, potentially interfering with nucleic acid and protein synthesis.[3] Furthermore, recent studies on related pyrazolo[4,3-c]pyridine sulfonamides have demonstrated their ability to inhibit bacterial carbonic anhydrases, enzymes crucial for microbial metabolism.[4][5] This suggests a novel mechanism of action that could be effective against drug-resistant strains.
Synthetic Strategy: A Generalized Protocol
The synthesis of this compound derivatives is a critical first step. While specific reaction conditions will vary based on the desired substitutions, a general and adaptable synthetic route is presented below. This protocol is based on established methods for the synthesis of related pyrazolopyridine cores.[4][6]
Protocol 2.1: Synthesis of 5-Substituted Methyl 3-Oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates
This protocol outlines a common method for the synthesis of the core pyrazolo[4,3-c]pyridine scaffold.
Causality: This reaction proceeds through a condensation mechanism, where the amine nucleophilically attacks the dienamine, leading to cyclization and the formation of the fused heterocyclic system. The choice of solvent and temperature is critical for reaction efficiency and yield.
Materials:
-
Dimethyl acetonedicarboxylate
-
Substituted amine (e.g., aminobenzenesulfonamide)
-
Methanol
-
Triethylamine (if using an amine salt)
-
Standard laboratory glassware for reflux
Procedure:
-
Synthesize the starting dienamine from dimethyl acetonedicarboxylate following established literature procedures.[4]
-
In a round-bottom flask, dissolve the dienamine (1 equivalent) in methanol.
-
Add the desired substituted amine (1.05 equivalents). If using an amine hydrochloride salt, add triethylamine (1.1 equivalents) to neutralize.
-
Reflux the reaction mixture for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate out of the solution. Collect the precipitate by filtration.
-
Wash the solid with cold methanol (3 x 5 mL) to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
-
Characterize the final compound using techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Generalized synthetic workflow for this compound derivatives.
In Vitro Antibacterial Efficacy Assessment
A systematic in vitro evaluation is fundamental to characterizing the antibacterial profile of the synthesized derivatives. The following protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are based on widely accepted standards.
Protocol 3.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
Causality: This assay identifies the lowest concentration of a compound that inhibits the visible growth of a microorganism. It is a quantitative method that allows for the comparison of the potency of different derivatives.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube of sterile CAMHB.
-
Incubate at 35-37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate. The concentration range should be chosen based on the expected potency of the compound.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth medium only).
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Protocol 3.2: Minimum Bactericidal Concentration (MBC) Assay
Causality: The MBC assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This helps to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original bacteria survive).
Data Presentation: Expected MIC Values for Pyrazolopyridine Scaffolds
While specific data for this compound derivatives is still emerging, the following table provides a summary of reported MIC values for related pyrazolopyridine compounds to serve as a benchmark.
| Compound Class | Bacterial Strain | Reported MIC (µg/mL) | Reference |
| Pyrazolo[3,4-b]pyridines | S. aureus | Moderate | [2] |
| Pyrazolo[3,4-b]pyridines | E. coli | Moderate | [2] |
| Indole-modified Pyrazolo[3,4-b]pyridines | E. coli ATCC25915 | 1.0 mg/mL | [7] |
| Indole-modified Pyrazolo[3,4-b]pyridines | S. aureus ATCC25923 | 1.0 mg/mL | [7] |
| Pyrazolo[3,4-b]pyrazine/pyridine | Anaerobic bacteria | 22-100 | [8] |
Elucidating the Mechanism of Action
Understanding how a novel antibacterial agent works is paramount for its development. Based on the literature for related compounds, several potential mechanisms for this compound derivatives can be investigated.
Potential Mechanisms:
-
Inhibition of DNA Gyrase and Topoisomerase IV: Many pyrazole derivatives have been shown to target these essential bacterial enzymes involved in DNA replication.[3]
-
Disruption of Cell Wall Synthesis: Some pyrazole-containing compounds interfere with the biosynthesis of the bacterial cell wall.[3]
-
Inhibition of Bacterial Carbonic Anhydrases: As demonstrated with pyrazolo[4,3-c]pyridine sulfonamides, this is a plausible and novel target.[4][5]
-
Inhibition of Protein Synthesis: The structural similarity to purines suggests possible interference with ribosome function.[3]
Caption: Hypothesized antibacterial mechanisms of this compound derivatives.
Assessing Safety: In Vitro Cytotoxicity
A viable antibacterial candidate must exhibit selective toxicity towards bacteria with minimal harm to host cells. Therefore, in vitro cytotoxicity testing is a non-negotiable step.
Protocol 5.1: MTT Assay for Mammalian Cell Viability
Causality: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be quantified.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Synthesized derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours.
-
-
Formazan Solubilization and Measurement:
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ (the concentration of the compound that causes 50% inhibition of cell growth).
-
Preliminary In Vivo Efficacy Assessment
Promising candidates from in vitro studies should be advanced to preliminary in vivo models to assess their efficacy in a biological system.
Model Selection:
-
Mouse Infection Models: The gold standard for preclinical testing. Common models include thigh infection, sepsis, and lung infection models.
-
Alternative Models: For higher throughput and ethical considerations, invertebrate models like Caenorhabditis elegans or Galleria mellonella can be used for initial screening.
Protocol 6.1: General Considerations for a Murine Sepsis Model
Causality: This model assesses the ability of a compound to protect an animal from a systemic bacterial infection, providing insights into its bioavailability, pharmacokinetics, and in vivo efficacy.
Procedure Outline:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions.
-
Infection: Induce a systemic infection by intraperitoneal (IP) injection of a lethal or sub-lethal dose of the target bacterium.
-
Treatment: Administer the test compound at various doses and time points (e.g., 1 hour post-infection) via a suitable route (e.g., IP or oral).
-
Monitoring: Monitor the mice for signs of morbidity and mortality over a set period (e.g., 7 days).
-
Endpoint Analysis:
-
Survival curves are the primary endpoint.
-
Bacterial load in blood and organs (spleen, liver) can be determined at specific time points by plating homogenized tissues.
-
Structure-Activity Relationship (SAR) Studies
A systematic exploration of the SAR is crucial for optimizing the lead compounds. By synthesizing and testing a library of derivatives with varied substituents at different positions of the this compound core, researchers can identify the key structural features that govern antibacterial potency and selectivity.
Key Positions for Modification:
-
The amino group at position 3: Acylation or alkylation could modulate activity.
-
The pyrazole nitrogen (N1): Substitution at this position can significantly impact biological activity.
-
The pyridine ring: Introduction of different substituents can influence physicochemical properties and target engagement.
Conclusion and Future Directions
The this compound scaffold presents a compelling starting point for the development of novel antibacterial agents. The protocols and application notes provided herein offer a robust framework for the systematic evaluation of these compounds. Future research should focus on synthesizing a diverse library of derivatives, elucidating their precise mechanism of action, and optimizing their pharmacokinetic and pharmacodynamic properties. Through a dedicated and methodologically sound approach, the potential of this promising scaffold can be fully realized in the fight against antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating Pyrazolopyridine Derivatives in Neurodegenerative Disease Models
A Note on the Target Compound: Initial searches for the specific compound 1H-Pyrazolo[4,3-c]pyridin-3-amine reveal limited publicly available data regarding its application in neurodegenerative disease models. To provide a scientifically robust and practical guide, this document will focus on the well-researched, closely related isomer class, 1H-Pyrazolo[3,4-b]pyridine derivatives , which have been extensively studied as potent inhibitors of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a key therapeutic target in neurodegeneration.[1][2] The principles, pathways, and protocols detailed herein serve as a comprehensive framework for researchers investigating novel pyrazolopyridine-based compounds against similar targets.
Introduction: The Therapeutic Promise of Pyrazolopyridine Scaffolds
Neurodegenerative disorders such as Alzheimer's disease (AD) are characterized by complex pathologies, including the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, which forms neurofibrillary tangles (NFTs).[3][4] The kinase DYRK1A has emerged as a critical node linking these two hallmark pathologies.[5] Located on chromosome 21, DYRK1A is overexpressed in individuals with Down syndrome, who invariably develop early-onset Alzheimer's disease.[5][6] This kinase directly phosphorylates tau at multiple residues implicated in NFT formation and also phosphorylates the amyloid precursor protein (APP), promoting its amyloidogenic processing and increasing Aβ production.[3][5]
The 1H-Pyrazolo[3,4-b]pyridine scaffold has proven to be a versatile template for developing potent and selective DYRK1A inhibitors.[1] By competitively binding to the ATP-binding site of DYRK1A, these small molecules can attenuate its downstream pathological effects, offering a promising therapeutic strategy to modify the course of Alzheimer's disease.[7] This guide provides an in-depth overview of the mechanism and detailed protocols for evaluating the efficacy of these compounds in relevant preclinical models.
Mechanism of Action: DYRK1A Inhibition
DYRK1A acts as a master regulator in several cellular processes, but its hyperactivity in the context of neurodegeneration creates a vicious cycle of pathology.[3] It primes tau protein for subsequent phosphorylation by other kinases like GSK-3β, accelerating the formation of NFTs.[5] Simultaneously, it phosphorylates APP at Threonine 668, enhancing its cleavage by β-secretase (BACE1) and γ-secretase, which boosts the generation of neurotoxic Aβ peptides.[3][8]
Inhibitors based on the 1H-Pyrazolo[3,4-b]pyridine core interrupt this cascade. By blocking the kinase activity of DYRK1A, they achieve a dual therapeutic effect:
-
Reduction of Tau Pathology: Decreased direct phosphorylation of tau and its priming for other kinases, thereby reducing the overall burden of hyperphosphorylated tau.[8]
-
Reduction of Amyloid Pathology: Attenuation of APP phosphorylation, leading to a decrease in amyloidogenic processing and lower levels of Aβ peptides.[3]
This dual-action mechanism makes DYRK1A inhibitors a highly attractive therapeutic approach for Alzheimer's disease.
Quantitative Data Summary: Potency of Representative DYRK1A Inhibitors
The efficacy of a kinase inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to reduce the kinase's activity by 50%. Lower IC₅₀ values indicate higher potency.
| Compound Class/Name | Target Kinase | IC₅₀ (nM) | Assay Type | Reference |
| 1H-Pyrazolo[3,4-b]pyridine (8h) | DYRK1B | 3 | Enzymatic Assay | [1] |
| DYRKs-IN-1 | DYRK1A | 5 - 9 | Not Specified | [7] |
| Harmine | DYRK1A | 33 - 107 | In vitro kinase, ELISA | [7][9] |
| EHT 5372 | DYRK1A | 0.22 | Biochemical Assay | [10] |
| Compound 15y (Pyrazolopyridine) | TBK1 (related kinase) | 0.2 | Not Specified | [2] |
| Compound L9 (Pyrazolyl-tetrazole) | DYRK1A | 1670 | ADP-Glo Kinase Assay | [11][12] |
Note: Data for compound 8h is for DYRK1B, a closely related kinase. TBK1 is included to show scaffold versatility. This table illustrates the range of potencies achieved with pyrazolopyridine and other scaffolds.
Experimental Protocols
The following protocols provide a framework for the preclinical evaluation of a novel 1H-Pyrazolo[3,4-b]pyridine derivative.
Compound Preparation and Handling
-
Solubilization: Most pyrazolopyridine derivatives are soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Working Dilutions: For in vitro assays, dilute the DMSO stock in the appropriate aqueous buffer or cell culture medium immediately before use. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability or enzyme activity (typically ≤ 0.5%). For in vivo studies, the compound may need to be formulated in a vehicle like saline with a solubilizing agent (e.g., Tween® 80, PEG400).
Protocol 1: In Vitro DYRK1A Kinase Inhibition Assay (ADP-Glo™)
This protocol measures the remaining kinase activity after inhibitor treatment by quantifying the amount of ADP produced.
Rationale: This is a primary, direct measure of target engagement and potency (IC₅₀). The ADP-Glo™ assay is a non-radioactive, luminescence-based method suitable for high-throughput screening.[12]
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRK1A substrate peptide (e.g., Woodtide)
-
ATP
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 20 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
Test compound and positive control (e.g., Harmine)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in kinase buffer. Add 5 µL of each dilution to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Enzyme Addition: Prepare a solution of DYRK1A enzyme in kinase buffer and add 5 µL to each well (except "no enzyme" controls).
-
Reaction Initiation: Prepare a solution of substrate peptide and ATP in kinase buffer. Add 10 µL to each well to start the reaction. Incubate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP. Incubate for 30-40 minutes at room temperature.
-
Signal Detection: Measure the luminescence of each well using a plate reader. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cellular Neuroprotection Assay in SH-SY5Y Cells
This protocol assesses the ability of the compound to protect neuronal cells from an insult that mimics aspects of AD pathology and measures its effect on a downstream target of DYRK1A.
Rationale: This assay confirms that the compound is cell-permeable and can engage its target in a cellular context, leading to a functional neuroprotective outcome. Okadaic acid (OA) is a phosphatase inhibitor that induces tau hyperphosphorylation, mimicking an AD-like state.[11]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Okadaic Acid (OA)
-
Test compound
-
CCK-8 cell viability assay kit
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-pTau (Thr212), anti-total Tau, anti-DYRK1A, anti-β-actin
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture: Plate SH-SY5Y cells in 96-well plates (for viability) and 6-well plates (for Western blotting) and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 20 µM) for 24 hours.
-
Induce Injury: Add Okadaic Acid (e.g., 100 nM) to the wells (except for vehicle control wells) and co-incubate with the compound for another 24 hours.[12]
-
Assess Cell Viability (96-well plate):
-
Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm. Cell viability is expressed as a percentage relative to the untreated control cells.
-
-
Assess Target Engagement (6-well plate):
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Perform Western blotting using 20-30 µg of protein per lane.
-
Probe membranes with primary antibodies against pTau, total Tau, and β-actin (loading control).
-
Incubate with HRP-conjugated secondary antibodies and detect using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities. For Western blots, normalize the pTau signal to the total Tau signal to determine the specific effect on phosphorylation. Compare the compound-treated groups to the OA-only group.
Protocol 3: In Vivo Efficacy in a 3xTg-AD Mouse Model
This protocol evaluates the compound's ability to reverse cognitive deficits and reduce AD-like pathology in a relevant animal model.
Rationale: The 3xTg-AD mouse model develops both amyloid plaque and tau tangle pathology, making it a robust system for testing dual-action inhibitors like those targeting DYRK1A.[3][8] This protocol provides the highest level of preclinical validation.
Materials:
-
10-month-old female 3xTg-AD mice and non-transgenic (NonTg) littermate controls.[3]
-
Test compound formulated for intraperitoneal (i.p.) injection.
-
Vehicle control solution.
-
Behavioral testing apparatus (e.g., Morris Water Maze or Novel Object Recognition arena).
-
Tissue processing reagents for immunohistochemistry and biochemistry.
Procedure:
-
Animal Dosing: Divide mice into four groups: NonTg/Vehicle, NonTg/Compound, 3xTg-AD/Vehicle, and 3xTg-AD/Compound. Administer the compound or vehicle via daily i.p. injections (e.g., at 12.5 mg/kg) for 8 weeks.[3][8]
-
Behavioral Testing (Weeks 6-8):
-
Perform cognitive tests like the Novel Object Recognition (NOR) test to assess learning and memory.
-
In the NOR test, mice are first familiarized with two identical objects. After a retention interval (e.g., 24 hours), they are re-exposed to one familiar object and one novel object. The time spent exploring the novel object is measured as an index of recognition memory.
-
-
Tissue Collection and Analysis (End of Week 8):
-
Anesthetize mice and perfuse with saline.
-
Harvest brains. Hemisect one hemisphere for biochemical analysis and fix the other for immunohistochemistry.
-
Biochemistry: Homogenize brain tissue to prepare soluble and insoluble fractions. Use ELISA or Western blotting to quantify levels of Aβ40, Aβ42, total tau, and phosphorylated tau.
-
Immunohistochemistry: Section the fixed hemisphere and perform staining with antibodies against Aβ (e.g., 6E10) and pTau (e.g., AT8) to visualize and quantify plaque and tangle load.
-
-
Data Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare the four groups. Look for a significant improvement in cognitive performance and a reduction in pathological markers in the 3xTg-AD/Compound group compared to the 3xTg-AD/Vehicle group.
References
- 1. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dyrk1 inhibition improves Alzheimer's disease‐like pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Dyrk1 inhibition improves Alzheimer's disease-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of a novel DYRK1A inhibitor with neuroprotective activity by virtual screening and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1H-Pyrazolo[4,3-c]pyridin-3-amine
Welcome to the technical support center for the synthesis of 1H-Pyrazolo[4,3-c]pyridin-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to provide in-depth, field-tested insights into improving yield, minimizing impurities, and troubleshooting common issues encountered during the synthesis of this valuable heterocyclic scaffold. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your laboratory work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when approaching the synthesis of this pyrazolopyridine derivative.
Q1: What is the most common and reliable synthetic route to this compound?
The most prevalent and generally reliable method for constructing the 1H-Pyrazolo[4,3-c]pyridine core is through the cyclization of a functionalized pyridine precursor with a hydrazine source. Specifically, the reaction of a 2-halo-3-cyanopyridine derivative with hydrazine hydrate is a cornerstone of this synthesis. The reaction proceeds via an initial nucleophilic aromatic substitution (SNAr) of the halide by hydrazine, followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the nitrile carbon to form the pyrazole ring.
Q2: How critical is the purity of the starting materials, particularly 2-chloro-3-cyanopyridine and hydrazine?
The purity of your starting materials is paramount and directly impacts yield and impurity profiles.
-
2-Chloro-3-cyanopyridine: Impurities from its own synthesis, such as isomers or starting materials, can lead to difficult-to-remove side products.[1][2] It is crucial to use a highly pure starting material, verified by techniques like NMR or GC-MS.
-
Hydrazine: Hydrazine, especially as hydrate, is susceptible to oxidation. The presence of water and air can degrade it over time, reducing its effective concentration and leading to incomplete reactions. Using freshly opened or properly stored hydrazine is essential for reproducibility and high yields.
Q3: What factors influence the regioselectivity of the pyrazole ring formation? Can other isomers form?
While the formation of the 3-amino isomer is generally favored in this specific reaction, tautomerism is a key consideration for pyrazolopyridines. The 1H- and 2H-tautomers are possible.[3][4] Fortunately, for the 1H-pyrazolo[3,4-b]pyridine system, which is structurally related, the 1H-tautomer is significantly more stable (by nearly 9 kcal/mol), and this preference generally holds for related scaffolds.[3] The reaction conditions, particularly pH and solvent, can influence the final isolated tautomer, but the inherent stability of the 1H-isomer is a strong driving force.
Q4: What are the best practices for purifying the final this compound product?
The purification strategy depends heavily on the scale and the impurity profile.
-
Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or mixtures with water) is an effective and scalable method for obtaining high-purity material.
-
Silica Gel Chromatography: For removing closely related impurities or for smaller scale reactions, column chromatography is the method of choice. A polar solvent system, often involving dichloromethane/methanol or ethyl acetate/methanol gradients, is typically effective.
-
Acid/Base Wash: An aqueous workup with a mild acid wash followed by basification and extraction can help remove certain impurities, but care must be taken to avoid hydrolysis, especially under harsh conditions.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.
Problem 1: Low or No Product Yield
| Probable Cause | Diagnostic Check | Proposed Solution & Scientific Rationale |
| A. Incomplete Reaction | Monitor the reaction by TLC or LC-MS. Persistence of the 2-chloro-3-cyanopyridine starting material is a key indicator. | Increase reaction temperature or time: The initial SNAr step can be sluggish. Increasing thermal energy can overcome the activation barrier. Change solvent: A higher-boiling polar aprotic solvent like DMF or DMAc can facilitate the reaction compared to lower-boiling alcohols. Use a stronger nucleophile: While hydrazine is standard, ensuring its quality and concentration is key. |
| B. Degradation of Reagents | Test the hydrazine source. A simple test is its reaction with a known aldehyde to form a hydrazone. | Use fresh hydrazine hydrate: As mentioned in the FAQ, hydrazine is prone to oxidation. Ensure the reagent is fresh and has been stored under an inert atmosphere. |
| C. Side Reactions Dominating | Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts. Look for masses corresponding to hydrolysis of the nitrile or dimerization. | Strictly anhydrous conditions: If nitrile hydrolysis is suspected (formation of an amide or carboxylic acid), ensure all solvents and glassware are rigorously dried. The use of anhydrous hydrazine may also be beneficial. Control stoichiometry: Use a slight excess of hydrazine (1.1-1.5 equivalents) to favor the desired reaction, but a large excess can sometimes lead to other byproducts. |
Problem 2: Formation of Significant Impurities
| Probable Cause | Diagnostic Check | Proposed Solution & Scientific Rationale |
| A. Nitrile Hydrolysis | Look for characteristic signals of an amide (-CONH2) or carboxylic acid (-COOH) in the IR or NMR spectra of the crude product. | Employ anhydrous solvents: Use freshly distilled or commercially available anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to exclude moisture. |
| B. Formation of Isomeric Byproducts | Careful analysis of 1H and 13C NMR spectra. Isomers will have distinct chemical shifts and coupling patterns. | This is less common for this specific synthesis but can be influenced by substituents on the pyridine ring. If observed, a systematic screen of solvents and reaction temperatures may be necessary to find conditions that maximize the selectivity for the desired isomer. |
| C. Unreacted Starting Material | Co-spot the crude product with the 2-chloro-3-cyanopyridine starting material on a TLC plate. | See "Incomplete Reaction" solutions above. For purification, if the starting material is significantly less polar than the product, it can often be removed effectively via column chromatography. |
Section 3: Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on common synthetic strategies for analogous compounds.[5]
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-cyanopyridine (1.0 eq).
-
Add a suitable solvent such as ethanol or n-butanol (approximately 10-20 mL per gram of starting material).
-
Stir the mixture to dissolve the starting material.
Step 2: Reagent Addition
-
Add hydrazine hydrate (1.2 - 1.5 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (80-120 °C, depending on the solvent).
Step 3: Reaction and Work-up
-
Monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Once complete, cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the solvent under reduced pressure. The resulting crude solid can then be taken to the next purification step.
Protocol 2: Purification by Recrystallization
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol) to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Section 4: Visual Guides
General Synthesis Workflow
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield issues in the synthesis.
References
- 1. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]
- 2. Preparation method of 2-chloro-3-cyanopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1H-Pyrazolo[4,3-c]pyridin-3-amine
Welcome to the technical support center for the purification of 1H-Pyrazolo[4,3-c]pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the purification of this important heterocyclic scaffold. The inherent chemical nature of this molecule—possessing both a basic amine and an acidic pyrazole N-H proton—presents unique challenges that require carefully optimized purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main difficulty arises from the compound's amphoteric nature. The basicity of the exocyclic amine and the pyridine nitrogen can lead to strong interactions with the acidic silanol groups of standard silica gel, causing significant peak tailing, poor separation, and even irreversible adsorption during column chromatography.[1] Conversely, the pyrazole N-H proton is weakly acidic, which can influence its behavior in different solvent systems.
Q2: Which purification technique is generally recommended as a starting point?
A2: For solid crude products, recrystallization is often the most efficient first-line approach for achieving high purity, as it can be faster and more scalable than chromatography. If the compound is an oil, or if recrystallization fails to remove key impurities, flash column chromatography on a deactivated stationary phase is the preferred method.
Q3: My compound is a salt (e.g., hydrochloride). How does this affect purification?
A3: If your compound is a salt, it will have drastically different solubility and chromatographic properties. It will be more polar, likely water-soluble, and will not move from the baseline on a standard normal-phase silica column. Purification of the salt form often requires reversed-phase chromatography (C18) or recrystallization from polar protic solvents like ethanol/water mixtures. Alternatively, the salt can be neutralized to the freebase with a mild base (e.g., NaHCO₃ solution), extracted into an organic solvent, and then purified using the methods described in this guide.
Q4: How can I effectively monitor the purification process?
A4: Thin-Layer Chromatography (TLC) is indispensable. To get an accurate picture of the separation, the TLC conditions should mimic the column chromatography conditions. For basic amines like this, it is crucial to add a small amount of base (e.g., 0.5-1% triethylamine or ammonia in methanol) to the TLC mobile phase to prevent streaking and obtain reliable Rf values.[1][2]
Troubleshooting & Optimization Guide
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Severe Tailing or Streaking on Silica Gel TLC/Column
You Observe: The spot for your compound on a TLC plate is not round but appears as a long, vertical streak. During column chromatography, the compound elutes over a large volume with a "tailing" peak shape.
Causality: This is a classic sign of a strong acid-base interaction between your basic compound and the acidic surface of the silica gel.[1] The silanol groups (Si-OH) on the silica protonate the amine, causing it to bind tightly and elute slowly and erratically.
Solutions:
-
Deactivate the Stationary Phase: The most effective solution is to neutralize the acidic sites on the silica. This can be done by adding a competing, volatile base to your eluent system.
-
Recommended Method: Add 0.5-1% triethylamine (TEA) or 2-amino-2-methyl-1-propanol to your mobile phase (e.g., Dichloromethane/Methanol). Equilibrate the column with this modified eluent before loading your sample.[1][2]
-
Alternative: Use commercially available amine-functionalized silica columns, which provide a more inert surface for basic compounds and often allow for the use of less polar solvent systems like hexane/ethyl acetate.[1]
-
-
Switch to a Different Stationary Phase: If deactivation is insufficient, consider an alternative stationary phase.
-
Alumina (Neutral or Basic): Alumina is less acidic than silica and can be a good alternative.
-
Reversed-Phase (C18) Silica: In this technique, separation is based on hydrophobicity. Your compound is eluted with a polar mobile phase (e.g., water/acetonitrile or water/methanol), often with a pH modifier to ensure the amine is in its freebase form for better retention.[2]
-
Issue 2: The Compound "Oils Out" During Recrystallization
You Observe: Instead of forming solid crystals upon cooling, your compound separates from the solution as a liquid oil or sticky gum.
Causality: "Oiling out" happens when the solution becomes supersaturated at a temperature that is above the melting point of your compound in that specific solvent environment.[3] It can also be caused by the presence of impurities that depress the melting point.
Solutions:
-
Slow Down Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature, and then move it to a refrigerator. Slower cooling encourages the orderly arrangement of molecules into a crystal lattice.[3]
-
Reduce Solute Concentration: The solution may be too concentrated. Add a small amount of the hot "good" solvent to the oiled-out mixture and reheat until everything redissolves. Then, attempt to cool it again slowly.[3]
-
Use a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution. This provides a nucleation point for crystal growth to begin.[3]
-
Change the Solvent System: Experiment with different solvent combinations. The goal is to find a system where the compound is less soluble at a lower temperature.
Issue 3: Poor Separation from a Similarly Polar Impurity
You Observe: TLC analysis shows an impurity with an Rf value very close to your product, and column chromatography fails to resolve the two compounds.
Causality: The impurity may be a regioisomer or a closely related analogue from the synthesis, giving it very similar polarity and chemical properties to the desired product.[4]
Solutions:
-
Optimize the Mobile Phase: Test a wide range of solvent systems. Sometimes, switching from a dichloromethane-based system to an ethyl acetate-based one (or vice versa) can alter the specific interactions with the stationary phase and improve selectivity. Fine-tuning the polarity with small increments of a polar solvent (like methanol) is key.
-
Consider Derivatization: If the impurity has a reactive functional group that your product lacks (or vice versa), you may be able to selectively react the impurity to drastically change its polarity. For example, if the impurity is a primary amine and your product is not, it might be selectively protected or derivatized. This is an advanced technique and should be used cautiously.
-
Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers significantly higher resolving power than flash chromatography and is often capable of separating very similar compounds. Both normal-phase and reversed-phase preparative HPLC can be explored.
Experimental Workflows & Protocols
Purification Method Selection
The choice of purification method depends on the physical state of the crude material and the nature of the impurities. The following decision tree illustrates a logical workflow.
References
Technical Support Center: Overcoming Solubility Challenges with 1H-Pyrazolo[4,3-c]pyridin-3-amine
Introduction: The Solubility Hurdle in Drug Discovery
1H-Pyrazolo[4,3-c]pyridin-3-amine and its analogs represent a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development.[1][2] However, their planar, aromatic structure and potential for strong intermolecular hydrogen bonding often lead to high crystal lattice energy and, consequently, poor aqueous solubility. This technical guide provides a structured approach to understanding and overcoming these solubility challenges, ensuring reliable and reproducible results in your screening and development workflows.
This document is designed as a dynamic troubleshooting resource. We will explore the fundamental physicochemical properties governing the solubility of this scaffold and provide a series of practical, step-by-step solutions to common issues encountered in the laboratory.
Section 1: Troubleshooting Guide - Your Questions Answered
This section addresses the most common solubility issues encountered by researchers working with this compound. The solutions are based on a logical progression from simple solvent selection to more advanced formulation strategies.
Question 1: I am starting a new project with this compound. What are the best initial solvents to try for creating a high-concentration stock solution?
Answer: For creating initial high-concentration stock solutions (typically 10-50 mM), aprotic polar solvents are the most effective choice. The primary goal is to fully dissolve the compound for accurate and reproducible serial dilutions.
The "Why": this compound possesses both hydrogen bond donors (the amine and pyrazole N-H) and acceptors (the pyridine and pyrazole nitrogens).[3] Aprotic polar solvents like DMSO and DMF can effectively disrupt the intermolecular hydrogen bonds that hold the crystal lattice together, allowing the individual molecules to be solvated.
Recommended Starting Solvents for Stock Solutions
| Solvent | Typical Concentration Range | Notes & Best Practices |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | 10 - 50 mM | The most common and effective choice. Ensure use of anhydrous, high-purity DMSO to prevent compound degradation. Keep final assay concentration ≤0.5% to avoid solvent-induced artifacts. |
| Dimethylformamide (DMF) | 10 - 30 mM | A good alternative to DMSO. Can be more aggressive and may not be compatible with all assay formats or cell types. |
| Methanol | 1 - 10 mM | Can be effective for some pyrazolopyridine analogs.[4] Its protic nature may be less effective at disrupting the crystal lattice compared to DMSO. |
Question 2: My compound precipitates when I dilute my DMSO stock into an aqueous assay buffer (e.g., PBS, pH 7.4). What is happening and how can I fix it?
Answer: This phenomenon, often called "fall-out" or "crashing out," occurs when the compound's solubility in the final aqueous buffer is much lower than in the concentrated DMSO stock. The DMSO acts as an excellent solvent, but upon significant dilution with water, it can no longer keep the compound in solution, leading to precipitation.[5]
Troubleshooting Workflow for Aqueous Precipitation This workflow provides a systematic approach to resolving precipitation issues.
Caption: A logical workflow for troubleshooting compound precipitation.
Question 3: Can I improve solubility by adjusting the pH of my buffer? What is the optimal pH range?
Answer: Yes, pH adjustment is one of the most effective strategies for improving the solubility of this compound.[6] Because this molecule contains basic nitrogen atoms in both the pyridine ring and the exocyclic amine, its solubility is highly pH-dependent.[7] Lowering the pH will increase its aqueous solubility.
The "Why": In acidic conditions (lower pH), the lone pair of electrons on the basic nitrogen atoms will accept a proton (H+).[8] This forms a cationic salt (the pyridinium or ammonium ion), which is significantly more polar and, therefore, more soluble in water.[9][10] The solubility will increase as the pH drops below the compound's pKa.
Caption: Effect of pH on the ionization and solubility of the compound.
Practical Recommendation: Start by preparing your aqueous buffer at pH 6.0. If solubility is still insufficient, you can test buffers at pH 5.0 or even 4.0, provided your experimental system (e.g., enzyme, cells) can tolerate these conditions.
Question 4: Standard pH adjustment and co-solvents are not sufficient for my required concentration. What advanced formulation strategies can I explore?
Answer: When simple methods fail, several advanced formulation techniques, widely used in the pharmaceutical industry for poorly soluble APIs, can be adapted for in-vitro use.[11][12][13]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the poorly soluble pyrazolopyridine molecule, forming an inclusion complex that has significantly improved aqueous solubility.[9]
-
Recommendation: Screen β-cyclodextrins and their more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
-
Use of Surfactants: Non-ionic surfactants can form micelles in aqueous solutions.[9] The hydrophobic core of the micelle can solubilize the compound, while the hydrophilic shell keeps the entire structure dispersed in water.
-
Recommendation: Evaluate low concentrations (0.1-1%) of surfactants like Polysorbate 80 (Tween® 80) or Solutol® HS 15.
-
-
Amorphous Solid Dispersions (ASDs): This strategy involves converting the crystalline API into a high-energy, amorphous state, usually dispersed within a polymer matrix.[12][14] While more complex to prepare, ASDs can dramatically enhance solubility and dissolution rates.[9]
-
Recommendation: This is an advanced technique typically reserved for in-vivo studies but can be considered if high concentrations are critical.
-
Section 2: Frequently Asked Questions (FAQs)
-
Q: What is the predicted aqueous solubility of this compound?
-
Q: Is it safe to heat the solution to aid dissolution?
-
A: Gentle warming (e.g., to 37°C) can be used cautiously to aid initial dissolution in a solvent like DMSO. However, prolonged heating or high temperatures should be avoided as it can lead to compound degradation. Always check for compound stability under these conditions.
-
-
Q: How can I confirm my compound is fully dissolved?
-
A: Visual inspection is the first step. A true solution will be clear and free of any visible particles or Tyndall effect (light scattering). For quantitative confirmation, techniques like Dynamic Light Scattering (DLS) can be used to detect nano-sized precipitates.
-
-
Q: Will salt formation permanently solve my solubility issues?
-
A: Creating a pre-formed salt of your compound (e.g., a hydrochloride or mesylate salt) is an excellent strategy to improve the solubility of the solid material itself.[10] This makes it easier to weigh and dissolve directly into an aqueous buffer. However, the ultimate solubility is still governed by the pH of the final solution. If the buffer pH is higher than the compound's pKa, the salt will convert back to the less soluble freebase form and may precipitate.[15]
-
Section 3: Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Accurately weigh 1.34 mg of this compound (MW: 134.14 g/mol )[3] into a clean, dry amber glass vial.
-
Solvent Addition: Add 100 µL of anhydrous, high-purity DMSO.
-
Dissolution: Cap the vial tightly and vortex for 2-3 minutes. If necessary, sonicate in a water bath for 5-10 minutes or warm gently to 37°C.
-
Verification: Visually inspect the solution to ensure it is completely clear with no particulate matter.
-
Storage: Store the stock solution at -20°C, protected from light and moisture. Before use, allow the vial to equilibrate to room temperature completely before opening to prevent water condensation.
Protocol 2: Screening for Optimal Co-Solvent Systems
-
Prepare Co-solvent Stocks: Prepare 20% (v/v) solutions of various co-solvents (e.g., PEG 400, Propylene Glycol, Solutol® HS 15) in your primary aqueous assay buffer (e.g., PBS, pH 7.4).
-
Prepare Compound Plate: In a 96-well plate, add your compound from a 10 mM DMSO stock to achieve a final concentration that is known to precipitate (e.g., 100 µM).
-
Add Co-solvents: To separate wells, add the 20% co-solvent stocks and the plain assay buffer to achieve final co-solvent concentrations of 1%, 2%, 5%, and 10%. Ensure the final DMSO concentration is constant across all wells (e.g., 1%).
-
Incubation & Observation: Incubate the plate at the assay temperature (e.g., 37°C) for 1-2 hours.
-
Analysis: Visually inspect each well for precipitation. The lowest concentration of a co-solvent that maintains a clear solution is considered optimal for initial studies.
References
- 1. Synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1H-Pyrazolo(4,3-c)pyridin-3-amine | C6H6N4 | CID 55252943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridin-3-amine | 6752-16-5 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. longdom.org [longdom.org]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. How does pH affect solubility? - askIITians [askiitians.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 11. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 12. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 13. tabletingtechnology.com [tabletingtechnology.com]
- 14. researchgate.net [researchgate.net]
- 15. fiveable.me [fiveable.me]
Technical Support Center: Synthesis of 1H-Pyrazolo[4,3-c]pyridin-3-amine
Welcome to the technical support center for the synthesis of 1H-Pyrazolo[4,3-c]pyridin-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the challenges associated with this synthesis, particularly the management of common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
The most widely adopted method involves the cyclocondensation of a substituted pyridine with hydrazine.[1] Specifically, the reaction typically starts from 2-chloro-3-cyanopyridine and hydrazine hydrate. This approach is favored due to the commercial availability of starting materials and a generally straightforward reaction pathway. The reaction proceeds via nucleophilic attack of hydrazine on the nitrile carbon, followed by an intramolecular cyclization and aromatization to form the stable pyrazolopyridine ring system.
Q2: Why is temperature control so critical during the addition of hydrazine?
Temperature control is paramount because the reaction between 2-chloro-3-cyanopyridine and hydrazine is highly exothermic. Uncontrolled temperature increases can lead to a cascade of side reactions, most notably the formation of dimers and undesired isomers. Maintaining a low and consistent temperature, especially during the initial addition, ensures the desired intramolecular cyclization is favored over competing intermolecular side reactions, thus maximizing the yield and purity of the target compound.
Q3: What are the primary analytical methods to monitor reaction progress and identify byproducts?
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the gold standard for monitoring this reaction. It allows for the simultaneous quantification of the starting material, the desired product, and various impurities. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative checks of reaction completion, though it may not resolve all byproducts effectively. For structural confirmation of isolated products and byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable.
Troubleshooting Guide: Common Side Reactions
This section addresses specific problems you may encounter during the synthesis, focusing on the identification and mitigation of common side reactions.
Problem 1: Low yield of the desired product with significant formation of a high molecular weight impurity.
Potential Cause: Dimerization
This is one of the most common side reactions. Instead of the desired intramolecular cyclization, an intermolecular reaction occurs between two molecules of the aminopyrazole intermediate or the starting material and the product. This leads to the formation of pyrazine or pyridazine-fused dimers.[2]
Causality: High reaction concentrations, elevated temperatures, and prolonged reaction times can favor the kinetics of this bimolecular side reaction. The nucleophilic amino group of one molecule can attack the electrophilic carbon of another, leading to dimerization.
Solutions & Mitigation Strategies:
-
Strict Temperature Control: Maintain the reaction temperature at or below the recommended level (e.g., 0-10 °C) during hydrazine addition and the initial phase of the reaction.
-
Slow Addition: Add hydrazine hydrate dropwise to the solution of 2-chloro-3-cyanopyridine to avoid localized temperature spikes and high concentrations of the reactive intermediate.
-
Solvent Choice: Use a solvent that allows for good solubility of the starting material but may not excessively promote intermolecular interactions. Alcohols like ethanol or propanol are common choices.[3]
Visualizing the Dimerization Pathway
The following diagram illustrates the desired reaction versus the competing dimerization pathway.
Caption: Desired vs. Dimerization Pathway.
Problem 2: Presence of an impurity with a mass corresponding to the hydrolysis of the nitrile group.
Potential Cause: Hydrolysis of the Cyanopyridine Starting Material
The cyano group (-CN) on the pyridine ring is susceptible to hydrolysis, especially if water is present and the conditions are acidic or basic, converting it to a carboxamide (-CONH₂) or a carboxylic acid (-COOH).[4][5]
Causality: While hydrazine hydrate contains water, the reaction is typically run under conditions that favor aminolysis over hydrolysis. However, if the starting material is exposed to moisture for extended periods before the reaction, or if acidic/basic impurities are present, hydrolysis can occur. The resulting 2-chloronicotinamide or 2-chloronicotinic acid will not cyclize to form the desired pyrazole ring.[6]
Solutions & Mitigation Strategies:
-
Use Anhydrous Conditions: Ensure the starting 2-chloro-3-cyanopyridine is dry and use a suitable grade of solvent.
-
Control pH: The reaction is generally self-catalyzed or may use a mild acid catalyst. Avoid strongly acidic or basic conditions that would accelerate nitrile hydrolysis.[3]
-
Reaction Time: Do not let the reaction run unnecessarily long, as this increases the window for hydrolysis to occur. Monitor completion by LC-MS or TLC.
Visualizing the Hydrolysis Pathway
Caption: Desired Reaction vs. Nitrile Hydrolysis.
Problem 3: Formation of an isomeric byproduct.
Potential Cause: Regioisomer Formation
Depending on the precise mechanism and reaction conditions, there can be ambiguity in which nitrogen of the hydrazine molecule initiates the attack or which nitrogen participates in the cyclization, potentially leading to the formation of a different pyrazolopyridine isomer, such as a 2H-pyrazolo[4,3-c]pyridine derivative. While the desired 1H-tautomer is generally more stable, reaction kinetics can sometimes favor the formation of other isomers.[1]
Causality: The formation of regioisomers is often influenced by the electronic and steric nature of substituents on both the pyridine ring and the hydrazine (if a substituted hydrazine is used). The solvent and any catalysts present can also influence the transition state energies, directing the reaction towards one isomer over another.[7]
Solutions & Mitigation Strategies:
-
Optimized Conditions: Adhere closely to established literature protocols that have been optimized for regioselectivity.[8]
-
Catalyst Choice: If a catalyst is used (e.g., a mild acid), its nature can be crucial. Acetic acid is sometimes used to facilitate the reaction and can help direct the cyclization.[3]
-
Purification: If isomeric byproducts are unavoidable, they can often be separated from the desired product by column chromatography on silica gel or by recrystallization, exploiting differences in polarity and solubility.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to minimize the formation of the side products discussed above.
Materials:
-
2-Chloro-3-cyanopyridine
-
Hydrazine hydrate (~64-65%)
-
Ethanol (200 proof)
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask and condenser
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a dropping funnel in an ice-water bath.
-
Dissolve 2-chloro-3-cyanopyridine (1.0 eq) in ethanol.
-
Cool the solution to 0-5 °C with stirring.
-
Slowly add hydrazine hydrate (1.5 - 2.0 eq) dropwise to the cooled solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour.
-
Gradually allow the reaction to warm to room temperature and then heat to reflux (approx. 78 °C for ethanol) for 4-6 hours.
-
Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and then further cool in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Protocol 2: Troubleshooting Workflow for Impurity Identification
This workflow outlines the steps to take when an unknown impurity is detected.
Caption: Workflow for Impurity Identification.
Summary of Key Parameters
The table below summarizes the critical reaction parameters and their impact on the synthesis.
| Parameter | Recommended Condition | Rationale & Impact on Side Reactions |
| Temperature | 0-10 °C during addition, then reflux | Low initial temp minimizes exothermic side reactions like dimerization. Reflux drives reaction to completion. |
| Hydrazine eq. | 1.5 - 2.0 equivalents | A slight excess ensures complete consumption of the starting material without promoting excessive side reactions. |
| Addition Rate | Slow, dropwise (30-60 min) | Prevents local concentration/temperature hotspots, reducing dimer formation. |
| Solvent | Ethanol, Propanol | Good solubility for reactants; facilitates precipitation of the product upon cooling. |
| Reaction Time | 4-8 hours (monitor) | Sufficient time for completion. Excessive time can lead to hydrolysis or degradation. |
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing of 1H-Pyrazolo[4,3-c]pyridin-3-amine Compounds
Welcome to the technical support center for the stability testing of 1H-Pyrazolo[4,3-c]pyridin-3-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide both high-level insights and detailed, actionable protocols for navigating the complexities of stability assessment for this important heterocyclic scaffold. Our goal is to equip you with the knowledge to design robust stability studies, troubleshoot common experimental hurdles, and interpret your results with confidence.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues that arise during the stability testing of this compound compounds.
Q1: What are the most likely degradation pathways for the this compound scaffold?
The primary degradation pathways are typically hydrolysis, oxidation, and photolysis, driven by the inherent chemical nature of the fused pyrazole and pyridine rings and the exocyclic amine group.[1]
-
Oxidation: The electron-rich pyrazole and pyridine rings, along with the amine functionality, are susceptible to oxidation. This can lead to the formation of N-oxides on the pyridine nitrogen, hydroxylation of the aromatic rings, or degradation of the amine group.[2][3]
-
Hydrolysis: While the core ring system is relatively stable, hydrolysis can occur under forced acidic or basic conditions, potentially leading to ring-opening, though this often requires harsh conditions (elevated temperature and extreme pH).[4] The stability is highly dependent on the nature of substituents on the core scaffold.
-
Photolysis: Exposure to UV or visible light can induce photodegradation. Aromatic nitrogen heterocycles can absorb light energy, leading to the formation of reactive species that can result in complex reactions like dimerization or oxidation.[5][6]
Q2: My compound shows significant degradation upon initial analysis, even before stress testing. What could be the cause?
This suggests an inherent instability under ambient storage conditions. The primary culprits are often sensitivity to light, atmospheric oxygen, or moisture.
-
Troubleshooting Steps:
-
Immediately transfer the compound to a container protected from light (e.g., an amber vial).
-
Store the container in a desiccator to minimize moisture exposure.
-
For highly sensitive compounds, purge the container with an inert gas like nitrogen or argon before sealing.[4]
-
Re-analyze the sample after these precautions have been taken to confirm if the degradation is mitigated.
-
Q3: After my forced degradation study, the total mass balance is less than 95%. Where could the remaining material have gone?
A poor mass balance is a common issue that can complicate stability analysis. Several factors could be responsible:
-
Formation of Non-Chromophoric Degradants: The degradation products may lack a UV-absorbing chromophore, making them invisible to standard HPLC-UV detectors.
-
Precipitation: Degradants may be insoluble in the analysis solvent and precipitate out of solution. Visually inspect your sample vials.
-
Volatility: Degradation may have produced volatile products that were lost during sample preparation.
-
Adsorption: The parent compound or its degradants may adsorb to the surfaces of sample containers or HPLC vials.
Q4: How do I distinguish between a true degradation product and an impurity from the synthesis?
This is a critical step in stability analysis. A proper experimental design is essential.
-
Comparative Analysis: Always analyze an unstressed (time zero) sample alongside your stressed samples. Peaks present at time zero are likely process-related impurities. Peaks that grow over time or appear only under stress conditions are degradation products.[1]
-
Placebo/Excipient Analysis: For formulated products, you must run stress studies on a placebo (the formulation without the active pharmaceutical ingredient, API). This helps identify peaks originating from excipient degradation.[7]
Troubleshooting Guides for Forced Degradation Studies
Forced degradation (or stress testing) is the cornerstone of stability analysis, designed to accelerate the degradation process to identify likely degradation products and establish stability-indicating analytical methods.[1][8]
1. Hydrolytic Degradation
-
Common Problem: No significant degradation is observed after treatment with acid or base at room temperature.
-
Causality & Solution: The this compound core can be quite stable to hydrolysis. To induce degradation, you must increase the energy of the system. According to ICH guidelines, if no degradation is seen, it is recommended to increase the temperature (e.g., 50-70°C) or extend the study duration.[1] Avoid conditions so harsh that they cause unrealistic degradation pathways. A target degradation of 5-20% is ideal for method development.[9]
-
Common Problem: The compound degrades completely almost instantly upon adding strong acid or base.
-
Causality & Solution: The compound is highly labile under these conditions. To obtain meaningful data, the stress conditions must be milder. Reduce the concentration of the acid/base (e.g., from 1M to 0.1M or 0.01M), lower the temperature (perform the study at 5°C or room temperature), and take multiple time points early in the experiment (e.g., 5 min, 15 min, 30 min).[9]
2. Oxidative Degradation
-
Common Problem: Results from oxidative stress studies using hydrogen peroxide (H₂O₂) are not reproducible.
-
Causality & Solution: Oxidative reactions can be complex and are often catalyzed by trace metal ions. Ensure high-purity water and solvents are used. Prepare H₂O₂ solutions fresh for each experiment, as they can degrade over time. The reaction kinetics can also be highly dependent on temperature and pH, so ensure these are well-controlled.
3. Photostability
-
Common Problem: It's unclear if the observed degradation is due to light or heat from the light source.
-
Causality & Solution: Photostability chambers generate heat. To isolate the effects of light, a "dark control" sample must be included. This sample should be wrapped in aluminum foil to block all light but placed in the same chamber next to the exposed sample. Any degradation in the dark control is attributable to thermal stress, while the difference between the exposed and dark samples is due to photolytic degradation.[10]
-
Common Problem: The physical state of my solid sample changes during photostability testing (e.g., color change, melting).
-
Causality & Solution: This is an important stability characteristic. Any physical changes should be documented and reported alongside analytical data. According to ICH Q1B, changes in physical properties like appearance, color, or clarity should be noted.[5] If melting occurs, it may indicate that the thermal contribution from the light source is too high, or the compound has a low melting point.
Experimental Protocols and Data Presentation
Forced Degradation Workflow
The following diagram outlines a systematic approach to performing forced degradation studies.
Caption: General workflow for forced degradation studies.
Summary of Recommended Forced Degradation Conditions
The following table provides starting conditions for stress testing, which should be optimized for the specific compound. The goal is to achieve 5-20% degradation.[9][11]
| Stress Condition | Reagent/Condition | Temperature | Duration | Notes |
| Acid Hydrolysis | 0.1 M HCl | Room Temp → 70°C | Up to 7 days | Neutralize sample before analysis to prevent further degradation.[1] |
| Base Hydrolysis | 0.1 M NaOH | Room Temp → 70°C | Up to 7 days | Neutralize sample before analysis. |
| Neutral Hydrolysis | Purified Water | Room Temp → 70°C | Up to 7 days | Important for understanding stability in aqueous formulations. |
| Oxidation | 3% H₂O₂ | Room Temperature | Up to 24 hours | Protect from light during the study. |
| Thermal (Solid) | Dry Heat | 70°C (or 20°C below melting point) | Up to 7 days | Observe for any physical changes (color, melting).[12] |
| Thermal (Solution) | Heat in Solvent | 70°C | Up to 7 days | Use a stable, inert solvent. |
| Photostability | ICH Q1B Light Source | Controlled Room Temp | See Note | Expose to ≥ 1.2 million lux hours and ≥ 200 W·h/m² near UV energy.[5][10] |
Protocol 1: Stability-Indicating HPLC Method Development
A robust analytical method is essential for separating the parent compound from all potential degradation products.[13][14]
-
Column Selection: Start with a broad-applicability column, such as a C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Most pyridine-containing compounds are basic and show good peak shape in acidic mobile phases.[14]
-
-
Gradient Elution: Develop a gradient elution method to separate both early-eluting polar degradants and late-eluting non-polar degradants. A typical starting gradient might be 5% to 95% Mobile Phase B over 20 minutes.
-
Detection: Use a Photodiode Array (PDA) detector. This allows for the determination of peak purity and can help identify co-eluting peaks. Set the detection wavelength to the λmax of the parent compound.
-
Method Validation: Once stress samples are generated, inject a composite sample containing the parent compound and all degradants. The method is considered "stability-indicating" if all peaks are baseline-resolved.
Protocol 2: Photostability Testing (as per ICH Q1B)
This protocol outlines the confirmatory testing for a drug substance.[5][6]
-
Sample Preparation:
-
Place a thin layer (not more than 3 mm) of the solid this compound compound in a chemically inert, transparent container (e.g., a quartz dish).[10]
-
Prepare a solution of the compound in a common solvent (e.g., methanol or water) in a quartz cuvette or vial.
-
Prepare identical "dark control" samples for both solid and solution by wrapping the containers completely in aluminum foil.
-
-
Exposure:
-
Place all samples (exposed and dark controls) in a calibrated photostability chamber that provides a combination of cool white fluorescent and near-UV light.
-
Expose the samples until they have received an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours per square meter.
-
-
Analysis:
-
At the end of the exposure period, analyze the stressed and dark control samples using the validated stability-indicating HPLC method.
-
Compare the chromatograms to identify photolytic degradants and quantify the loss of the parent compound. Note any changes in physical appearance.
-
Potential Degradation Pathways
Based on the chemistry of pyrazole and pyridine heterocycles, the following diagram illustrates hypothetical degradation products that could be investigated during method development and structural elucidation.
Caption: Hypothetical degradation pathways for the this compound scaffold.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. scispace.com [scispace.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. ikev.org [ikev.org]
- 11. benchchem.com [benchchem.com]
- 12. Thermal Stability of Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijcrt.org [ijcrt.org]
- 14. chromatographyonline.com [chromatographyonline.com]
Pyrazolo[3,4-b]pyridine Synthesis: A Technical Support Center
Prepared by the Office of Senior Application Scientist, Gemini Division
Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important heterocyclic scaffold. Pyrazolo[3,4-b]pyridines are a cornerstone in medicinal chemistry, appearing in numerous clinically relevant molecules due to their structural similarity to purine bases.[1][2] This has led to their investigation in a vast range of therapeutic areas, including as kinase inhibitors for cancer therapy, antivirals, and agents targeting neurodegenerative diseases.[2][3][4]
This document deviates from a standard protocol format. Instead, it is structured as a series of troubleshooting questions and expert answers, mirroring a direct consultation with an application scientist. We will explore the causality behind common synthetic challenges and provide actionable, evidence-based solutions.
Section 1: The Foundation - A General Synthetic Protocol
To establish a baseline for our troubleshooting guide, we will reference a common and robust method for pyrazolo[3,4-b]pyridine synthesis: the acid-catalyzed condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound. This method is widely employed due to its reliability and the commercial availability of a diverse range of starting materials.[1]
General Protocol: Synthesis of a 4,6-Disubstituted-1H-pyrazolo[3,4-b]pyridine
Reactants:
-
5-Amino-3-methyl-1-phenylpyrazole (1.0 equiv)
-
Acetylacetone (1,3-pentanedione) (1.1 equiv)
-
Glacial Acetic Acid (as solvent and catalyst)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-amino-3-methyl-1-phenylpyrazole and glacial acetic acid.
-
Stir the mixture at room temperature until the aminopyrazole is fully dissolved.
-
Add acetylacetone dropwise to the solution.
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice-water with stirring.
-
A precipitate should form. Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove residual acetic acid.
-
Dry the product under vacuum to yield the crude 1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine.
-
Recrystallize from a suitable solvent (e.g., ethanol) for further purification if necessary.
Section 2: Troubleshooting Q&A
This section addresses the most common issues encountered during the synthesis.
Category: Low or No Product Yield
Q1: My reaction has stalled or is giving very low yield, even after extended reflux. What are the likely causes?
A1: This is a classic issue often rooted in one of three areas: reagent quality, insufficient catalysis, or thermal instability. Let's break it down.
-
Cause 1: Reagent Quality & Stoichiometry.
-
5-Aminopyrazole Purity: The nucleophilicity of the 5-aminopyrazole is critical. If it has degraded (often indicated by a darker color), its ability to initiate the condensation is compromised. The primary amino group and the C4 position of the pyrazole are the key nucleophilic centers.[1]
-
1,3-Dicarbonyl Tautomerization: Your 1,3-dicarbonyl compound exists in equilibrium between its keto and enol forms. The reaction proceeds through the enol tautomer. Ensure the dicarbonyl compound is pure; impurities can inhibit enolization.
-
Water Content: While the reaction eliminates water, starting with wet reagents or solvents can shift the initial equilibrium away from the desired condensation. Ensure you are using anhydrous-grade solvents where possible, especially if using a non-acidic solvent system.
-
-
Cause 2: Ineffective Catalysis.
-
Acid Strength: Glacial acetic acid serves as both solvent and catalyst. For less reactive substrates, it may not be acidic enough to sufficiently activate the carbonyl groups of the 1,3-dicarbonyl.
-
Solution: Consider adding a stronger acid catalyst. A few drops of concentrated sulfuric acid (H₂SO₄) or using p-toluenesulfonic acid (p-TsOH) can significantly accelerate the reaction. However, be cautious, as excessive acid can lead to charring or unwanted side reactions.
-
-
Cause 3: Sub-optimal Temperature.
-
Insufficient Heat: Some substituted aminopyrazoles or sterically hindered dicarbonyls require higher temperatures to overcome the activation energy for cyclization.
-
Solution: If acetic acid (BP ~118°C) is insufficient, consider switching to a higher boiling point solvent like xylenes (BP ~140°C) or DMF (BP ~153°C), along with an acid catalyst like p-TsOH.[5] Microwave-assisted synthesis is also an excellent option for rapidly screening conditions and driving reactions to completion.[3]
-
Q2: I see a complex mixture of spots on my TLC, and none correspond to my desired product. What's happening?
A2: A complex mixture often points to side reactions or decomposition. The primary culprits are often related to the reaction mechanism and the stability of the intermediates.
-
Plausible Cause: Michael Addition Side-Products. The synthesis can proceed via a Michael addition of the aminopyrazole to an α,β-unsaturated intermediate formed in situ.[1] If the subsequent cyclization and dehydration are slow, you may isolate stable intermediates or side-products from their decomposition.
-
Diagnostic Step: Try to isolate one of the major spots and characterize it by LC-MS or NMR. This can provide crucial clues. An intermediate will likely have a mass corresponding to the sum of the two reactants minus a molecule of water.
-
Solution: The key is to promote the final cyclization and aromatization steps.
-
Increase Temperature: As mentioned in A1, higher temperatures favor the irreversible dehydration and aromatization steps.
-
Add an Oxidant (with caution): The final step of some related syntheses involves a spontaneous oxidation to form the aromatic pyridine ring.[1] If your reaction seems to stall at a dihydropyridine intermediate, carrying out the reaction in the presence of air (or even bubbling air through the mixture) can sometimes facilitate this final step. For more controlled oxidation, chemical oxidants can be used, but this complicates the workup.
-
Category: Product Purity & Selectivity
Q3: My NMR shows a mixture of two isomers. How can I improve the regioselectivity?
A3: This is a very common and important challenge, especially when using a non-symmetrical 1,3-dicarbonyl compound. The formation of two regioisomers arises from the two non-equivalent carbonyl groups, both of which can react with the aminopyrazole.[1]
-
The Underlying Mechanism: The reaction initiates with the nucleophilic attack of the 5-aminopyrazole's exocyclic NH₂ group on one of the carbonyl carbons. The subsequent cyclization involves the attack from the C4 of the pyrazole ring onto the second carbonyl. The regioselectivity is determined by which carbonyl is attacked first.[1]
-
Controlling Factors:
-
Electronic Effects: The more electrophilic carbonyl group will react faster. For example, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl adjacent to the CF₃ group is significantly more electron-deficient and will be the primary site of initial attack.[1] This high degree of electronic differentiation is the most powerful tool for controlling regioselectivity.
-
Steric Hindrance: A sterically bulky substituent near one carbonyl will hinder the approach of the aminopyrazole, directing the initial attack to the less hindered carbonyl.
-
Catalyst Choice: Lewis acids (e.g., ZrCl₄, Sc(OTf)₃) can sometimes offer better regiocontrol than Brønsted acids by coordinating selectively to one of the carbonyl oxygens, enhancing its electrophilicity.[2]
-
-
Strategies for Improvement:
-
Choose a Biased Substrate: If possible, design your synthesis around a 1,3-dicarbonyl with strong electronic or steric differences between the two carbonyls.
-
Modify Reaction Conditions: Lowering the reaction temperature can sometimes increase the selectivity for the kinetically favored product. The difference in activation energies for attack at the two sites becomes more significant at lower temperatures.
-
Protecting Groups: In complex syntheses, it may be necessary to use a symmetrical dicarbonyl or temporarily protect one of the carbonyls to ensure a single regioisomeric outcome.
-
Section 3: Data Tables for Quick Reference
To aid in experimental design and troubleshooting, the following tables provide key data for common solvents and catalysts.
Table 1: Solvents for Pyrazolopyridine Synthesis
| Solvent | Boiling Point (°C) | Dielectric Constant | Notes |
| Glacial Acetic Acid | 118 | 6.2 | Acts as both solvent and catalyst. Good for many standard reactions. |
| Ethanol | 78 | 25 | Lower boiling point, often requires a separate acid catalyst. Useful for recrystallization. |
| Toluene | 111 | 2.4 | Allows for Dean-Stark water removal. Requires an acid catalyst (e.g., p-TsOH). |
| Xylenes (mixed) | ~140 | ~2.4 | Higher boiling point for less reactive substrates. Requires an acid catalyst. |
| N,N-Dimethylformamide (DMF) | 153 | 37 | High boiling polar aprotic solvent. Good for dissolving difficult substrates. |
Table 2: Common Acid Catalysts
| Catalyst | Type | pKa | Typical Loading | Notes |
| Acetic Acid | Brønsted | 4.76 | Solvent | Mildly acidic, suitable for activated substrates. |
| p-Toluenesulfonic Acid (p-TsOH) | Brønsted | -2.8 | 0.1 - 0.2 equiv | Strong, non-oxidizing acid. Easy to handle solid. |
| Sulfuric Acid (H₂SO₄) | Brønsted | -3.0 | Catalytic (drops) | Very strong acid. Can cause charring if used in excess or at high temperatures. |
| Zirconium(IV) chloride (ZrCl₄) | Lewis | N/A | 0.1 - 0.3 equiv | Effective Lewis acid catalyst, can improve yields and regioselectivity.[2] Must be handled under inert atmosphere. |
Section 4: References
-
Sáiz, C., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. --INVALID-LINK--
-
Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. --INVALID-LINK--
-
National Center for Biotechnology Information (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed. --INVALID-LINK--
-
Wang, Z., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6483. --INVALID-LINK--
-
Tsoleridis, C. A., et al. (2020). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 25(23), 5756. --INVALID-LINK--
-
ResearchGate (n.d.). Proposed mechanism for the synthesis of pyrazolo[3,4-b]pyridines. ResearchGate. --INVALID-LINK--
-
ChemInform Abstract (2010). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. Wiley Online Library. --INVALID-LINK--
-
ResearchGate (n.d.). The synthesis route of pyrazolo[3,4-b]pyridine derivatives 43a–h. ResearchGate. --INVALID-LINK--
-
Rojas-León, R., et al. (2024). Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis”. Results in Chemistry, 7, 101438. --INVALID-LINK--
-
ResearchGate (n.d.). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. ResearchGate. --INVALID-LINK--
-
Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13, 1515-1529. --INVALID-LINK--
-
El-Sayed, T. M. (2009). Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents. European Journal of Medicinal Chemistry, 44(11), 4649-4655. --INVALID-LINK--
-
ResearchGate (n.d.). Scheme 5: Synthesis of 6-substituted pyrazolo[3,4-b]pyridines under Heck conditions. ResearchGate. --INVALID-LINK--
-
Gnanasoundaram, P., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. --INVALID-LINK--
-
Royal Society of Chemistry (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. --INVALID-LINK--
-
Al-Odayni, A.-B., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13, 3141-3148. --INVALID-LINK--
-
Organic Chemistry Portal (n.d.). Synthesis of pyridines. Organic Chemistry Portal. --INVALID-LINK--
-
Chemistry of Heterocyclic Compounds (2023). New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. Springer. --INVALID-LINK--
-
Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1478-1493. --INVALID-LINK--
-
Kumar, D., et al. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Journal of Cellular Biochemistry, 125(10), e30646. --INVALID-LINK--
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 5. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
challenges in scaling up 1H-Pyrazolo[4,3-c]pyridin-3-amine production
Welcome to the Technical Support Center for the synthesis and scale-up of 1H-Pyrazolo[4,3-c]pyridin-3-amine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of this synthesis. This guide is structured to address the most common and critical challenges encountered during process development and scale-up, moving beyond simple protocols to explain the underlying chemistry and logic.
The large-scale synthesis of this compound, a vital scaffold in medicinal chemistry, often involves a multi-step sequence. A common and scalable approach begins with a functionalized pyridine precursor, followed by the formation of the fused pyrazole ring and subsequent installation of the key amine group. One of the most challenging and pivotal steps in related heterocyclic syntheses is the carbon-nitrogen bond formation, frequently accomplished via palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[1] Challenges in scaling up this process include ensuring regioselectivity, managing reaction energetics, controlling impurity profiles, and achieving high, reproducible yields.
The following workflow provides a generalized overview of a potential synthetic route, highlighting the critical stages where issues commonly arise.
References
Technical Support Center: Purity Assessment of 1H-Pyrazolo[4,3-c]pyridin-3-amine
Welcome to the technical support guide for the purity assessment of 1H-Pyrazolo[4,3-c]pyridin-3-amine. This document provides in-depth analytical methodologies, troubleshooting guides, and frequently asked questions (FAQs) tailored for researchers, scientists, and drug development professionals. Our goal is to equip you with the expertise to ensure the quality and integrity of this critical pharmaceutical building block, grounded in established regulatory principles.
Introduction: The Criticality of Purity for this compound
This compound is a heterocyclic amine that serves as a key intermediate in the synthesis of various pharmacologically active molecules. The purity of such a starting material is paramount, as any impurities—whether they are residual starting materials, by-products, intermediates, or degradation products—can be carried through the synthetic process, potentially impacting the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).[1][2]
Regulatory bodies, through guidelines like the International Council for Harmonisation (ICH) Q3A, mandate strict control over impurities.[3][4][5] These guidelines establish thresholds for reporting, identifying, and qualifying impurities in new drug substances, making robust analytical characterization a non-negotiable aspect of drug development.[2][3]
This guide provides a comprehensive framework for establishing the purity profile of this compound using orthogonal analytical techniques.
Overall Purity Assessment Workflow
A multi-faceted approach is essential for a complete purity profile. The following workflow outlines the logical sequence of analysis, from initial purity determination to the identification and quantification of specific impurity types.
Caption: High-level workflow for comprehensive purity analysis.
High-Performance Liquid Chromatography (HPLC) for Organic Impurities
HPLC with UV detection is the cornerstone for determining the purity of this compound and quantifying related organic impurities. The goal is to develop a stability-indicating method that can separate the main component from all potential process-related impurities and degradation products.
Recommended HPLC Protocol
This protocol is a starting point and must be validated according to USP <1225> or ICH Q2(R1) guidelines to demonstrate it is fit for purpose.[6][7][8]
| Parameter | Recommended Condition | Rationale & Expert Notes |
| Column | C18, 150 x 4.6 mm, 3.5 µm | A C18 column provides good hydrophobic retention for the aromatic system. A high-purity, end-capped silica is crucial to minimize peak tailing for this basic analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as an ion-pairing agent and controls the pH to ensure consistent ionization state of the amine, improving peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Gradient | 5% to 95% B over 20 min | A gradient is necessary to elute potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Elevated temperature improves peak efficiency and reduces viscosity, but should be tested to ensure analyte stability. |
| Detection | UV at 254 nm | The pyrazolopyridine core has strong UV absorbance. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Vol. | 5 µL | Should be optimized to avoid column overloading, which can cause peak fronting. |
| Sample Prep. | 0.5 mg/mL in 50:50 Water:ACN | The sample should be dissolved in a solvent similar to the initial mobile phase to prevent peak distortion. |
HPLC Troubleshooting and FAQs
Q: My main peak for this compound is tailing severely. What is the cause and how can I fix it?
A: Peak tailing for basic compounds like this is a classic problem in reversed-phase HPLC.[9] It is primarily caused by secondary interactions between the protonated amine group of your analyte and ionized, acidic silanol groups (Si-O⁻) on the surface of the silica-based column packing.[10]
-
Root Cause Analysis:
-
Silanol Interactions: The primary cause. At mid-range pH, residual silanols are deprotonated and interact strongly with your basic analyte.
-
Column Overload: Injecting too much mass on the column can saturate the stationary phase, leading to a tailed peak shape.
-
Column Degradation: Loss of stationary phase or end-capping at harsh pH can expose more active silanol sites.[10]
-
-
Solutions:
-
Lower Mobile Phase pH: Reduce the pH of your mobile phase to ~2.5-3.0 with an acid like formic or trifluoroacetic acid (TFA). This protonates the silanol groups (Si-OH), minimizing the ionic interaction.
-
Use a Modern, End-Capped Column: Employ a high-quality column where the residual silanols are chemically bonded ("end-capped") to reduce their activity.
-
Reduce Sample Load: Dilute your sample or reduce the injection volume to check for mass overload effects.[11]
-
Add a Competing Base: A low concentration of a competing base (e.g., triethylamine) can be added to the mobile phase to preferentially interact with the active sites, but this can suppress MS ionization if used with LC-MS.
-
Caption: Decision tree for troubleshooting peak tailing.
Q: I see small, unexpected "ghost peaks" in my chromatogram, even in a blank injection. What are they?
A: Ghost peaks are signals that do not originate from the injected sample.[9] Their source is typically contamination within the HPLC system or mobile phase.[11]
-
Common Causes:
-
Contaminated mobile phase solvents or additives.[12]
-
Leaching from solvent inlet filters or tubing.
-
Carryover from a previous, more concentrated sample stuck in the injector loop or on the column.
-
Microbial growth in unbuffered aqueous mobile phase.
-
-
Solutions:
-
Prepare fresh mobile phase daily using high-purity, HPLC-grade solvents and additives.[11]
-
Thoroughly flush the entire system, including the injector, with a strong solvent like 100% acetonitrile or isopropanol.
-
Replace the solvent inlet frits.
-
Always run a blank injection after a high-concentration sample to check for carryover.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
When an unknown impurity is detected by HPLC-UV, LC-MS is the premier technique for its structural elucidation. It provides the molecular weight and fragmentation data needed to propose a chemical structure.[13][14]
Recommended LC-MS Protocol
The HPLC method described above can often be directly transferred to an LC-MS system, provided volatile buffers (e.g., formic acid, ammonium formate) are used instead of non-volatile ones (e.g., phosphate).
| Parameter | Recommended Condition | Rationale & Expert Notes |
| Ionization Source | Electrospray Ionization (ESI) | ESI is a soft ionization technique ideal for polar, medium molecular weight compounds. |
| Polarity | Positive (+) Mode | The basic nitrogen atoms in the pyrazolopyridine ring are readily protonated to form positive ions [M+H]⁺. |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap | High-resolution mass spectrometers (HRMS) are essential. They provide accurate mass measurements (<5 ppm), which allow for the confident determination of the elemental formula of an impurity.[13] |
| Acquisition Mode | Full Scan & Data-Dependent MS/MS | A full scan detects all ions to find the molecular weight. Data-dependent MS/MS automatically triggers fragmentation of the most intense ions, providing structural information. |
LC-MS Troubleshooting and FAQs
Q: My HPLC method uses a phosphate buffer. Can I use it for LC-MS?
A: No. Non-volatile buffers like sodium or potassium phosphate are detrimental to MS systems. They will precipitate in the high-temperature ESI source, causing severe contamination, ion suppression, and damage to the instrument. You must replace it with a volatile buffer system, such as formic acid, acetic acid, or ammonium formate/acetate.
Q: I found an impurity with a mass of [M+H]⁺ = 151.0665. The parent [M+H]⁺ is 135.0669. What could this impurity be?
A: This is a classic impurity identification problem solved with accurate mass data.
-
Calculate the Mass Difference: 151.0665 - 135.0669 = 15.9996 Da.
-
Hypothesize the Change: This mass difference corresponds very closely to the mass of an oxygen atom (15.9949 Da). The small discrepancy is within the measurement error of most HRMS instruments.
-
Propose a Structure: The impurity is likely an N-oxide or a hydroxylated version of the parent compound. The location of the oxidation can be further investigated by analyzing the MS/MS fragmentation pattern and comparing it to that of the parent compound. Final confirmation would require synthesis of the proposed standard or isolation and NMR analysis.
Gas Chromatography (GC) for Residual Solvents
The analysis of residual solvents from the manufacturing process is a critical safety and quality requirement, governed by guidelines such as ICH Q3C and USP <467>. Headspace Gas Chromatography (GC) is the standard technique for this analysis.
Recommended GC Protocol (Headspace)
| Parameter | Recommended Condition | Rationale & Expert Notes |
| Technique | Headspace (HS) Sampling | HS-GC is used because the API is typically non-volatile. Only the volatile solvents are introduced into the GC, protecting the column and instrument from contamination. |
| HS Vial Temp. | 80 °C | This temperature must be high enough to drive solvents into the headspace but low enough to prevent degradation of the sample. |
| Column | DB-624 or equivalent | A 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase is specified in USP <467> for general solvent screening. |
| Carrier Gas | Helium or Hydrogen | Ensure high purity carrier gas to avoid baseline noise and column damage.[15] |
| Oven Program | 40 °C (hold 20 min), ramp to 240 °C | The long initial hold allows for the separation of very volatile solvents (e.g., ether, methanol). The ramp elutes higher boiling point solvents (e.g., DMF, toluene). |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID provides excellent quantitative response for most organic solvents. MS is used for definitive identification. |
| Sample Prep. | Dissolve sample in a high-boiling solvent like DMF or DMSO. | The diluent must not contain any of the target analytes and must have a very high boiling point so it does not interfere with the chromatogram. |
GC Troubleshooting and FAQs
Q: My results for residual solvents are not reproducible. What are the common causes?
A: Irreproducibility in headspace GC is a frequent issue.[16]
-
Common Causes:
-
Inconsistent Sample Preparation: Inaccurate weighing of the sample or addition of the diluent.
-
Leaks in the System: A leak in the vial septum, transfer line, or inlet connections is a major source of error.[15] This prevents consistent pressure equilibration.
-
Inadequate Equilibration Time: If the vial is not held at temperature long enough, the headspace will not be in equilibrium with the sample, leading to variable injection amounts.
-
Sample Matrix Effects: The sample itself can alter the volatility of the solvents. This is why standard additions or matrix-matched calibration curves are often necessary for accurate quantification.
-
-
Solutions:
-
Use a systematic leak-checking procedure for your instrument.
-
Ensure your headspace method allows sufficient time for the sample vial to equilibrate (typically >15 minutes).
-
Validate your method by testing for precision and accuracy using spiked samples to understand and control matrix effects.
-
Other Essential Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Application: Primarily used for the definitive structural confirmation of the this compound bulk material and for the structural elucidation of isolated, unknown impurities.
-
Techniques:
-
¹H NMR: Confirms the proton framework of the molecule and can be used for a quantitative assay (qNMR) against a certified internal standard.
-
¹³C NMR & DEPT: Confirms the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Used to unambiguously assign all proton and carbon signals and determine the connectivity of complex impurity structures.[17][18][19]
-
Elemental Analysis (ICP-MS/ICP-OES)
-
Application: To quantify trace elemental impurities, which often originate from catalysts (e.g., Pd, Cu, Ni) used in the synthesis or from manufacturing equipment.[20][21]
-
Regulatory Context: This is mandated by ICH Q3D guidelines, which set permitted daily exposure (PDE) limits for various elements.[20][22]
-
Technique: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES) are required for their high sensitivity to detect elements at the parts-per-million (ppm) or parts-per-billion (ppb) level.[] The sample must first be digested in strong acid to break down the organic matrix.
Conclusion
The purity assessment of this compound is a comprehensive process that relies on the strategic application of multiple, orthogonal analytical techniques. A robust, well-validated HPLC method forms the foundation of this testing, while advanced methods like LC-MS, GC, NMR, and ICP-MS provide the detailed information necessary for full characterization and regulatory compliance. By understanding the principles behind each technique and anticipating common experimental challenges, researchers can ensure the delivery of high-quality material for the advancement of drug development programs.
References
- 1. pharma.gally.ch [pharma.gally.ch]
- 2. ikev.org [ikev.org]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. Validation, Verification, and Transfer of Analytical Procedures (On-Demand) [usp.org]
- 7. uspbpep.com [uspbpep.com]
- 8. youtube.com [youtube.com]
- 9. uhplcs.com [uhplcs.com]
- 10. waters.com [waters.com]
- 11. mastelf.com [mastelf.com]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aelabgroup.com [aelabgroup.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. How XRF can fast track pharmaceutical purity control | Malvern Panalytical [malvernpanalytical.com]
- 21. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]
- 22. pharmiweb.com [pharmiweb.com]
Technical Support Center: Strategies to Enhance the Selectivity of 1H-Pyrazolo[4,3-c]pyridin-3-amine
Welcome to the Technical Support Center for the selective functionalization of 1H-Pyrazolo[4,3-c]pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of working with this versatile heterocyclic scaffold. The structural similarity of pyrazolopyridines to purines makes them a cornerstone in medicinal chemistry, particularly in fragment-based drug discovery.[1][2] However, achieving regioselectivity during functionalization can be a significant challenge. This guide will provide you with the strategies to control reaction outcomes and enhance the selectivity of your experiments.
Understanding the Reactivity of the 1H-Pyrazolo[4,3-c]pyridine Core
The this compound scaffold presents multiple reactive sites, making regioselectivity a primary concern. The key to enhancing selectivity lies in understanding the inherent reactivity of the different positions on the bicyclic ring system. The pyrazole ring contains two nitrogen atoms (N-1 and N-2) and a reactive C-3 position, while the pyridine ring offers additional sites for functionalization. The 3-amino group also influences the reactivity of the scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites of reaction on the this compound scaffold?
The most common sites for functionalization are the nitrogen atoms of the pyrazole ring (N-1 and N-2), the C-3 position of the pyrazole ring, and the available positions on the pyridine ring. The exocyclic 3-amino group can also be a site of reaction.
Q2: How can I selectively functionalize the N-1 versus the N-2 position of the pyrazole ring?
Selective N-alkylation or N-arylation can be achieved by carefully choosing protecting groups and reaction conditions. For instance, employing bulky protecting groups can sterically hinder one nitrogen, directing the reaction to the other. The choice of base and solvent can also significantly influence the N-1/N-2 selectivity in alkylation reactions.[3]
Q3: What are the key challenges in achieving C-3 selectivity?
The C-3 position can be susceptible to reaction, but achieving exclusive selectivity often requires specific strategies like tandem borylation and Suzuki-Miyaura cross-coupling reactions, especially when starting from a halo-substituted precursor.[1]
Q4: Can I directly arylate the pyridine ring?
Direct C-H arylation of the pyridine ring is possible but can be challenging to control regioselectively. The success of such reactions often depends on the electronic nature of the pyridine ring and the specific catalytic system employed.
Troubleshooting Guide
This section addresses common issues encountered during the functionalization of this compound and provides actionable solutions.
Issue 1: Poor Regioselectivity in N-Alkylation/N-Arylation
-
Observation: A mixture of N-1 and N-2 isomers is obtained, which is difficult to separate.
-
Potential Cause: The electronic and steric environments of the two pyrazole nitrogens are similar, leading to competitive reactions.
-
Troubleshooting Strategies:
-
Protecting Groups: Introduce a protecting group that selectively blocks one of the nitrogen atoms. The choice of protecting group is critical and should be guided by its stability in subsequent reaction conditions and ease of removal.
-
Steric Hindrance: Utilize a bulkier alkylating or arylating agent, which may preferentially react with the less sterically hindered nitrogen.
-
Reaction Conditions: Vary the base, solvent, and temperature. For example, using a weaker base might favor the thermodynamically more stable product. A systematic study of reaction conditions is often necessary to optimize selectivity.[3]
-
Issue 2: Low Yield in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
-
Observation: The desired coupled product is obtained in low yield, with significant amounts of starting material remaining or decomposition observed.
-
Potential Cause:
-
Inefficient catalyst activation or catalyst poisoning.
-
Sub-optimal ligand, base, or solvent for the specific substrate.
-
Dehalogenation of the starting material as a side reaction.
-
-
Troubleshooting Strategies:
-
Catalyst System: Screen a variety of palladium catalysts and ligands. For Buchwald-Hartwig amination, ligands like BINAP or other bulky, electron-rich phosphines can be effective.[4][5][6]
-
Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide or potassium phosphate are commonly used. The solubility of the base in the reaction solvent can also impact the reaction rate.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction outcome. Aprotic polar solvents like dioxane or THF are often good starting points.
-
Temperature Control: Carefully control the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions.
-
Experimental Protocols
The following protocols are adapted from established methodologies for the functionalization of similar pyrazolopyridine scaffolds and should be optimized for your specific substrate.
Protocol 1: Selective N-1 Mesylation (Protection)
This protocol describes the selective protection of the N-1 position using mesyl chloride, which can then direct subsequent reactions to other positions.[1]
Materials:
-
5-Halo-1H-pyrazolo[3,4-c]pyridine
-
Mesyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the 5-halo-1H-pyrazolo[3,4-c]pyridine in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add mesyl chloride (1.05 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination at C-5
This protocol details a general procedure for the amination of a 5-halo-1H-pyrazolo[3,4-c]pyridine derivative.[1]
Materials:
-
N-protected 5-halo-1H-pyrazolo[3,4-c]pyridine
-
Amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
rac-BINAP
-
Sodium tert-butoxide (NaOᵗBu)
-
Anhydrous toluene or dioxane
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, combine the N-protected 5-halo-1H-pyrazolo[3,4-c]pyridine, amine (1.2 equivalents), Pd₂(dba)₃ (0.05 equivalents), and rac-BINAP (0.1 equivalents).
-
Add sodium tert-butoxide (1.4 equivalents) to the tube.
-
Add anhydrous toluene or dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing Selectivity Strategies
Diagram 1: Key Reactive Sites
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. research.rug.nl [research.rug.nl]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to 1H-Pyrazolo[4,3-c]pyridin-3-amine and Other Kinase Inhibitors: A Putative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of the putative kinase inhibitory profile of 1H-Pyrazolo[4,3-c]pyridin-3-amine against a selection of well-characterized kinase inhibitors. It is important to note that as of the writing of this guide, specific experimental data on the kinase inhibitory activity of this compound is not extensively available in the public domain. Therefore, this guide will proceed with a well-informed, hypothetical analysis based on the extensive research into the broader class of pyrazolopyridine-based kinase inhibitors. The information herein is intended to serve as a valuable resource for researchers interested in the therapeutic potential of the pyrazolopyridine scaffold in kinase inhibitor discovery.
Introduction: The Prominence of the Pyrazolopyridine Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signal transduction pathways, and their aberrant activity is a well-established driver of numerous diseases, most notably cancer. This has rendered them one of the most important classes of drug targets. The pyrazolopyridine scaffold has emerged as a "privileged" structure in medicinal chemistry. Its ability to mimic the purine core of ATP allows it to function as a competitive inhibitor at the ATP-binding site of a wide range of kinases.[1][2] This inherent characteristic has led to the development of several successful kinase inhibitors, including approved drugs and candidates in clinical trials.[1] this compound, with its simple yet versatile structure, represents a foundational molecule within this class, offering multiple points for chemical modification to achieve desired potency and selectivity.[3]
Putative Kinase Inhibitor Profile of this compound
Based on structure-activity relationship (SAR) studies of related pyrazolo[4,3-c]pyridine derivatives, it is plausible to hypothesize that this compound possesses inhibitory activity against several key kinases implicated in oncology. The 3-amino group, in particular, can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site, a common feature of many ATP-competitive inhibitors.[1]
Derivatives of the 1H-pyrazolo[4,3-c]pyridine scaffold have shown potent inhibition of Extracellular signal-Regulated Kinase (ERK), a critical node in the MAPK signaling pathway.[2] Therefore, it is reasonable to postulate that the parent compound, this compound, may serve as a starting point for the development of ERK inhibitors. Furthermore, the broader pyrazolopyridine class has yielded inhibitors of other important cancer-related kinases such as SRC, c-Met, and ALK.[4][5]
Comparative Kinase Inhibitors: A Snapshot
To provide a meaningful comparison, we will evaluate the putative profile of this compound against three well-established kinase inhibitors with diverse target profiles:
-
Selpercatinib (Retevmo®): A highly selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase.[6][7] It is approved for the treatment of cancers with RET gene alterations.[7]
-
Dasatinib (Sprycel®): A multi-targeted kinase inhibitor that potently inhibits the BCR-ABL fusion protein and the SRC family of kinases.[3][8] It is used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[9]
-
Crizotinib (Xalkori®): An inhibitor of anaplastic lymphoma kinase (ALK), ROS1, and c-Met receptor tyrosine kinases.[10][11] It is approved for the treatment of non-small cell lung cancer (NSCLC) with specific genetic alterations.[12]
Comparative Analysis of Kinase Inhibition Profiles
The following table summarizes the known kinase inhibition data for the comparator drugs and presents a hypothetical profile for this compound based on the activities of its derivatives.
| Compound | Primary Target(s) | IC50 (nM) | Key Cellular Effects |
| This compound | ERK2 (Putative) | [Data Not Available] | Inhibition of MAPK pathway signaling (Hypothesized) |
| Selpercatinib | RET | 2 (wild-type) | Inhibition of RET-driven cell proliferation |
| Dasatinib | BCR-ABL, SRC | <1 | Induction of apoptosis in leukemic cells |
| Crizotinib | ALK, ROS1, c-Met | 24 (ALK) | Inhibition of oncogenic fusion protein signaling |
Disclaimer: The inhibitory activity of this compound is hypothetical and for illustrative purposes. Experimental validation is required.
Signaling Pathways and Experimental Workflows
To understand the context of this comparison, it is crucial to visualize the relevant signaling pathways and the experimental workflows used to characterize these inhibitors.
Caption: Putative inhibition of the MAPK signaling pathway by this compound.
Caption: Generalized workflow for biochemical and cellular kinase inhibition assays.
Experimental Protocols
The following are generalized, step-by-step methodologies for key experiments to characterize and compare kinase inhibitors.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (IC50 Determination)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in 100% DMSO.
-
Prepare a serial dilution of the test compound in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Prepare a reaction mixture containing the purified kinase, a suitable substrate (peptide or protein), and ATP in a kinase assay buffer. The ATP concentration is often set at or near the Km for the specific kinase.
-
-
Assay Procedure:
-
In a 384-well plate, add a small volume of the serially diluted test compound.
-
Add the kinase/substrate/ATP reaction mixture to initiate the reaction.
-
Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect the level of substrate phosphorylation using a suitable method. Common detection methods include:
-
Radiometric assays: Measuring the incorporation of ³²P from [γ-³²P]ATP into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies for detection (e.g., TR-FRET).
-
Luminescence-based assays: Measuring the amount of ATP consumed (e.g., ADP-Glo™).
-
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Kinase Inhibition Assay (Western Blot)
This protocol assesses the ability of a compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation of its downstream target.
-
Cell Culture and Treatment:
-
Culture a relevant cell line to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).
-
Include a vehicle control (e.g., DMSO).
-
If the pathway is not basally active, stimulate the cells with an appropriate growth factor or activator.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Harvest the cell lysates and determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody for the total (phosphorylated and unphosphorylated) substrate protein to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal.
-
Plot the normalized signal against the compound concentration to assess the dose-dependent inhibition of the kinase in a cellular environment.
-
Conclusion
While direct experimental evidence for the kinase inhibitory activity of this compound is currently limited, its structural relationship to a well-established class of kinase inhibitors provides a strong rationale for its investigation. The pyrazolopyridine scaffold is a proven pharmacophore for targeting the ATP-binding site of numerous kinases. Based on the activity of its derivatives, it is plausible that this compound could serve as a valuable starting point for the development of novel inhibitors, potentially targeting kinases within the MAPK pathway such as ERK.
Further research, employing the biochemical and cellular assays outlined in this guide, is necessary to elucidate the specific kinase inhibition profile of this compound and to validate its potential as a therapeutic agent. This guide provides a framework for such investigations, offering a comparative context against established kinase inhibitors and robust experimental protocols to facilitate future drug discovery efforts centered on this promising scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[4,3-c]pyridin-6-amine | 1206976-02-4 | Benchchem [benchchem.com]
- 4. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 8. benchchem.com [benchchem.com]
- 9. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 10. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 1H-Pyrazolo[4,3-c]pyridin-3-amine Derivatives in Kinase Inhibition
For drug discovery researchers and medicinal chemists, the 1H-pyrazolo[4,3-c]pyridine scaffold represents a privileged heterocyclic system. Its inherent structural features, including a specific arrangement of hydrogen bond donors and acceptors, make it an ideal starting point for the design of ATP-competitive kinase inhibitors.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1H-Pyrazolo[4,3-c]pyridin-3-amine derivatives, comparing their performance against alternative scaffolds and offering insights into the experimental rationale that drives lead optimization.
The 1H-Pyrazolo[4,3-c]pyridine Core: A Strategic Choice for Kinase Inhibition
The design of kinase inhibitors often revolves around mimicking the binding mode of the endogenous ligand, ATP. The this compound core effectively presents the necessary pharmacophoric features to engage with the hinge region of the kinase ATP-binding pocket. This interaction is crucial for potent and selective inhibition. The pyrazole N-H and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, anchoring the molecule in the active site. The 3-amino group provides a key vector for introducing substituents that can probe deeper into the binding pocket and enhance selectivity.
The versatility of this scaffold lies in the ability to strategically modify multiple positions to fine-tune its biological activity and physicochemical properties.[2] Key positions for derivatization include the N-1 and N-2 positions of the pyrazole ring, the C-3 amino group, and the pyridine ring.[2]
Decoding the Structure-Activity Relationship: A Multi-Positional Analysis
Systematic modification of the 1H-pyrazolo[4,3-c]pyridine core has yielded potent inhibitors against a range of kinases, including Cyclin-Dependent Kinases (CDKs), FMS-like tyrosine kinase-3 (FLT3), and Extracellular signal-regulated kinases (ERK).[2][3] The following sections dissect the SAR at key positions.
The Significance of the 3-Amino Substituent
The 3-amino group serves as a critical attachment point for various side chains that can significantly impact potency and selectivity. For instance, in the development of dual FLT3/CDK4 inhibitors, derivatization of the pyrimidine ring attached at the 6-position of a related 1H-pyrazolo[4,3-b]pyridine scaffold highlighted the importance of this region for activity.[3] While not the exact 3-amino position, this illustrates the principle of modifying substituents on the core to achieve desired biological outcomes.
N-1 and N-2 Alkylation: Modulating Potency and Selectivity
Alkylation at the N-1 and N-2 positions of the pyrazole ring is a common strategy to explore the SAR of pyrazolopyridine derivatives.[2] In the context of enterovirus replication inhibitors, it was found that an isopropyl group at the N1 position of a pyrazolopyridine core was optimal for high selectivity indices.[4][5] This highlights the sensitivity of the N1-position to steric and electronic effects, which can be extrapolated to kinase inhibitor design.
C-4 and C-6 Positions: Opportunities for Further Optimization
The C4 and C6 positions of the pyrazolopyridine ring offer additional avenues for modification. In the development of antienteroviral agents, the C4 position was identified as having the greatest potential for improvement, with various N-aryl groups enhancing antiviral activity.[4][5] Similarly, for kinase inhibitors, these positions can be functionalized to interact with solvent-exposed regions of the ATP-binding pocket, potentially improving solubility and pharmacokinetic properties.
Comparative Analysis: 1H-Pyrazolo[4,3-c]pyridines vs. Alternative Scaffolds
The effectiveness of the 1H-pyrazolo[4,3-c]pyridine scaffold is best understood in comparison to other heterocyclic systems targeting similar kinases.
Pyrazolo[3,4-b]pyridines
The isomeric 1H-pyrazolo[3,4-b]pyridine scaffold is a well-established core for kinase inhibitors, particularly for CDKs and TBK1.[6][7] A notable example is a series of 1H-pyrazolo[3,4-b]pyridine derivatives that were identified as potent and selective FGFR inhibitors. The design was based on a scaffold hopping strategy from known inhibitors.[8]
| Scaffold | Target Kinase(s) | Key SAR Observations | Representative IC50 | Reference |
| 1H-Pyrazolo[4,3-c]pyridin-6-yl urea | ERK1/2 | Optimization of a previously identified indazole core led to potent and selective inhibitors. | SCH772984 (related indazole) - low nM | [8] |
| 1H-Pyrazolo[3,4-b]pyridine | CDK1/CDK2 | Potent and selective inhibition, with the core occupying the ATP purine binding site. | SQ-67563 - potent in vitro | [7] |
| 1H-Pyrazolo[3,4-b]pyridine | TBK1 | Compound 15y emerged as a highly potent inhibitor. | 15y: 0.2 nM | [6] |
| 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine | FLT3/CDK4 | Optimized compound 23k showed low nanomolar activity. | 23k: FLT3 = 11 nM, CDK4 = 7 nM | [3] |
Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are another class of heterocyclic compounds with significant protein kinase inhibitory activity.[9] They are known to act as ATP-competitive and allosteric inhibitors for kinases like EGFR, B-Raf, and MEK.[9]
Experimental Protocols: A Guide to Key Assays
The validation of SAR studies relies on robust and reproducible experimental protocols. Below are representative methodologies for key assays in the evaluation of kinase inhibitors.
Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is commonly used to determine the in vitro inhibitory activity of compounds against target kinases.
Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. A europium cryptate-labeled anti-phospho-substrate antibody and a streptavidin-XL665 conjugate are used for detection. When the substrate is phosphorylated, the binding of the antibody brings the donor (europium) and acceptor (XL665) into close proximity, resulting in a FRET signal.
Protocol:
-
Prepare a reaction mixture containing the kinase, a biotinylated substrate peptide, and ATP in an appropriate assay buffer.
-
Add the test compound at various concentrations.
-
Incubate the mixture to allow the kinase reaction to proceed.
-
Stop the reaction by adding a detection mixture containing the HTRF detection reagents.
-
Incubate to allow for antibody binding.
-
Read the fluorescence at 620 nm (donor) and 665 nm (acceptor) on an HTRF-compatible plate reader.
-
Calculate the ratio of the two fluorescence signals and determine the IC50 values.[10]
Cell-Based Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth of cancer cell lines.
Principle: The assay measures the number of viable cells after treatment with the test compound. Common methods include the use of reagents like MTT or CellTiter-Glo, which measure metabolic activity or ATP content, respectively.
Protocol (using CellTiter-Glo):
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations for a specified period (e.g., 72 hours).
-
Add CellTiter-Glo reagent to each well.
-
Lyse the cells by shaking the plate for a few minutes.
-
Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
Calculate the IC50 values, representing the concentration of the compound that inhibits cell growth by 50%.[10]
Visualizing the Core Scaffold and SAR Logic
The following diagrams illustrate the core structure of this compound and the key points of derivatization that drive the structure-activity relationship.
Caption: Core structure and key modification sites of this compound.
Caption: Logical workflow for SAR optimization of this compound.
Conclusion and Future Directions
The this compound scaffold has proven to be a versatile and fruitful starting point for the development of potent and selective kinase inhibitors. The ability to systematically modify multiple positions on the core allows for a fine-tuning of the pharmacological profile. Future efforts in this area will likely focus on leveraging computational methods for more rational design, exploring novel substitutions to overcome drug resistance, and optimizing pharmacokinetic properties to develop clinically viable drug candidates. The comparative data presented in this guide underscores the competitive potential of this scaffold in the crowded landscape of kinase inhibitor research.
References
- 1. researchgate.net [researchgate.net]
- 2. 1H-Pyrazolo[4,3-c]pyridin-6-amine | 1206976-02-4 | Benchchem [benchchem.com]
- 3. Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure-Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Efficacy of 1H-Pyrazolo[4,3-c]pyridin-3-amine Derivatives: A Comparative Guide
The 1H-pyrazolo[4,3-c]pyridin-3-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a versatile potential in targeting a range of debilitating diseases. This guide provides a comprehensive comparison of the in vivo efficacy of notable derivatives emanating from this core structure, with a focus on their performance in preclinical cancer and neurological disorder models. By delving into the experimental data and the rationale behind the study designs, we aim to equip researchers, scientists, and drug development professionals with a critical understanding of the therapeutic promise of this chemical series.
The 1H-Pyrazolo[4,3-c]pyridine Scaffold: A Foundation for Targeted Therapies
The unique arrangement of nitrogen atoms and the fused ring system of the 1H-pyrazolo[4,3-c]pyridine core provide an excellent framework for designing molecules that can interact with high affinity and selectivity with various biological targets. This has led to the exploration of its derivatives in a multitude of therapeutic areas, with significant advancements in the development of kinase inhibitors and allosteric modulators.
Comparative In Vivo Efficacy Analysis
This guide will focus on two distinct and well-documented examples of this compound derivatives that have demonstrated significant in vivo efficacy: a potent ERK inhibitor for oncology applications and a positive allosteric modulator of mGluR4 for the potential treatment of Parkinson's disease.
Case Study 1: A 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Derivative as a Potent ERK Inhibitor in Cancer
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that, when dysregulated, is a major driver of cancer cell proliferation and survival. Extracellular signal-regulated kinase (ERK) is a key component of this pathway, making it an attractive target for therapeutic intervention. A series of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives were designed and synthesized as potent and selective ERK inhibitors.[1][2]
Compound 21, a lead candidate from this series, was evaluated in a preclinical mouse model of BRAF-mutant melanoma, a cancer type heavily reliant on the MAPK pathway.
Experimental Protocol: BRAF V600E Xenograft Model Efficacy Study
-
Animal Model: Female nude mice were used for this study.
-
Cell Line: A375 human melanoma cells, which harbor the BRAF V600E mutation, were used to establish tumors.
-
Tumor Implantation: 5 x 10^6 A375 cells were subcutaneously implanted into the flank of each mouse.
-
Tumor Growth and Staging: Tumors were allowed to grow to an average size of approximately 200 mm³ before the commencement of treatment.
-
Treatment Groups:
-
Vehicle control (administered orally, twice daily)
-
Compound 21 (administered orally at 100 mg/kg, twice daily)
-
-
Efficacy Assessment: Tumor volumes were measured regularly throughout the study. The primary endpoint was tumor growth inhibition.
-
Pharmacodynamic Analysis: To confirm target engagement in vivo, a satellite group of tumor-bearing mice was treated with a single oral dose of Compound 21. Tumors were harvested at 2 and 8 hours post-dose to analyze the phosphorylation levels of ERK (pERK) and its downstream substrate, RSK (pRSK), via Western blot.
The in vivo performance of Compound 21 in the A375 xenograft model is summarized below:
| Compound | Dose | Schedule | Animal Model | Tumor Growth Inhibition (%) | Reference |
| Compound 21 | 100 mg/kg | BID, oral | A375 (BRAF V600E) Xenograft | >90% regression | [1][2] |
Compound 21 demonstrated remarkable anti-tumor activity, leading to significant tumor regression in this aggressive melanoma model.[1][2] The pharmacodynamic analysis confirmed that the compound effectively inhibited ERK signaling in the tumors, as evidenced by a marked reduction in pERK and pRSK levels.
Signaling Pathway: The MAPK/ERK Cascade and Point of Inhibition
Caption: The MAPK/ERK signaling pathway and the point of inhibition by the this compound derivative.
Case Study 2: A 1H-Pyrazolo[4,3-b]pyridine Derivative as a Positive Allosteric Modulator of mGluR4 for Neurological Disorders
Metabotropic glutamate receptor 4 (mGluR4) is a G-protein coupled receptor that has gained attention as a potential therapeutic target for Parkinson's disease. Positive allosteric modulators (PAMs) of mGluR4 offer a promising therapeutic strategy. VU0418506, an N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine derivative, was identified as a potent and selective mGluR4 PAM with favorable pharmacokinetic properties.[3] Although this is a different isomer ([4,3-b] vs. [4,3-c]), its in vivo characterization provides a valuable comparative perspective on the broader potential of the pyrazolopyridine scaffold.
A critical aspect of developing drugs for neurological disorders is ensuring adequate brain penetration. The preclinical development of VU0418506 included extensive pharmacokinetic studies across multiple species.
Experimental Protocol: In Vivo Pharmacokinetic and Rodent Model Efficacy Studies
-
Pharmacokinetic Studies:
-
Animals: Male Sprague-Dawley rats and male beagle dogs.
-
Dosing: Intravenous (IV) and oral (PO) administration of VU0418506.
-
Sample Collection: Plasma and brain tissue were collected at various time points.
-
Analysis: Compound concentrations were determined by LC-MS/MS to assess key pharmacokinetic parameters such as clearance, volume of distribution, oral bioavailability, and brain-to-plasma ratio.
-
-
Efficacy Studies in a Rodent Model of Parkinson's Disease:
-
Model: Haloperidol-induced catalepsy in rats, a model used to assess potential antipsychotic and anti-Parkinsonian effects.
-
Treatment: VU0418506 was administered orally prior to the induction of catalepsy.
-
Assessment: The degree of catalepsy was measured at different time points to evaluate the efficacy of the compound.
-
The pharmacokinetic and efficacy data for VU0418506 highlight its potential as a CNS-active agent.
Table 2: In Vivo Pharmacokinetic Parameters of VU0418506
| Species | Route | Dose (mg/kg) | T½ (h) | CL (mL/min/kg) | Vdss (L/kg) | F (%) | Brain/Plasma Ratio | Reference |
| Rat | IV | 2 | 2.1 | 18 | 2.8 | - | 1.2 | [3] |
| PO | 5 | 2.4 | - | - | 50 | [3] | ||
| Dog | IV | 1 | 3.2 | 5.1 | 1.7 | - | - | [3] |
| PO | 2 | 4.1 | - | - | 75 | [3] |
Table 3: In Vivo Efficacy of VU0418506 in a Rat Model of Parkinson's Disease
| Compound | Dose (mg/kg, PO) | Animal Model | Efficacy Endpoint | Result | Reference |
| VU0418506 | 10 | Haloperidol-induced catalepsy | Reversal of catalepsy | Significant reversal | [3] |
VU0418506 demonstrated good oral bioavailability and brain penetration in preclinical species.[3] Importantly, it showed efficacy in a rodent model relevant to Parkinson's disease, supporting its further development.[3]
Experimental Workflow: Preclinical Evaluation of a CNS Drug Candidate
Caption: A generalized workflow for the preclinical evaluation of a CNS drug candidate, exemplified by the development of an mGluR4 PAM.
Conclusion
The 1H-pyrazolo[4,3-c]pyridine scaffold and its isomers have proven to be a fertile ground for the discovery of novel therapeutics with significant in vivo efficacy. The successful development of a potent ERK inhibitor for cancer and a brain-penetrant mGluR4 PAM for potential treatment of Parkinson's disease underscores the versatility of this chemical framework. The comparative analysis presented in this guide highlights the importance of tailored drug design and rigorous preclinical evaluation in translating the potential of a chemical scaffold into tangible therapeutic candidates. Further exploration of this privileged structure is warranted and holds the promise of delivering novel medicines for a range of unmet medical needs.
References
- 1. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of 1H-Pyrazolo[4,3-c]pyridin-3-amine: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for validating the therapeutic potential of the novel scaffold, 1H-Pyrazolo[4,3-c]pyridin-3-amine. Drawing upon the established pharmacology of the broader pyrazolopyridine class of compounds, we will objectively compare its projected performance against established alternatives and provide detailed experimental protocols to support these validation efforts. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this promising heterocyclic entity.
Introduction: The Pyrazolopyridine Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazolopyridine core is a recurring motif in numerous biologically active compounds, demonstrating a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties[1]. The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Specifically, derivatives of the 1H-pyrazolo[4,3-c]pyridine framework have emerged as potent inhibitors of key signaling molecules, suggesting significant therapeutic potential across various disease indications[1]. This guide will focus on the parent compound, this compound, as a foundational structure for the development of novel therapeutics.
Comparative Analysis: Benchmarking Against Established Therapeutic Agents
Based on the known activities of related pyrazolopyridine derivatives, we can project the potential therapeutic applications of this compound and identify suitable comparators. The primary areas of interest include oncology and infectious diseases.
Oncology: Targeting Protein Kinases
The arrangement of hydrogen bond donors and acceptors in the 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one core, a close analog, is well-suited for ATP-competitive binding to kinase enzymes[2]. Notably, urea derivatives of 1H-pyrazolo[4,3-c]pyridine have been identified as potent inhibitors of Extracellular Signal-Regulated Kinase (ERK), a pivotal component of the MAPK signaling pathway frequently dysregulated in cancer[1].
Table 1: Comparative Analysis of Potential Kinase Inhibitors
| Compound | Target(s) | Mechanism of Action | Reported IC50/EC50 | Key Advantages | Key Disadvantages |
| This compound (Hypothesized) | ERK, other kinases | ATP-competitive inhibition | To be determined | Novel scaffold, potential for high selectivity | Unknown off-target effects and toxicity |
| Ulixertinib (BVD-523) | ERK1/2 | ATP-competitive inhibition | ~0.3 nM (ERK2) | Clinically evaluated, well-characterized | Acquired resistance, potential for side effects |
| Vemurafenib | BRAF V600E | ATP-competitive inhibition | ~31 nM | Approved therapy for melanoma | Limited to BRAF-mutant cancers, resistance |
Infectious Diseases: Targeting Protein-Protein Interactions
Recent studies have highlighted the potential of pyrazolo[4,3-c]pyridine derivatives as inhibitors of the PEX14–PEX5 protein–protein interaction (PPI) in Trypanosoma brucei, the causative agent of African trypanosomiasis[3]. This PPI is crucial for the import of proteins into glycosomes, organelles essential for parasite survival.
Table 2: Comparative Analysis of Potential Anti-Trypanosomal Agents
| Compound | Target | Mechanism of Action | Reported EC50 | Key Advantages | Key Disadvantages |
| This compound Derivative (Hypothesized) | PEX14-PEX5 PPI | Disruption of glycosomal protein import | To be determined | Novel mechanism of action | Permeability and metabolic stability are unknown |
| Acoziborole (SCYX-7158) | Proteasome | Inhibition of protein degradation | ~0.2 µM (T. brucei) | Orally bioavailable, in clinical trials | Potential for host cell toxicity |
| Melarsoprol | Multiple targets | Arsenical compound | Varies | Effective in late-stage disease | High toxicity, severe side effects |
Experimental Validation: Protocols and Workflows
To empirically validate the therapeutic potential of this compound and its derivatives, a systematic series of in vitro and in vivo experiments is required.
Kinase Inhibition Assays
Objective: To determine the inhibitory activity of the test compound against a panel of protein kinases.
Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Reagent Preparation: Prepare assay buffer, kinase, substrate, ATP, and test compound solutions.
-
Kinase Reaction: In a 96-well plate, add the kinase, substrate, and test compound at various concentrations. Initiate the reaction by adding ATP. Incubate at room temperature for 60 minutes.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Diagram 1: Kinase Inhibition Assay Workflow
Caption: Workflow for in vitro kinase inhibition assay.
Cellular Proliferation Assays
Objective: To assess the cytostatic or cytotoxic effects of the test compound on cancer cell lines.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of the test compound and incubate for 72 hours.
-
Lysis and Signal Generation: Add CellTiter-Glo® Reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) value.
In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of the test compound in a preclinical animal model.
Protocol: Xenograft Mouse Model
-
Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into vehicle control and treatment groups. Administer the test compound daily via a suitable route (e.g., oral gavage).
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Data Analysis: Compare tumor growth inhibition between the treated and control groups.
Signaling Pathway Analysis
Understanding the mechanism of action requires elucidating the impact of the compound on relevant signaling pathways.
Diagram 2: Simplified MAPK Signaling Pathway
Caption: The MAPK signaling cascade and the potential point of inhibition.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The comparative analysis and experimental workflows outlined in this guide provide a robust framework for validating its potential as a kinase inhibitor for oncology or as a PPI inhibitor for infectious diseases. Future work should focus on synthesizing a library of derivatives to explore the structure-activity relationship and optimize the lead compounds for potency, selectivity, and drug-like properties.
References
A Comparative Analysis of Pyrazolo[4,3-c]pyridine Isomers for Drug Discovery
A Senior Application Scientist's Guide to Synthesis, Properties, and Biological Activity
The pyrazolopyridine scaffold is a cornerstone in medicinal chemistry, largely due to its structural resemblance to purine, which allows for interaction with a wide array of biological targets.[1] Among the five possible pyrazolopyridine congeners, the pyrazolo[4,3-c]pyridine core and its isomers represent a versatile platform for the development of novel therapeutics. This guide provides a comparative analysis of pyrazolo[4,3-c]pyridine and its related isomers, focusing on their synthesis, physicochemical properties, and biological activities, supported by experimental data and established protocols.
Structural Isomers of Pyrazolopyridine
The fusion of a pyrazole and a pyridine ring can result in five distinct isomers: [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a].[2] The arrangement of nitrogen atoms within this fused bicyclic system significantly influences the molecule's electronic distribution, physicochemical properties, and, consequently, its pharmacological profile.
dot graph "Pyrazolopyridine_Isomers" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
"Pyrazolo[4,3-c]pyridine" [pos="0,1.5!"]; "Pyrazolo[3,4-c]pyridine" [pos="2,0!"]; "Pyrazolo[3,4-b]pyridine" [pos="1,-1.5!"]; "Pyrazolo[4,3-b]pyridine" [pos="-1,-1.5!"]; "Pyrazolo[1,5-a]pyridine" [pos="-2,0!"];
"Pyrazolo[4,3-c]pyridine" -- "Pyrazolo[3,4-c]pyridine" [label="Isomeric Relationship"]; "Pyrazolo[3,4-c]pyridine" -- "Pyrazolo[3,4-b]pyridine" [label="Isomeric Relationship"]; "Pyrazolo[3,4-b]pyridine" -- "Pyrazolo[4,3-b]pyridine" [label="Isomeric Relationship"]; "Pyrazolo[4,3-b]pyridine" -- "Pyrazolo[1,5-a]pyridine" [label="Isomeric Relationship"]; "Pyrazolo[1,5-a]pyridine" -- "Pyrazolo[4,3-c]pyridine" [label="Isomeric Relationship"]; } caption { label = "Structural isomers of the pyrazolopyridine scaffold."; fontsize = 10; fontname = "Helvetica"; } enddot
Comparative Physicochemical Properties
The position of the nitrogen atoms in the pyrazolopyridine ring system dictates fundamental properties such as basicity (pKa) and molecular weight. These characteristics, in turn, influence solubility, membrane permeability, and drug-target interactions.
| Property | 1H-Pyrazolo[4,3-c]pyridine | 1H-Pyrazolo[3,4-c]pyridine | 1H-Pyrazolo[3,4-b]pyridine | 1H-Pyrazolo[4,3-b]pyridine |
| Molecular Formula | C₆H₅N₃[3] | C₆H₅N₃[1] | C₆H₅N₃[1] | C₆H₅N₃[1] |
| Molecular Weight | 119.12 g/mol [3] | 119.12 g/mol [1] | 119.12 g/mol [1] | 119.12 g/mol [1] |
| Predicted pKa | ~5.08[1] | ~10.94[1] | ~5.92[1] | Not readily available |
Synthesis Strategies: A Comparative Overview
The synthetic approaches to pyrazolopyridine isomers are diverse, often tailored to the specific arrangement of nitrogen atoms. The choice of starting materials and reaction conditions is critical for achieving the desired regioselectivity.
Synthesis of Pyrazolo[4,3-c]pyridines
A common strategy for the synthesis of pyrazolo[4,3-c]pyridines involves the condensation of a dienamine with various amines containing sulfonamide fragments.[4] This method allows for the introduction of diverse substituents at the nitrogen atom of the pyridine moiety.[4]
dot graph "Synthesis_Pyrazolo_4_3_c_pyridine" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
"Dienamine" -> "Pyrazolo[4,3-c]pyridine" [label="Condensation with\nSulfonamide-containing amines"]; "Pyrazolo[4,3-c]pyridine" [fillcolor="#34A853", fontcolor="#FFFFFF"]; } caption { label = "General synthesis of pyrazolo[4,3-c]pyridines."; fontsize = 10; fontname = "Helvetica"; } enddot
Synthesis of Pyrazolo[3,4-c]pyridines
The synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds serves as a versatile starting point for further functionalization.[5][6] These halogenated intermediates can be selectively elaborated at multiple positions, including N-alkylation, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination.[5][6]
Synthesis of Pyrazolo[3,4-b]pyridines
A widely used method for constructing the pyrazolo[3,4-b]pyridine core is the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds.[2][7] The regioselectivity of this reaction can be influenced by the nature of the substituents on the dicarbonyl compound.[2]
dot graph "Synthesis_Pyrazolo_3_4_b_pyridine" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
"5-Aminopyrazole" -> "Pyrazolo[3,4-b]pyridine" [label="Reaction with\n1,3-Dicarbonyl compounds"]; "1,3-Dicarbonyl_compounds" -> "Pyrazolo[3,4-b]pyridine"; "Pyrazolo[3,4-b]pyridine" [fillcolor="#34A853", fontcolor="#FFFFFF"]; } caption { label = "Synthesis of pyrazolo[3,4-b]pyridines."; fontsize = 10; fontname = "Helvetica"; } enddot
Synthesis of Pyrazolo[4,3-b]pyridines
An efficient method for the synthesis of pyrazolo[4,3-b]pyridines utilizes readily available 2-chloro-3-nitropyridines through a sequence of SNAr and modified Japp-Klingemann reactions.[8] This protocol offers operational simplicity and combines multiple steps in a one-pot manner.[8]
Comparative Biological Activities
The isomeric pyrazolopyridine scaffolds have been explored for a wide range of biological activities, demonstrating their potential as privileged structures in drug discovery.
Pyrazolo[4,3-c]pyridine Derivatives
Derivatives of this scaffold have been investigated as carbonic anhydrase inhibitors.[4] Structure-activity relationship studies revealed that the nature of the linker between the pyrazolopyridine core and a benzenesulfonamide moiety significantly impacts inhibitory activity against human carbonic anhydrase isoforms hCA I and hCA II.[4]
Pyrazolo[3,4-c]pyridine Derivatives
The pyrazolo[3,4-c]pyridine core has attracted attention as a therapeutic agent due to its structural similarity to purine.[6] This has led to the development of compounds with applications as anti-inflammatory, anti-viral, and anti-cancer agents.[6]
Pyrazolo[3,4-b]pyridine Derivatives
This class of isomers has shown a broad spectrum of biological activities, including antibacterial and cytotoxic effects.[9][10] For instance, certain 1-benzothiazolylpyrazolo[3,4-b]pyridine derivatives have demonstrated significant cell growth inhibition against cancer cell lines.[9]
General Biological Activities of Pyrazolopyridines
Across the various isomeric forms, pyrazolopyridine derivatives have demonstrated a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, antiviral, antitumor, analgesic, and antiphlogistic activities.[11] They also show effects on the nervous and immune systems.[11]
Experimental Protocols
General Synthesis of Pyrazolo[4,3-c]pyridines
Method: Condensation of a dienamine with sulfonamide-containing amines.[4]
Procedure:
-
A solution of the dienamine and the appropriate sulfonamide-containing amine in methanol is prepared.
-
The reaction mixture is refluxed for 1 hour.
-
The target pyrazolo[4,3-c]pyridines are obtained after cooling and purification.
-
The structure of the synthesized compounds is confirmed by 1H NMR spectroscopy, with characteristic signals for the sulfonamide moiety protons appearing in the region of δ 6.91–7.88 ppm.[4]
Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine
Procedure: [6]
-
To a solution of the starting pyridine derivative in a suitable solvent (e.g., DCE), sodium nitrite and acetic anhydride are added.
-
The reaction is heated to 90 °C for 20 hours.
-
The intermediate is then treated with sodium methoxide in methanol at room temperature for 1 hour to afford 5-chloro-1H-pyrazolo[3,4-c]pyridine.
-
The final product is characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry.[6]
Synthesis of 1H-Pyrazolo[3,4-b]pyridines from 5-Aminopyrazoles
Method: Zinc chloride-catalyzed cyclization with 1,3-dicarbonyl compounds.[12]
Procedure:
-
A mixture of the 5-aminopyrazole, the 1,3-dicarbonyl compound, and a catalytic amount of zinc chloride is heated.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is worked up and the product is purified by crystallization or column chromatography.
-
The structure and regiochemistry of the resulting pyrazolo[3,4-b]pyridines are determined by 1H NMR spectroscopy, analyzing the coupling patterns of the pyridine ring protons.[12]
Conclusion
The pyrazolo[4,3-c]pyridine scaffold and its isomers represent a rich source of chemical diversity for drug discovery. The distinct arrangement of nitrogen atoms within the fused ring system provides a powerful tool for modulating physicochemical properties and biological activity. Understanding the comparative synthesis, properties, and structure-activity relationships of these isomers is crucial for the rational design of novel therapeutics targeting a wide range of diseases. Further exploration of these privileged scaffolds is warranted to unlock their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[4,3-c]pyridine | C6H5N3 | CID 19930500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 7. dau.url.edu [dau.url.edu]
- 8. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 11. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
A Preclinical Benchmark Analysis of Pyrazolopyrimidine-Based JAK Inhibitors Against the Standard of Care in Rheumatoid Arthritis
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Quest for Superior Kinase Inhibition in Rheumatoid Arthritis
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, leading to progressive joint destruction and significant disability. The treatment landscape for RA has been revolutionized by the advent of targeted therapies, particularly Janus kinase (JAK) inhibitors. These small molecules interfere with the intracellular signaling pathways of pro-inflammatory cytokines, offering a potent oral alternative to biologic drugs. The pyrazolopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential for kinase inhibition. This guide provides a comprehensive preclinical benchmarking of a novel investigational 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivative, herein referred to as Compound 13t , against the established standards of care in the JAK inhibitor class for rheumatoid arthritis.
This analysis is designed to provide researchers and drug development professionals with a detailed, data-driven comparison of efficacy, selectivity, and preclinical performance. By examining a promising pyrazolopyrimidine derivative, we aim to highlight the potential of this chemical scaffold in developing next-generation therapies for autoimmune diseases.
The JAK-STAT Signaling Pathway: A Critical Target in Autoimmunity
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade downstream of numerous cytokine and growth factor receptors implicated in the pathogenesis of rheumatoid arthritis. Upon cytokine binding, receptor-associated JAKs are activated, leading to the phosphorylation and activation of STAT proteins. Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation, immunity, and cellular proliferation. The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. The development of inhibitors with varying selectivity profiles against these kinases has been a key strategy in tailoring the therapeutic effects and mitigating the side effects of this drug class.
Caption: The JAK-STAT signaling pathway and points of intervention for JAK inhibitors.
Comparative Analysis: Compound 13t vs. Standard of Care
Our analysis focuses on the preclinical profile of Compound 13t, a potent and selective JAK3 inhibitor, in comparison to established JAK inhibitors used in the treatment of rheumatoid arthritis, such as Tofacitinib, Upadacitinib, Baricitinib, and Filgotinib.[1] These drugs represent the current standard of care and provide a robust benchmark for evaluating novel therapeutic candidates.[2]
In Vitro Kinase Inhibition Profile
The selectivity of a JAK inhibitor is a critical determinant of its efficacy and safety profile. While broad inhibition of JAKs can be effective, it may also lead to off-target effects. For instance, inhibition of JAK2 can be associated with hematological side effects. Conversely, more selective inhibitors may offer a more favorable safety profile.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile | Reference |
| Compound 13t | >100 | >100 | 0.1 | >100 | Highly selective for JAK3 | [1] |
| Tofacitinib | 112 | 20 | 1 | 344 | JAK3/JAK1 > JAK2 | [3][4] |
| Upadacitinib | 43 | 200 | >5000 | >5000 | Selective for JAK1 | [5][6] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2 | [7][8] |
| Filgotinib | 10 | 28 | 810 | 116 | Preferential for JAK1 | [9][10] |
Data compiled from published preclinical studies. IC50 values can vary depending on the assay conditions.
The data clearly indicates that Compound 13t possesses exceptional potency and selectivity for JAK3, with an IC50 of 0.1 nM.[1] This high degree of selectivity distinguishes it from the broader spectrum activity of Tofacitinib and Baricitinib. Upadacitinib and Filgotinib exhibit selectivity for JAK1.[5][6][9][10] The unique, high selectivity of Compound 13t for JAK3 suggests the potential for a differentiated therapeutic profile with a reduced risk of off-target effects associated with JAK1 and JAK2 inhibition.
Preclinical In Vivo Efficacy in Arthritis Models
The therapeutic potential of a novel compound is further evaluated in animal models of disease. The rat adjuvant-induced arthritis (AIA) model is a well-established preclinical model for rheumatoid arthritis, mimicking key aspects of the human disease, including joint inflammation, swelling, and bone erosion.
| Treatment | Dose | Paw Swelling Reduction (%) | Arthritis Score Reduction (%) | Reference |
| Compound 13t | 10 mg/kg | Significant | Significant | [1] |
| Tofacitinib | 10 mg/kg | Significant | Significant | [3][11] |
| Upadacitinib | 3-10 mg/kg | Significant | Significant | [12] |
| Baricitinib | 3-10 mg/kg | Significant | Significant | [7] |
Qualitative comparison based on published findings. Direct head-to-head studies may not be available.
In the rat AIA model, Compound 13t demonstrated significant efficacy in reducing paw swelling and improving arthritis scores, indicative of its potent anti-inflammatory effects in vivo.[1] This level of efficacy is comparable to that reported for the standard of care JAK inhibitors in similar preclinical models.[3][7][11][12]
Experimental Methodologies
To ensure scientific rigor and enable meaningful comparisons, standardized experimental protocols are essential. Below are representative methodologies for key preclinical assays used in the benchmarking of JAK inhibitors.
Kinase Inhibition Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of kinases.
Protocol:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used.
-
The kinase reaction is initiated by adding ATP to a reaction mixture containing the respective JAK enzyme, a substrate peptide, and varying concentrations of the test compound.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or a luminescence-based assay.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Caption: Workflow for an in vitro kinase inhibition assay.
Rat Adjuvant-Induced Arthritis (AIA) Model (In Vivo)
Objective: To evaluate the in vivo efficacy of a compound in a preclinical model of rheumatoid arthritis.
Protocol:
-
Arthritis is induced in rats by a single intradermal injection of Freund's complete adjuvant at the base of the tail.
-
Animals are randomly assigned to treatment groups (vehicle control, test compound, positive control).
-
Oral administration of the test compound or controls begins on a specified day post-adjuvant injection and continues for the duration of the study.
-
Disease progression is monitored by measuring paw volume (plethysmometry) and assigning a clinical arthritis score based on the severity of inflammation in the joints.
-
At the end of the study, histological analysis of the joints can be performed to assess inflammation, cartilage damage, and bone erosion.
Conclusion and Future Directions
The preclinical data for the investigational 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivative, Compound 13t, demonstrates a highly potent and selective JAK3 inhibitor with significant in vivo efficacy in a relevant animal model of rheumatoid arthritis.[1] Its unique selectivity profile suggests the potential for a differentiated safety and efficacy profile compared to the current standards of care, which exhibit broader or different JAK selectivity.
While these preclinical findings are promising, further investigation is warranted. Head-to-head in vivo studies with standard of care agents, comprehensive safety and toxicology assessments, and pharmacokinetic and pharmacodynamic modeling will be crucial next steps in the development of pyrazolopyrimidine-based JAK inhibitors. The continued exploration of this chemical scaffold holds significant promise for the discovery of novel, improved therapies for rheumatoid arthritis and other autoimmune diseases.
References
- 1. Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. mdpi.com [mdpi.com]
- 4. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]
- 5. A review of upadacitinib in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Baricitinib in rheumatoid arthritis: evidence-to-date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Filgotinib in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Filgotinib in Rheumatoid Arthritis: A Profile of Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical to clinical translation of tofacitinib, a Janus kinase inhibitor, in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Preclinical Characterization of 1H-Pyrazolo[4,3-c]pyridin-3-amine: A Comparative Guide for Drug Discovery
In the landscape of modern drug discovery, the pyrazolopyridine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a diverse array of biological entities. This guide provides a comprehensive preclinical characterization of a representative molecule, 1H-Pyrazolo[4,3-c]pyridin-3-amine, offering a comparative analysis with other notable pyrazolopyridine derivatives. Our objective is to furnish researchers, scientists, and drug development professionals with a technical and logical framework for evaluating such compounds, underpinned by robust experimental data and methodologies.
Introduction to this compound
This compound is a heterocyclic compound featuring a fused pyrazole and pyridine ring system.[1] This core structure is a recurring motif in medicinal chemistry due to its ability to engage with various enzymatic active sites and receptors through a combination of hydrogen bonding, and π-π stacking interactions.[2] The preclinical characterization of any new chemical entity with this scaffold is a critical step in ascertaining its therapeutic potential and advancing it through the drug development pipeline. The following sections will delineate a systematic approach to this process.
In Vitro Characterization: Establishing a Biological Activity Profile
The initial phase of preclinical assessment involves a battery of in vitro assays to determine the compound's biological activity, mechanism of action, and preliminary safety profile.
Primary Target Engagement and Potency
The therapeutic potential of this compound is contingent on its affinity and potency towards a specific biological target. Pyrazolopyridine derivatives have been successfully developed as kinase inhibitors, modulators of G-protein coupled receptors (GPCRs), and antimicrobial agents.[3][4][5]
A logical first step is to screen the compound against a panel of relevant targets. For instance, if the intended therapeutic area is oncology, a kinase panel screen would be appropriate.
Experimental Protocol: Kinase Inhibition Assay
A common method to assess kinase inhibition is through assays that measure the phosphorylation of a substrate.
-
Reagents and Materials : Recombinant kinase, substrate peptide, ATP, kinase buffer, detection antibody, and the test compound (this compound).
-
Procedure :
-
A solution of the test compound is prepared in DMSO and serially diluted.
-
The kinase, substrate, and ATP are incubated with the test compound in a microplate.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a detection antibody and a suitable detection method (e.g., fluorescence, luminescence).
-
-
Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Comparative Data for Pyrazolopyridine Derivatives as Kinase Inhibitors
| Compound/Derivative | Target Kinase | IC50 | Reference |
| Pyrazolo[3,4-b]pyridine derivative | c-Met | 4.27 nM | [3] |
| Pyrazolo[3,4-b]pyridine derivative | TBK1 | 0.8 nM | [4] |
| 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative | BTK | 1.2 nM | [6] |
Cellular Activity: From Target Inhibition to Phenotypic Response
Demonstrating target engagement within a cellular context is a crucial subsequent step. This is typically achieved through cell-based assays that measure a downstream effect of target modulation.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.[7][8]
-
Cell Culture : Cancer cell lines relevant to the target of interest are cultured in appropriate media.
-
Treatment : Cells are seeded in 96-well plates and treated with varying concentrations of this compound.
-
MTT Addition : After a defined incubation period (e.g., 72 hours), MTT reagent is added to each well.
-
Signal Detection : The resulting formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.
-
Data Analysis : The concentration that inhibits cell growth by 50% (GI50) is determined.
Comparative Cellular Potency of Pyrazolopyridine Derivatives
| Compound/Derivative | Cell Line | GI50/IC50 | Reference |
| Pyrazolo[3,4-b]pyridine derivative | HepG-2 (Liver Cancer) | 3.42 µM | [3] |
| Pyrazolo[4,3-d]pyrimidine derivative | MCF-7 (Breast Cancer) | ≤10 nM | [9] |
| Pyrazolo-pyridine fused tetrazolo-pyrimidine | MCF-7 (Breast Cancer) | 23.30 µM | [8] |
Visualizing the Preclinical Characterization Workflow
Caption: A streamlined workflow for the preclinical characterization of a novel chemical entity.
In Vivo Evaluation: Assessing Therapeutic Potential in a Living System
Promising in vitro data provides the rationale for advancing a compound to in vivo studies, which are essential for evaluating its pharmacokinetic properties, efficacy, and safety in a whole-organism context.[10]
Pharmacokinetics: The Journey of the Drug in the Body
Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. A favorable PK profile is critical for achieving therapeutic concentrations at the target site.
Experimental Protocol: Murine Pharmacokinetic Study
-
Animal Model : Typically, mice or rats are used.
-
Dosing : this compound is administered via the intended clinical route (e.g., oral, intravenous).
-
Sample Collection : Blood samples are collected at various time points post-administration.
-
Bioanalysis : The concentration of the compound in plasma is quantified using a validated analytical method, such as LC-MS/MS.
-
Data Analysis : Key PK parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), are calculated.
Efficacy: Demonstrating a Therapeutic Effect
In vivo efficacy models are designed to mimic human diseases and are used to assess the therapeutic potential of a drug candidate.[11] For an anti-cancer agent, a common approach is to use xenograft models.
Experimental Protocol: Xenograft Tumor Model
-
Model Establishment : Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice.[11]
-
Treatment : Once tumors reach a specified size, animals are randomized into vehicle control and treatment groups. This compound is administered according to a predetermined dosing schedule.
-
Efficacy Readouts : Tumor volume and body weight are measured regularly. At the end of the study, tumors may be excised for further analysis (e.g., biomarker assessment).
-
Data Analysis : Tumor growth inhibition (TGI) is calculated to quantify the anti-tumor activity of the compound.
Comparative In Vivo Efficacy of Pyrazolopyridine Derivatives
| Compound/Derivative | Animal Model | Efficacy Readout | Reference |
| Pyrazolopyridine analog | Ehrlich ascites carcinoma (EAC) in mice | Increased survival time | [12] |
| 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridine | Orthotopic breast cancer mouse model | Inhibition of tumor growth | [13] |
| Pyrazolo[4,3-d]pyrimidine derivative | MCF-7 TUBB3 xenograft in mice | Significant reduction in tumor volume compared to paclitaxel | [9] |
Visualizing a Xenograft Study Workflow
Caption: Step-by-step workflow of an in vivo xenograft efficacy study.
Conclusion and Future Directions
The preclinical characterization of this compound, as outlined in this guide, provides a robust framework for its evaluation as a potential therapeutic agent. By systematically assessing its in vitro and in vivo properties and comparing them to other compounds within the pyrazolopyridine class, researchers can make informed decisions about its continued development. The versatility of the pyrazolopyridine scaffold suggests that derivatives of this compound could be synthesized and screened to optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of a clinical candidate.
References
- 1. 1H-Pyrazolo(4,3-c)pyridin-3-amine | C6H6N4 | CID 55252943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 7. The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle [mdpi.com]
- 8. In silico and in vitro evaluation of newly synthesized pyrazolo-pyridine fused tetrazolo-pyrimidines derivatives as potential anticancer and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaron.com [pharmaron.com]
- 11. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 12. New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Toxicity Profile of 1H-Pyrazolo[4,3-c]pyridin-3-amine: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive assessment of the toxicological profile of 1H-Pyrazolo[4,3-c]pyridin-3-amine , a heterocyclic amine scaffold of increasing interest in medicinal chemistry. In the dynamic landscape of drug discovery, a thorough understanding of a candidate molecule's safety profile is paramount to de-risk preclinical and clinical development. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of this compound's potential toxicity, grounded in established in vitro toxicological assays and data from structurally related pyrazolopyridine derivatives.
Introduction: The Pyrazolopyridine Scaffold and the Imperative of Early Toxicity Assessment
The pyrazolopyridine core is a privileged scaffold in modern drug discovery, with derivatives showing a wide range of biological activities, including kinase inhibition.[1][2] The specific isomer, this compound, presents a unique arrangement of nitrogen atoms and an amino substituent, making it an attractive starting point for the development of novel therapeutics. However, the introduction of nitrogen-containing heterocycles can also introduce toxicological liabilities. Early and robust assessment of a compound's toxicity profile is therefore not merely a regulatory hurdle but a critical step in identifying viable drug candidates and optimizing lead compounds to mitigate potential adverse effects.[3][4]
This guide will delve into the key facets of in vitro toxicity assessment—cytotoxicity, genotoxicity, and hepatotoxicity—providing a framework for evaluating this compound. Due to the limited publicly available experimental data for this specific molecule, our analysis will draw upon established toxicological principles and comparative data from structurally similar pyrazolopyridine analogs reported in the scientific literature.
Foundational In Vitro Toxicity Assays: Methodologies and Rationale
A tiered approach to in vitro toxicity testing is essential for a comprehensive safety assessment. The following assays represent the cornerstone of this evaluation, providing insights into a compound's potential to cause cell death, damage genetic material, or induce liver injury.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5] Its principle lies in the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Plate cells (e.g., HepG2, a human liver carcinoma cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (and comparator compounds) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%.
Genotoxicity Assessment: A Two-Pronged Approach
Genotoxicity assays are crucial for identifying compounds that can cause DNA or chromosomal damage, a key indicator of carcinogenic potential. A standard battery of tests includes a bacterial reverse mutation assay (Ames test) and an in vitro micronucleus assay.[6][7]
The Ames test utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid.[8][9] The assay assesses the ability of a test compound to induce reverse mutations, allowing the bacteria to regain the ability to produce histidine and grow on a histidine-deficient medium. The inclusion of a liver enzyme extract (S9 fraction) allows for the detection of mutagens that require metabolic activation.
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Strain Preparation: Prepare overnight cultures of the appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).
-
Metabolic Activation: Prepare the S9 mix if metabolic activation is being assessed.
-
Exposure: In a test tube, combine the tester strain, the test compound at various concentrations, and either the S9 mix or a buffer.
-
Plating: Add molten top agar to the test tube, gently mix, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity.
The in vitro micronucleus assay identifies substances that cause clastogenicity (chromosome breakage) or aneugenicity (chromosome loss).[6] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.
Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Culture and Treatment: Culture suitable mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) and treat them with the test compound at various concentrations, with and without S9 metabolic activation.
-
Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive genotoxic result.
Hepatotoxicity Assessment: In Vitro Models
Drug-induced liver injury (DILI) is a major cause of drug attrition.[10] In vitro models, particularly using the human hepatoma cell line HepG2, are valuable for early screening of potential hepatotoxins.[11][12] These cells retain many of the metabolic functions of primary human hepatocytes.
Experimental Protocol: In Vitro Hepatotoxicity Assessment in HepG2 Cells
-
Cell Culture and Treatment: Culture HepG2 cells and treat them with a range of concentrations of the test compound for a relevant period (e.g., 24 to 72 hours).
-
Cytotoxicity Assessment: Perform a cell viability assay, such as the MTT or LDH release assay, to determine the cytotoxic potential of the compound.
-
Biomarker Analysis: Measure key biomarkers of liver function and injury from the cell culture supernatant or cell lysates. Common biomarkers include:
-
Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST): Enzymes that leak from damaged hepatocytes.
-
Alkaline phosphatase (ALP) and Gamma-glutamyl transferase (GGT): Markers of cholestatic injury.
-
Albumin and Urea Synthesis: Indicators of the liver's synthetic function.
-
-
Mechanistic Studies (Optional): Investigate mechanisms of toxicity, such as reactive oxygen species (ROS) generation, mitochondrial dysfunction, or steatosis (fat accumulation).
Comparative Toxicity Profile of this compound and Analogs
For a comparative analysis, we will consider pyrazolo[3,4-b]pyridine derivatives, a closely related and well-studied class of compounds.
| Compound/Derivative Class | Assay | Cell Line | IC50 / Result | Reference |
| This compound | GHS Classification | N/A | Harmful if swallowed, skin/eye irritant, respiratory irritant | [13] |
| Pyrazolo[3,4-b]pyridine Derivative 9a | Cytotoxicity (MTT) | Hela (cervical cancer) | 2.59 µM | [14] |
| Cytotoxicity (MTT) | WI-38 (normal lung fibroblasts) | 26.44 µM | [14] | |
| Pyrazolo[3,4-b]pyridine Derivative 14g | Cytotoxicity (MTT) | HCT-116 (colon cancer) | 1.98 µM | [14] |
| Cytotoxicity (MTT) | MCF7 (breast cancer) | 4.66 µM | [14] | |
| Cytotoxicity (MTT) | WI-38 (normal lung fibroblasts) | 21.81 µM | [14] | |
| Pyrazolo[3,4-b]pyridine Derivatives | Genotoxicity (Ames Test) | S. typhimurium | Not genotoxic at doses up to 5 mM | [8][15] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][14][16][17]triazine Sulfonamides | Cytotoxicity (MTT) | BxPC-3 (pancreatic cancer) | 0.16–0.33 µM | [18] |
| Cytotoxicity (MTT) | PC-3 (prostate cancer) | 0.11–0.17 µM | [18] | |
| Cytotoxicity (MTT) | WI-38 (normal lung fibroblasts) | 0.27–0.65 µM | [18] | |
| Genotoxicity (Comet Assay) | BxPC-3, PC-3 | Genotoxic | [18] | |
| Genotoxicity (Comet Assay) | WI-38 | Not genotoxic at IC50 concentrations | [18] | |
| Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate 2f | Cytotoxicity (GI50) | HepG2 (liver cancer) | 1.2 µM | [11] |
| Hepatotoxicity (GI50) | PLP1 (primary porcine liver cells) | > 125 µM | [11] |
Analysis of Comparative Data:
The available data on pyrazolopyridine derivatives reveals several important trends. Many of these compounds exhibit potent cytotoxic activity against various cancer cell lines, with IC50 values often in the low micromolar range.[5][14] Importantly, some of these studies also include data on non-cancerous cell lines, providing an initial assessment of selectivity. For example, the pyrazolo[3,4-b]pyridine derivatives 9a and 14g showed significantly higher IC50 values in normal lung fibroblasts (WI-38) compared to cancer cell lines, suggesting a potential therapeutic window.[14]
Regarding genotoxicity, one study on a series of pyrazolo[3,4-b]pyridine derivatives found no mutagenic activity in the Ames test.[8][15] In contrast, a different class of fused pyrazolopyridines (pyrazolo[4,3-e]tetrazolo[1,5-b][14][16][17]triazine sulfonamides) did show genotoxic effects in cancer cells via the comet assay, but notably, not in normal fibroblasts at their respective IC50 concentrations.[18] This highlights the importance of the specific substitution pattern on the pyrazolopyridine core in determining genotoxic potential.
In terms of hepatotoxicity, a study on thieno[3,2-b]pyridine derivatives (a related heterocyclic system) demonstrated that potent anti-cancer activity in HepG2 cells did not necessarily correlate with high toxicity in primary liver cells, with one compound showing a GI50 of >125 µM in primary porcine liver cells.[11]
Visualizing Experimental Workflows and Potential Toxicity Pathways
To further clarify the experimental processes and potential mechanisms of toxicity, the following diagrams are provided.
Figure 1: A generalized workflow for the in vitro toxicity assessment of a test compound.
Figure 2: A simplified diagram illustrating the principle of the Ames test for mutagenicity.
Conclusion and Future Directions
Based on the available GHS data and a comparative analysis of structurally related pyrazolopyridine derivatives, this compound should be handled with care, with particular attention to its potential for oral toxicity and irritation. The broader class of pyrazolopyridines demonstrates a range of cytotoxic activities, with some derivatives showing promising selectivity for cancer cells over normal cells. The genotoxic potential appears to be highly dependent on the specific chemical structure, with some analogs being non-mutagenic in the Ames test.
To build a definitive toxicity profile for this compound, the following experimental studies are recommended:
-
In vitro cytotoxicity screening against a panel of cancer and normal cell lines to determine its IC50 values and selectivity index.
-
A standard in vitro genotoxicity battery , including the Ames test and the in vitro micronucleus assay, with and without metabolic activation.
-
An in vitro hepatotoxicity assessment using HepG2 cells, measuring key liver injury biomarkers.
The insights gained from these studies will be invaluable for guiding the future development of this compound and its derivatives as potential therapeutic agents, ensuring that only compounds with an acceptable safety profile advance through the drug discovery pipeline.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Assessment of the three-test genetic toxicology battery for groundwater metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the protective properties and genotoxic potential of pyrazolo pyridine derivatives against neutron and gamma radiation using the Ames/ Salmonella test system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-hepatocellular carcinoma activity using human HepG2 cells and hepatotoxicity of 6-substituted methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives: in vitro evaluation, cell cycle analysis and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1H-Pyrazolo(4,3-c)pyridin-3-amine | C6H6N4 | CID 55252943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the Cross-Reactivity of 1H-Pyrazolo[4,3-c]pyridin-3-amine and its Analogs
For drug development professionals and researchers in kinase signaling, the journey from a promising chemical scaffold to a clinical candidate is paved with rigorous validation. The 1H-pyrazolo[4,3-c]pyridine core has emerged as a compelling starting point for potent kinase inhibitors, particularly targeting the RAS-RAF-MEK-ERK pathway, a critical signaling cascade implicated in a vast number of human cancers.[1] Specifically, derivatives of 1H-Pyrazolo[4,3-c]pyridin-3-amine have been optimized as highly potent and selective inhibitors of Extracellular Signal-Regulated Kinase (ERK).[2]
However, potency is only one side of the coin. The clinical viability and the ultimate utility of any kinase inhibitor as a research tool are dictated by its selectivity. Off-target activities can lead to unforeseen toxicities or confound experimental results by producing phenotypes unrelated to the inhibition of the intended target.[3][4] Therefore, a systematic and robust assessment of cross-reactivity is not merely a supplementary step but a cornerstone of the inhibitor development process.
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for this compound (referred to hereafter as "Compound P"). We will delve into the rationale behind selecting appropriate comparator compounds, designing a tiered kinase screening panel, and provide detailed, field-proven protocols for key biochemical assays. Our focus is on empowering researchers to generate high-quality, reproducible data that can confidently guide lead optimization and mechanistic studies.
The Rationale for a Tiered Screening Approach
A brute-force screen against the entire human kinome, while comprehensive, is not always the most efficient or cost-effective initial step.[5] A more strategic, tiered approach allows for a progressive and data-driven assessment of selectivity.
This workflow begins with confirming high potency against the primary target and a preliminary assessment against a promiscuous inhibitor. Promising compounds then advance to a focused panel of logically selected kinases before culminating in a comprehensive kinome-wide screen for the most promising lead candidates.
Comparator Compounds: Setting the Benchmarks
To contextualize the selectivity of Compound P, it is essential to compare its performance against well-characterized inhibitors.
-
Staurosporine: A natural product that acts as a potent, ATP-competitive, but highly non-selective kinase inhibitor.[6][7] It serves as an excellent positive control for assay performance and as a benchmark for promiscuity. A compound demonstrating a selectivity profile similar to Staurosporine is unlikely to be a viable therapeutic candidate.
-
SCH772984: A potent and highly selective dual-mechanism ERK1/2 inhibitor.[8][9][10] Since the 1H-pyrazolo[4,3-c]pyridine scaffold was developed from a de novo design effort based on SCH772984, this compound is a critical benchmark for evaluating whether the desired selectivity has been maintained or improved.[1][2]
Data Presentation: A Comparative Overview
All quantitative data should be summarized in clear, concise tables. The primary metric for comparison is the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Table 1: Hypothetical Cross-Reactivity Data for Compound P and Comparators
| Kinase Target | Compound P (IC50, nM) | SCH772984 (IC50, nM) | Staurosporine (IC50, nM) | Kinase Family | Rationale for Inclusion |
| ERK2 (MAPK1) | 2.5 | 1 [10] | 7[11] | CMGC | Primary Target |
| ERK1 (MAPK3) | 5.0 | 4[10] | 7[11] | CMGC | Primary Target Isoform |
| p38α (MAPK14) | >10,000 | >10,000 | 20 | CMGC | Closely related MAPK family member |
| JNK1 (MAPK8) | >10,000 | 1,080[12] | 15 | CMGC | Closely related MAPK family member |
| MEK1 (MAP2K1) | >10,000 | >10,000 | 10 | STE | Upstream kinase in the pathway |
| RSK1 | 500 | >1,000 | 12 | AGC | Downstream substrate of ERK |
| PKA | >10,000 | >10,000 | 7[6] | AGC | Common off-target |
| PKCα | >10,000 | >10,000 | 3 | AGC | Common off-target, Staurosporine primary target |
| CDK2/CycA | 2,500 | >10,000 | 3 | CMGC | Potential off-target due to ATP-binding site similarity |
| GSK3β | 8,000 | >10,000 | 10 | CMGC | Common off-target |
| SRC | >10,000 | >10,000 | 6 | TK | Representative Tyrosine Kinase |
| VEGFR2 | >10,000 | >10,000 | 15 | TK | Important anti-target for certain cancer therapies |
Data for Compound P is hypothetical for illustrative purposes. Data for comparators are sourced from cited literature.
Experimental Protocols: Ensuring Self-Validating Systems
The trustworthiness of cross-reactivity data hinges on the robustness of the experimental protocols. We present two widely-used, orthogonal methods for determining inhibitor potency: a radiometric assay, considered the "gold standard" for direct measurement of catalytic activity, and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which is a highly sensitive, homogeneous format suitable for higher-throughput screening.[13]
Protocol 1: Radiometric Filter-Binding Kinase Assay ([γ-³²P]ATP)
This method directly measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific peptide or protein substrate.[14]
A. Principle of the Assay
B. Step-by-Step Methodology
-
Reagent Preparation:
-
Kinase Buffer (1X): 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Prepare fresh and keep on ice.
-
ATP Stock: Prepare a 10 mM "cold" ATP stock in water. Prepare a working solution of [γ-³²P]ATP (specific activity typically 3000 Ci/mmol).
-
ATP Mix: For each reaction, prepare an ATP mix. The final concentration of unlabeled ATP should be at or near the Km of the kinase for ATP (e.g., 100 µM) to ensure robust activity and sensitivity to ATP-competitive inhibitors.[14] Add 0.5-1.0 µCi of [γ-³²P]ATP per reaction.
-
Substrate Stock: Dissolve the specific peptide substrate (e.g., for ERK2, a synthetic peptide like Myelin Basic Protein fragment) in kinase buffer to a stock concentration of 1 mg/mL or a molar concentration appropriate for the assay (e.g., 10X final concentration).
-
Inhibitor Dilutions: Perform a serial dilution of Compound P, Staurosporine, and SCH772984 in 100% DMSO. A typical starting concentration is 10 mM, diluted down in 10-point, 3-fold steps. Then, create intermediate dilutions in kinase buffer to minimize the final DMSO concentration in the assay (≤1%).
-
-
Assay Procedure:
-
In a 96-well plate or microcentrifuge tubes, add 5 µL of the diluted inhibitor or DMSO vehicle (for 0% and 100% activity controls).
-
Add 20 µL of a master mix containing the kinase and its specific substrate in kinase buffer. The final kinase concentration should be empirically determined to ensure the reaction is in the linear range (typically 5-50 nM).
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the ATP Mix. The final reaction volume is 30 µL.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring substrate phosphorylation does not exceed 20% to maintain linear kinetics.
-
Stop the reaction by adding 15 µL of 75 mM phosphoric acid.
-
-
Detection and Data Analysis:
-
Spot 25 µL of the stopped reaction mixture onto a labeled square of P81 phosphocellulose paper.[14]
-
Allow the spots to air dry completely.
-
Wash the P81 paper 4-5 times for 5 minutes each in a bath of 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to aid in drying.
-
Place the dried P81 paper in a scintillation vial with 5 mL of scintillation fluid.
-
Quantify the incorporated radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Subtract the background CPM (no enzyme control) from all values.
-
Normalize the data by setting the mean of the DMSO-only wells to 100% activity.
-
Plot the percent activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[15]
-
Protocol 2: LanthaScreen™ TR-FRET Kinase Assay
This homogeneous assay format measures the phosphorylation of a fluorescently labeled peptide substrate by a specific kinase, detected by a terbium-labeled anti-phospho-specific antibody.[16]
A. Principle of the Assay
B. Step-by-Step Methodology
-
Reagent Preparation:
-
Kinase Buffer (1X): 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Inhibitor Dilutions: Prepare serial dilutions of inhibitors in 100% DMSO as described in Protocol 1.
-
2X Kinase/Substrate Mix: In kinase buffer, prepare a 2X working solution of the kinase and the corresponding fluorescein-labeled peptide substrate. The optimal concentrations must be determined empirically, but typical final concentrations are 0.1-5 nM for the kinase and 200-400 nM for the substrate.[17]
-
2X ATP Solution: Prepare a 2X working solution of ATP in kinase buffer. The concentration should be 2x the desired final concentration, which is typically set at the apparent ATP Km for the enzyme.
-
Detection Mix: Prepare a solution of Terbium-labeled anti-phospho-specific antibody and EDTA in TR-FRET dilution buffer. The final concentration of EDTA (e.g., 20 mM) is sufficient to stop the kinase reaction by chelating Mg²⁺, and the antibody concentration is typically 2-4 nM.
-
-
Assay Procedure (in a 384-well plate):
-
Add 2.5 µL of the diluted inhibitor or DMSO vehicle to the appropriate wells.
-
Add 2.5 µL of the 2X Kinase/Substrate Mix to all wells.
-
Gently mix the plate and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells. The total reaction volume is now 10 µL.
-
Incubate the plate for 60 minutes at room temperature. The incubation time should be within the linear range of the assay.
-
Stop the reaction by adding 10 µL of the Detection Mix to all wells.
-
-
Detection and Data Analysis:
-
Incubate the plate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm (acceptor) and 495 nm (donor) following excitation at ~340 nm.
-
Calculate the TR-FRET emission ratio (520 nm / 495 nm).
-
Normalize the data and perform a four-parameter logistic curve fit to determine the IC50 value, as described in Protocol 1.[18]
-
Conclusion and Future Directions
A systematic, multi-tiered approach to cross-reactivity profiling is indispensable for the successful development of kinase inhibitors. By establishing on-target potency and subsequently screening against rationally chosen kinase panels, researchers can efficiently identify compounds with the most promising selectivity profiles. The detailed radiometric and TR-FRET protocols provided here offer robust and orthogonal methods for generating high-fidelity IC50 data.
For a lead candidate like Compound P, demonstrating high potency for ERK1/2 and a clean profile in a focused panel would provide strong justification for proceeding to a comprehensive kinome scan. This final step, offered by specialized services, provides a global view of selectivity and can reveal unexpected off-targets, which is critical information for preclinical safety assessment and for designing future mechanistic studies.[19][20] Ultimately, the rigorous and logical application of these principles and protocols will instill confidence in the selectivity of your inhibitor, paving the way for its successful application as a chemical probe or its advancement toward the clinic.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. biotium.com [biotium.com]
- 7. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 8. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibition by the SCH772984 Compound Attenuates In Vitro and In Vivo Inflammatory Responses and Prolongs Survival in Murine Sepsis Models | MDPI [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
- 14. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1H-Pyrazolo[4,3-c]pyridin-3-amine for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. For researchers engaged in drug discovery and development, handling novel heterocyclic compounds like 1H-Pyrazolo[4,3-c]pyridin-3-amine requires a disposal plan that is both rigorous and scientifically informed. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each step.
Our objective is to empower you, the researcher, with the knowledge to manage this chemical waste stream confidently and safely, in full alignment with the highest standards of laboratory practice and environmental regulations set forth by bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the intrinsic hazards of this compound is the first step in establishing a safe disposal workflow. The compound's known toxicological properties dictate the necessary precautions for handling and the rationale for its classification as hazardous waste. According to its Globally Harmonized System (GHS) classification, this compound presents multiple risks.[1]
| Hazard Category | GHS Hazard Statement | Implication for Handling and Disposal |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Ingestion is a primary exposure risk. Waste containers must be securely sealed to prevent accidental contact or ingestion. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Direct skin contact must be avoided. This necessitates the use of compatible chemical-resistant gloves and a lab coat. All contaminated personal protective equipment (PPE) must be disposed of as hazardous waste. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | The risk of severe eye damage requires the mandatory use of chemical safety goggles. All handling and waste consolidation should be performed in a manner that minimizes splash risk. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of dust or aerosols must be prevented. Weighing and transferring the solid compound, as well as handling waste, should ideally occur within a certified chemical fume hood. |
Data sourced from PubChem CID 55252943.[1]
The Core Principles: A Framework for Compliant Disposal
The disposal of any laboratory chemical is governed by a set of foundational principles that ensure safety and compliance with federal and local regulations.[2]
-
Identification: All chemical waste must be accurately identified. For this compound, this means using its full chemical name and CAS number (885271-06-7) on all waste labels.[1]
-
Segregation: This is the most critical step in preventing dangerous chemical reactions.[2][3] Waste containing this compound must be segregated from other waste streams, particularly from incompatible materials such as strong acids or oxidizing agents.
-
Containment: Waste must be stored in containers that are chemically compatible, in good condition, and securely sealed at all times except when waste is being added.[4]
-
Compliance: All procedures must adhere to the guidelines established by the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Hazard Communication standards.[5][6] Your institution's Environmental Health & Safety (EHS) department is your primary resource for interpreting and implementing these regulations.
Step-by-Step Disposal Protocol for this compound
This protocol provides a direct, procedural guide for managing waste from the point of generation to its final collection by EHS professionals.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are wearing the following:
-
Gloves: Nitrile or other compatible chemical-resistant gloves. Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after handling.[7]
-
Eye Protection: Chemical safety goggles are mandatory.
-
Body Protection: A flame-resistant lab coat.
Step 2: Segregate Waste at the Point of Generation
Proper segregation prevents hazardous reactions and ensures the waste is managed correctly by disposal facilities. Do not mix this waste with other chemical streams unless explicitly directed by your EHS department.[2][3]
-
Solid Waste:
-
Collect unadulterated, excess, or expired this compound solid powder in a dedicated solid waste container.
-
This includes grossly contaminated items like weighing papers, spatulas, and paper towels used for minor clean-ups.[8]
-
-
Liquid Waste (Solutions):
-
If the compound is dissolved in a solvent, it must be collected in a container designated for that specific solvent waste stream (e.g., "Halogenated Organic Solvents" or "Non-Halogenated Organic Solvents").
-
Crucially, the full composition, including the name and approximate percentage of this compound, must be listed on the waste label.[3]
-
-
Contaminated Sharps:
-
Needles, syringes, or glass pipettes contaminated with the compound must be placed in a designated, puncture-proof sharps container for hazardous chemical waste.
-
-
Lightly Contaminated PPE:
-
Used gloves, bench paper, and wipes should be collected in the same container as the solid waste.[8]
-
Step 3: Proper Containerization and Labeling
Accurate labeling is a legal requirement and is essential for the safety of everyone who may handle the container.[2][5]
-
Select a Container: Choose a wide-mouth, high-density polyethylene (HDPE) or glass container that is clean, dry, and has a secure, screw-top lid. The container must be compatible with the waste type (solid or liquid solvent).[4]
-
Affix a Hazardous Waste Label: Your institution's EHS department will provide official labels.
-
Complete the Label: Fill out all fields clearly and legibly before adding any waste.
-
Write the words "Hazardous Waste" .
-
List the full chemical name: "this compound". Do not use abbreviations or chemical formulas.
-
Include the CAS Number: 885271-06-7.
-
For mixtures, list all components and their approximate percentages.[3]
-
Indicate the relevant hazards (e.g., Toxic, Irritant) by checking the appropriate boxes or applying pictograms.
-
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)
The SAA is the designated location within your lab where hazardous waste is stored prior to EHS pickup.[3][5]
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[5]
-
Storage:
-
Keep the waste container securely sealed at all times, except when adding waste. A funnel left in the opening is a violation.[4]
-
Store the container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Ensure the container is stored away from incompatible materials, such as strong acids and oxidizers.[3]
-
Step 5: Final Disposal and EHS Coordination
The ultimate disposal of this compound must be handled by a licensed professional waste disposal service, coordinated through your EHS department.[8][9]
-
Request Pickup: Once your waste container is nearly full or has been in the SAA for an extended period (approaching your institution's limit, often up to one year for partially filled containers), submit a chemical waste pickup request to your EHS department following their specific procedure.[3]
-
Disposal Method: Based on the properties of nitrogen-containing heterocyclic compounds, the standard and recommended method of disposal is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products.[7][8] This process ensures the complete destruction of the organic molecule.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, prioritize personnel safety.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Protect: If safe to do so, prevent the spill from spreading by containing it with absorbent pads or sand. Avoid breathing dust or vapors.
-
Report: Immediately contact your institution's EHS department or emergency response line. Do not attempt to clean up a large or unknown spill yourself.
-
Decontaminate: For minor spills, and only if you are trained to do so, use appropriate spill kit materials. All cleanup materials must be placed in a sealed hazardous waste container and labeled accordingly.
By adhering to this comprehensive disposal guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance tailored to your facility.
References
- 1. 1H-Pyrazolo(4,3-c)pyridin-3-amine | C6H6N4 | CID 55252943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. media.graphassets.com [media.graphassets.com]
- 7. capotchem.com [capotchem.com]
- 8. benchchem.com [benchchem.com]
- 9. epa.gov [epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling 1H-Pyrazolo[4,3-c]pyridin-3-amine
This guide provides essential safety and handling protocols for 1H-Pyrazolo[4,3-c]pyridin-3-amine (CAS 1400644-33-0), a heterocyclic amine utilized in drug discovery and development. Given the compound's potential hazards, adherence to stringent safety measures is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document is structured to provide a deep, technically-grounded understanding of the necessary precautions, operational procedures, and disposal methods.
Hazard Assessment: Understanding the Risks
This compound is classified with the following GHS hazard statements, indicating its potential health risks[1]:
-
H302: Harmful if swallowed: Ingestion can lead to acute toxicity.
-
H315: Causes skin irritation: Direct contact can result in skin inflammation and irritation.
-
H319: Causes serious eye irritation: Contact with eyes can cause significant damage.
-
H335: May cause respiratory irritation: Inhalation of dust or aerosols can irritate the respiratory tract.
These classifications necessitate a comprehensive personal protective equipment (PPE) strategy to create a reliable barrier against exposure. The precautionary principle should be applied, treating the compound with a high degree of caution, especially in the absence of extensive toxicological data.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of appropriate PPE is critical when handling this compound. The following table outlines the minimum required PPE, with explanations for the choice of each component.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against accidental splashes of solutions or airborne particles of the solid compound, preventing serious eye irritation. |
| Hand Protection | Nitrile or butyl rubber gloves. | Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A buttoned-up, long-sleeved laboratory coat. | Prevents contamination of personal clothing with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor and particulate cartridges. | Recommended when handling the solid compound outside of a certified chemical fume hood or if there is a risk of aerosolization. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential to minimize the risk of exposure. The following diagram and procedural steps outline the safe handling of this compound from preparation to disposal.
Caption: Workflow for Safe Handling of this compound
Step-by-Step Handling Procedures:
-
Preparation:
-
Don PPE: Before entering the laboratory area where the compound will be handled, put on all required PPE as specified in the table above.
-
Chemical Fume Hood: All manipulations of solid this compound and its concentrated solutions must be conducted within a certified chemical fume hood to mitigate inhalation risks.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and inspect for any damage or contamination.
-
-
Handling the Compound:
-
Weighing: Carefully weigh the solid compound within the fume hood. Handle gently to prevent the generation of dust.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Keep containers covered whenever possible.
-
-
Post-Experiment Cleanup:
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical. A suitable solvent, such as ethanol, followed by soap and water is recommended.
-
PPE Removal: Remove PPE in the designated area, following the correct doffing procedure to avoid self-contamination (e.g., gloves first, then lab coat, followed by eye protection).
-
Disposal Plan: Ensuring Environmental and Personnel Safety
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, such as disposable gloves, weigh boats, and paper towels, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a designated, sealed hazardous waste container. Do not pour any waste down the drain.
-
Disposal Compliance: All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering a secure environment for groundbreaking scientific discovery.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
